molecular formula C14H22O4 B1662914 (2R,3S)-C75 CAS No. 191282-48-1

(2R,3S)-C75

カタログ番号: B1662914
CAS番号: 191282-48-1
分子量: 254.32 g/mol
InChIキー: VCWLZDVWHQVAJU-NEPJUHHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-C75 is a 4-methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid that has 2R,3S-configuration. It is an enantiomer of a (2S,3R)-C75.

特性

IUPAC Name

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191282-48-1
Record name 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

(2R,3S)-C75 mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (2R,3S)-C75 in Cancer Cells

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal synthetic inhibitor of Fatty Acid Synthase (FASN). It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. We will dissect its core mechanism, downstream cellular consequences, and the critical experimental methodologies required for its evaluation.

Introduction: Targeting Cancer Metabolism via Fatty Acid Synthase

Many cancer types, including those of the breast, prostate, colon, and ovary, exhibit a marked upregulation of Fatty Acid Synthase (FASN), the enzyme responsible for the de novo synthesis of fatty acids.[1][2] This metabolic reprogramming provides rapidly proliferating cancer cells with the necessary lipids for membrane formation, energy storage, and signaling. The differential expression of FASN between cancer and normal tissues establishes it as a compelling target for anticancer drug development.[1]

This compound is a synthetic, α-methylene-γ-butyrolactone-based compound designed as a competitive and irreversible inhibitor of FASN.[1][3] Its efficacy in preclinical models has demonstrated significant antitumor activity, making a thorough understanding of its mechanism of action critical for its potential therapeutic application.[1][4][5]

Core Mechanism: Direct Inhibition of Fatty Acid Synthase

The primary antitumor activity of C75 is mediated through its direct interaction with and inhibition of FASN.[1] C75 acts as a slow-binding inhibitor, meaning the extent of FASN inhibition increases with the preincubation time of the enzyme and the compound.[1][2] This interaction covalently modifies the β-ketoacyl synthase (KS) domain of FASN, thereby blocking the condensation reaction, which is the rate-limiting step in fatty acid synthesis.

The direct consequence of FASN inhibition is a rapid halt in the synthesis of long-chain fatty acids, such as palmitate. This can be experimentally verified by measuring the incorporation of radiolabeled precursors like [U-¹⁴C]acetate into cellular lipids, where C75 treatment leads to a significant reduction in labeled phospholipids and triglycerides.[1][2]

A critical biochemical outcome of FASN inhibition by C75 is the intracellular accumulation of the FASN substrate, malonyl-CoA.[1] This buildup is not merely a metabolic bottleneck but a key signaling event that mediates the subsequent cytotoxic effects of C75.[1]

G C75 This compound FASN Fatty Acid Synthase (FASN) β-Ketoacyl Synthase Domain C75->FASN Binds to FAS_Inhibition Irreversible Inhibition C75->FAS_Inhibition Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) FASN->Lipogenesis Catalyzes FAS_Inhibition->FASN Blocks MalonylCoA Malonyl-CoA Accumulation FAS_Inhibition->MalonylCoA Causes CellularEffects Downstream Cytotoxic Effects MalonylCoA->CellularEffects Triggers

Caption: Core mechanism of C75 action on FASN.

Downstream Cellular Consequences

The metabolic disruption caused by C75 triggers a cascade of events culminating in cancer cell death and proliferation arrest.

Induction of Apoptosis

Following the inhibition of fatty acid synthesis, cancer cells treated with C75 undergo programmed cell death, or apoptosis.[1][4] The accumulation of malonyl-CoA is considered a primary mediator of this apoptotic response.[1] The apoptotic cascade involves the activation of key executioner enzymes, the caspases. Studies in breast cancer cell lines have shown that C75, both alone and in combination with other agents, induces apoptosis through the activation of initiator caspase-9 and executioner caspases-3 and -7.[6] Caspase activation leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), dismantling the cell and ensuring its orderly demise.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, C75 is a potent inducer of cell cycle arrest.[8] The specific phase of arrest appears to be cell-type dependent. In some hepatocellular carcinoma (HCC) cell lines, C75 induces a G2-phase arrest, while in others, it triggers a G1-phase arrest.[8] This process is often linked to the modulation of key cell cycle regulatory proteins. The arrest allows the cell to halt proliferation in response to metabolic stress.

Interestingly, the mechanism of C75-induced cell cycle arrest in HCC cells has been linked to the activation of the p38 MAPK signaling pathway, while being independent of p53 status.[8] Inhibition of p38 MAPK can partially reverse the cell cycle arrest and restore levels of cyclins A, B1, and D1, suggesting a causal link.[8]

G cluster_c75 C75-Mediated FASN Inhibition cluster_apoptosis Apoptosis Induction cluster_arrest Cell Cycle Arrest MalonylCoA ↑ Malonyl-CoA Casp9 Caspase-9 Activation MalonylCoA->Casp9 Triggers p38 p38 MAPK Activation Cyclins ↓ Cyclin A, B1, D1 p38->Cyclins Leads to Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Arrest G1/G2 Arrest Cyclins->Arrest

Caption: Downstream effects of C75 in cancer cells.

Dual Action: Stimulation of Fatty Acid Oxidation

A unique characteristic of C75 that distinguishes it from other FASN inhibitors is its dual mechanism of action.[9] Beyond inhibiting fatty acid synthesis, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and oxidation of long-chain fatty acids.[9][10] This concurrent stimulation of fatty acid breakdown contributes significantly to its overall metabolic impact and cytotoxicity.[9]

Considerations for Off-Target Effects

While FASN is the primary target of C75, it is crucial for drug development professionals to rigorously evaluate potential off-target effects. The efficacy of many clinical-stage cancer drugs has been found to be independent of their putative targets, with cytotoxicity resulting from unintended interactions.[11][12][13][14][15] Genetic validation techniques, such as CRISPR-Cas9-mediated knockout of the target gene (FASN), are essential to confirm that the cytotoxic effects of C75 are indeed on-target.[11] If C75 retains its ability to kill cancer cells in which FASN has been completely knocked out, it would indicate that its mechanism relies on off-target effects.[11][12]

Quantitative Data Summary

The cytotoxic potency of C75 varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Cell LineCancer TypeAssay TypeIC50 Value (µM)Reference
PC3Prostate CancerClonogenic35[4][10]
LNCaPProstate CancerSpheroid Growth50[4][10]
A375Human MelanomaFASN Inhibition32.43[4]
VariousGeneralFASN Inhibition200[3]

Key Experimental Protocols

Validating the mechanism of action of C75 requires robust and reproducible experimental protocols. The following are foundational assays for any investigation into C75 or similar FASN inhibitors.

FASN Activity Assay (Radiometric)

This protocol provides a direct measure of de novo fatty acid synthesis in whole cells and its inhibition by C75. The principle relies on feeding cells a radiolabeled lipid precursor and quantifying its incorporation into the total lipid pool.

  • Causality: This assay directly confirms that C75 inhibits the intended metabolic pathway within a cellular context, linking target engagement to a functional outcome.[1]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HL-60, SKBr3) in appropriate media and allow them to adhere and reach exponential growth phase.

  • Treatment: Treat cells with varying concentrations of C75 (e.g., 0-50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).

  • Radiolabeling: Add [U-¹⁴C]acetate to the culture medium of both treated and control cells and incubate for 2-4 hours to allow for incorporation into newly synthesized lipids.

  • Cell Lysis & Lipid Extraction: Harvest the cells, wash with cold PBS to remove unincorporated label, and lyse them. Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol mixture to separate lipids from aqueous components.

  • Quantification: Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to total protein content for each sample. Express the results as a percentage of the vehicle-treated control to determine the extent of FASN inhibition.

Caption: Workflow for FASN radiometric activity assay.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases, providing a direct measure of apoptosis induction.

  • Causality: A positive result in this assay demonstrates that C75 treatment activates the central machinery of apoptosis, confirming the observed cell death is programmed and not necrotic.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with C75 (e.g., 10-50 µM) or a positive control (e.g., staurosporine) for a specified time (e.g., 24-48 hours). Include a vehicle control group.

  • Cell Lysis: Prepare cell lysates according to the manufacturer's protocol, typically involving a chilled lysis buffer and a brief incubation on ice.[16][17]

  • Reaction Setup: In a new 96-well plate, combine the cell lysate with a reaction buffer containing a specific fluorogenic caspase substrate, such as Ac-DEVD-AMC.[17] This substrate contains the caspase-3/7 recognition sequence (DEVD) linked to a fluorescent reporter (AMC).[17]

  • Incubation: Incubate the reaction plate at 37°C for 1-2 hours, protected from light.[16][17] During this time, active caspase-3/7 in the lysate will cleave the substrate, releasing the fluorescent AMC molecule.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]

  • Data Analysis: Background-subtract the fluorescence values and normalize to the protein concentration of the lysate. Express caspase activity as a fold change relative to the vehicle-treated control.

Caption: Workflow for fluorometric caspase-3/7 assay.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This protocol allows for the quantitative analysis of DNA content in a cell population, revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Causality: This method provides a snapshot of the cell population's proliferative status, directly showing if C75 causes cells to accumulate in a specific phase, which is the definition of cell cycle arrest.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to ~70% confluency and treat with C75 or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest and Fixation: Harvest cells (including any floating cells) and wash with cold PBS. Fix the cells by resuspending the pellet while slowly adding ice-cold 70% ethanol dropwise with gentle vortexing.[20][21] This permeabilizes the cells and preserves their DNA. Incubate at -20°C for at least 2 hours.[20]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[21][22]

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[22] PI is a fluorescent dye that intercalates with DNA stoichiometrically. RNase A is critical to digest RNA, which PI can also bind to, ensuring the signal is specific to DNA content.[22]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of PI in individual cells. The resulting histogram will show distinct peaks corresponding to cells with 2n DNA content (G0/G1 phase) and 4n DNA content (G2/M phase), with cells in S phase distributed between them.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.[22]

Caption: Workflow for cell cycle analysis via flow cytometry.

References

The Dual Action of (2R,3S)-C75 on Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthetic α-methylene-γ-butyrolactone, (2R,3S)-C75 (hereafter C75), has emerged as a pivotal research tool for dissecting the complex interplay between fatty acid synthesis and oxidation. Initially developed as an inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, C75 exhibits a unique and paradoxical dual mechanism of action. It not only curtails the production of fatty acids but also concurrently stimulates their breakdown. This technical guide provides an in-depth exploration of this dichotomous role, presenting the biochemical mechanisms, validated experimental protocols for characterization, and a summary of its metabolic consequences. This document is intended for researchers, scientists, and drug development professionals investigating metabolic pathways in the context of oncology, obesity, and type 2 diabetes.

Part 1: The Dichotomous Role of C75 in Lipid Metabolism

At the heart of cellular lipid homeostasis lies a critical juncture controlled by two key enzymes: Fatty Acid Synthase (FASN), which builds fatty acids, and Carnitine Palmitoyltransferase-1 (CPT-1), which initiates their oxidation. C75 uniquely targets both, creating a profound metabolic shift.

Inhibition of Fatty Acid Synthase (FASN)

FASN is the primary enzyme responsible for the synthesis of long-chain fatty acids, catalyzing the condensation of acetyl-CoA and malonyl-CoA to produce palmitate.[1] In many cancer cells and under certain metabolic conditions, FASN is highly overexpressed to meet the demands for membrane biogenesis and signaling molecules.

The primary and most well-characterized action of C75 is the potent inhibition of FASN.[2] The mechanism is not instantaneous; C75 acts as a slow-binding inhibitor , where the equilibrium between the enzyme and the inhibitor-enzyme complex is established over minutes rather than seconds.[3][4] This interaction is considered irreversible and leads to a halt in the de novo synthesis of fatty acids.[5] A direct consequence of FASN inhibition is the cellular accumulation of its substrate, malonyl-CoA , a critical signaling molecule in energy homeostasis.[1]

Paradoxical Activation of Carnitine Palmitoyltransferase-1 (CPT-1)

CPT-1 is the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), responsible for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.[1] Crucially, CPT-1 is allosterically inhibited by malonyl-CoA. This forms a reciprocal regulatory loop: when fatty acid synthesis is active (high malonyl-CoA), fatty acid oxidation is suppressed.

Herein lies the paradox of C75. Despite causing a buildup of the CPT-1 inhibitor malonyl-CoA, C75 actively stimulates CPT-1.[1][6] This leads to a state where fatty acid synthesis is blocked, yet fatty acid oxidation is simultaneously promoted. Studies have shown that C75 treatment increases fatty acid oxidation and ATP levels even in the presence of high intracellular malonyl-CoA concentrations.[1][6]

The prevailing hypothesis for this effect is that C75 acts as a malonyl-CoA mimetic or agonist , competing with malonyl-CoA for binding to CPT-1 and activating it.[6][7] Interestingly, some evidence suggests C75 can activate CPT-1 without displacing already-bound malonyl-CoA, pointing to a distinct allosteric activation site. This activation is not limited to one isoform; C75 has been shown to act on CPT-1α, CPT-1β, and even the malonyl-CoA insensitive CPT-II.

Part 2: Visualizing the Dual Action of C75

To comprehend this complex interaction, a visual representation of the metabolic pathways is essential. The following diagram illustrates how C75 disrupts the normal reciprocal regulation of fatty acid metabolism.

C75_Mechanism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Fatty Acid Oxidation (Mitochondria) AcetylCoA_syn Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_syn->MalonylCoA ACC FASN FASN AcetylCoA_syn->FASN MalonylCoA->FASN CPT1 CPT-1 MalonylCoA->CPT1 Allosteric Inhibition FattyAcids Fatty Acids FASN->FattyAcids LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->CPT1 Mito Mitochondrial Matrix CPT1->Mito BetaOx β-Oxidation (Energy) Mito->BetaOx C75 C75 C75->FASN Inhibition (Slow-Binding) C75->CPT1 Activation (Paradoxical)

C75's dual action on fatty acid metabolism.

Part 3: Experimental Validation and Methodologies

The dual action of C75 can be robustly validated through a series of well-defined in vitro and in vivo experiments. The causality behind each protocol is critical for accurate interpretation.

In Vitro Assays to Characterize C75 Activity
  • Principle: This assay quantifies FASN activity by measuring the incorporation of a radiolabeled precursor into newly synthesized lipids.

  • Causality: The choice of a pre-incubation step is critical. Because C75 is a slow-binding inhibitor, allowing the compound to interact with the enzyme for a sufficient period (e.g., 10-30 minutes) before adding all substrates is necessary to observe its maximal inhibitory effect.[3][4]

  • Methodology:

    • Enzyme Source: Prepare cell lysates (e.g., from cancer cell lines with high FASN expression) or use purified FASN enzyme.

    • Reaction Buffer: Prepare a buffer containing potassium phosphate (pH ~7.0), NADPH, and acetyl-CoA.

    • Pre-incubation: Add varying concentrations of C75 (or vehicle control, e.g., DMSO) to the reaction buffer with the enzyme source. Incubate at 37°C for 30 minutes.

    • Initiation: Start the reaction by adding radiolabeled [1,2-14C]-malonyl-CoA.

    • Incubation: Allow the reaction to proceed for 10-20 minutes at 37°C.

    • Termination & Extraction: Stop the reaction by adding a strong acid (e.g., HClO₄). Extract the lipid products with an organic solvent like hexane.

    • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

    • Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

  • Principle: This assay directly measures CPT-1 activity by quantifying the formation of radiolabeled acylcarnitine from its substrates.

  • Causality: Using permeabilized cells or isolated mitochondria allows direct access to the enzyme, bypassing confounding variables of cellular uptake and metabolism of substrates.[8] Critically, the assay should be run with and without malonyl-CoA to demonstrate that C75's activation persists even in the presence of the natural inhibitor.[6]

  • Methodology:

    • Source: Isolate mitochondria from tissue (e.g., rat liver) or permeabilize cultured cells (e.g., hepatocytes, adipocytes) with a detergent like digitonin.

    • Reaction Buffer: Prepare a buffer containing HEPES, sucrose, KCl, and fatty-acid-free BSA.

    • Assay Wells: To separate wells, add the permeabilized cells/mitochondria, reaction buffer, and:

      • Vehicle Control

      • C75 (at desired concentration)

      • Malonyl-CoA (as a positive control for inhibition)

      • C75 + Malonyl-CoA

    • Initiation: Start the reaction by adding a substrate mix containing palmitoyl-CoA and [methyl-3H]-L-carnitine.

    • Incubation: Incubate for 5-10 minutes at 37°C.

    • Termination & Separation: Stop the reaction with HCl. Separate the product, [3H]-palmitoylcarnitine, from the unreacted [3H]-carnitine using a butanol extraction or ion-exchange chromatography.

    • Quantification: Measure the radioactivity of the product phase/eluate via scintillation counting.

    • Analysis: Express activity as nmol/min/mg protein and compare the different conditions.

In Vivo Studies and Models
  • Principle: In vivo studies are essential to confirm that the enzymatic effects of C75 translate into systemic metabolic changes.

  • Causality: The use of diet-induced obese (DIO) mice provides a clinically relevant model for human obesity.[9] A pair-feeding experimental arm is crucial to distinguish the effects of C75 on energy expenditure from those caused simply by reduced food intake (anorexia).[6][10] Furthermore, co-administration with a specific CPT-1 inhibitor like etomoxir can definitively prove that the observed increase in energy expenditure is CPT-1 dependent.[6]

InVivo_Workflow A 1. Animal Model Select Diet-Induced Obese (DIO) Mice B 2. Acclimatization & Grouping - Vehicle Control - C75 Treatment (e.g., 15-20 mg/kg, i.p.) - Pair-Fed Control A->B C 3. Calorimetry Place mice in indirect calorimetry chambers B->C D 4. Data Acquisition Measure O₂ consumption, CO₂ production, food intake, and activity for 24-48h C->D E 5. Analysis - Calculate Energy Expenditure (EE) - Calculate Respiratory Exchange Ratio (RER) - Monitor Body Weight D->E F 6. Validation (Optional) Administer Etomoxir (CPT-1 inhibitor) to C75-treated mice and observe EE reversal E->F G 7. Outcome Interpretation Compare C75 vs. Pair-Fed to isolate metabolic effects from anorectic effects E->G F->G

Workflow for an in vivo study of C75.

Part 4: Quantitative Data and Interpretation

The following tables summarize representative quantitative data from foundational studies on C75, providing a clear comparison of its effects across different experimental systems.

Table 1: Representative In Vitro Effects of C75 on CPT-1 Activity

Cell Type / SourceC75 ConcentrationMalonyl-CoA (20 µM)CPT-1 Activity (% of Control)Reference
Human MCF-7 Cells-No100%[6]
Human MCF-7 Cells20 µg/mLNo~166%[6]
Human MCF-7 Cells-Yes~50%[6]
Human MCF-7 Cells20 µg/mLYes~152%[6]
Rat Hepatocytes20 µg/mLNo~475%[6]
Rodent Adipocytes20 µg/mLNo~213%[6]

Data demonstrate that C75 activates CPT-1 and overcomes the potent inhibition by malonyl-CoA.

Table 2: Representative In Vivo Metabolic Effects of C75 in DIO Mice

ParameterPair-Fed ControlC75-Treated% Change (C75 vs. Pair-Fed)Reference
Body Mass Loss (20h)2.0%4.4%+120%[6]
Energy Expenditure (kcal/hr)~0.53~0.79+49%[6]
Respiratory Exchange Ratio (RER)~0.753~0.758No significant change[6]

Data indicate that C75-treated mice lose significantly more weight than can be accounted for by reduced food intake alone. This is driven by a marked increase in energy expenditure, while the low RER value (~0.75) in both groups confirms a primary reliance on fatty acid oxidation for fuel.[6]

Part 5: Broader Implications and Considerations

The Critical Role of Stereochemistry

C75 is a chiral molecule, and its enantiomers possess distinct pharmacological properties. Subsequent research has shown that:

  • (-)-C75 is primarily responsible for the FASN inhibition and exhibits antitumor activity.[11]

  • (+)-C75 is a more potent CPT-1 inhibitor (when converted to C75-CoA in the brain) and is largely responsible for the anorectic (appetite-suppressing) effect.[11][12]

This stereochemical separation of activity is paramount for drug development professionals, as it suggests that enantiomerically pure compounds could be designed to target either the anti-cancer or anti-obesity effects with greater specificity.

Off-Target Effects and Cellular Context

While the dual action on FASN and CPT-1 is well-established, a comprehensive guide must acknowledge other reported activities.

  • Mitochondrial Dysfunction: Some studies report that C75 can impair mitochondrial function, potentially by inhibiting the mitochondrial fatty acid synthesis (mtFAS II) pathway or other targets, leading to increased reactive oxygen species.[13]

  • Inhibition vs. Activation of CPT-1: The effect of C75 on CPT-1 is complex. While C75 itself can activate CPT-1 peripherally, it can be converted in vivo to C75-CoA .[12][14] This derivative is a potent inhibitor of CPT-1, and this inhibitory action, particularly in the hypothalamus, is thought to contribute to the compound's anorectic effects.[12][15] This highlights the importance of considering the specific tissue and metabolic context when interpreting C75's effects.

Conclusion

This compound is more than a simple enzyme inhibitor; it is a sophisticated modulator of cellular energy metabolism. Its ability to simultaneously block the synthesis of fatty acids via FASN inhibition and promote their catabolism through paradoxical CPT-1 activation makes it a unique and powerful tool. This dual action uncouples the normal reciprocal regulation of lipid metabolism, forcing a systemic shift toward fatty acid oxidation. For researchers, understanding this complex pharmacology, the nuances of its stereochemistry, and the validated protocols for its study is essential for leveraging C75 to unravel the metabolic dependencies of diseases like cancer and obesity and to guide the development of next-generation metabolic therapies.

References

The Dual-Edged Sword: A Technical Guide to the Biological Activity of (2R,3S)-C75 in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of metabolic research, few small molecules have garnered as much intrigue as C75. Initially identified as a synthetic inhibitor of fatty acid synthase (FAS), its biological activities have proven to be far more complex and multifaceted. This technical guide provides an in-depth exploration of the (2R,3S) enantiomer of C75, a stereoisomer with potent effects on energy homeostasis. We will dissect its dual mechanism of action, acting as both a suppressor of fatty acid synthesis and a modulator of fatty acid oxidation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science, field-proven experimental insights, and detailed methodologies to investigate the therapeutic potential of (2R,3S)-C75 in metabolic disorders such as obesity and type 2 diabetes.

Introduction: Targeting the Metabolic Nexus

Metabolic disorders, a constellation of conditions including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant global health challenge. At the heart of these pathologies lies a dysregulation of energy balance, governed by a complex interplay of nutrient sensing, hormonal signaling, and substrate utilization. A key therapeutic strategy involves the modulation of pivotal enzymes and pathways that control lipid and glucose metabolism.

This compound, chemically known as (2R,3S)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, has emerged as a powerful pharmacological tool to probe these pathways.[1] While often referred to simply as C75, it is crucial to distinguish between its stereoisomers, as they can exhibit different biological activities. This guide will focus on the trans-isoform, which has been the subject of extensive research in the context of metabolic diseases.

The Dichotomous Mechanism of Action of this compound

The biological effects of this compound are primarily attributed to its influence on two key enzymes in fatty acid metabolism: Fatty Acid Synthase (FAS) and Carnitine Palmitoyltransferase 1 (CPT1).

Inhibition of Fatty Acid Synthase (FAS)

Fatty acid synthase is the central enzyme responsible for the de novo synthesis of fatty acids.[2] In many metabolic disorders, particularly obesity and cancer, FAS is often upregulated. This compound acts as a slow-binding inhibitor of FAS, effectively curbing the production of new fatty acids.[2][3][4] This inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, a critical signaling molecule in energy homeostasis.[5]

The inhibition of FAS by C75 is a key component of its anti-obesity effects. By blocking the synthesis of fatty acids, C75 limits the storage of excess energy as fat.[6]

FAS_Inhibition cluster_FAS_Pathway Fatty Acid Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids C75 This compound C75->FAS Inhibits CPT1_Modulation cluster_FAO_Pathway Fatty Acid Oxidation LCFA Long-Chain Fatty Acyl-CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) LCFA->CPT1 Mitochondria Mitochondria CPT1->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation C75 This compound C75->CPT1 Activates C75_CoA C75-CoA C75->C75_CoA Intracellular Metabolism C75_CoA->CPT1 Inhibits Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1 Inhibits Appetite_Regulation cluster_Hypothalamus Hypothalamic Appetite Control NPY_AgRP NPY/AgRP Neurons (Orexigenic) Food_Intake Food Intake NPY_AgRP->Food_Intake Stimulates POMC POMC Neurons (Anorexigenic) POMC->Food_Intake Inhibits C75 This compound C75->NPY_AgRP Inhibits C75->POMC Activates Ghrelin Ghrelin C75->Ghrelin Suppresses Secretion Ghrelin->NPY_AgRP Stimulates

References

Whitepaper: The Discovery, Rationale, and Stereoselective Synthesis of (2R,3S)-C75: A Targeted Approach to Modulating Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of therapeutic intervention for cancer and metabolic disorders is increasingly focused on targeting fundamental cellular processes. One such pivotal pathway is de novo fatty acid synthesis, governed by the multi-enzyme complex Fatty Acid Synthase (FASN). Elevated FASN activity is a hallmark of many human cancers and is implicated in metabolic syndrome, making it a compelling target for drug development.[1][2] C75, a synthetic α-methylene-γ-butyrolactone, emerged as a potent FASN inhibitor with significant therapeutic promise.[3] However, initial studies with racemic C75 revealed a complex pharmacological profile, including profound weight loss, which complicated its development as a purely antineoplastic agent.[4] This guide provides an in-depth technical analysis of the scientific journey that unraveled the dual-action mechanism of C75, established the critical role of its stereochemistry, and underscored the rationale for the stereoselective synthesis of the (2R,3S) enantiomer to achieve targeted therapeutic effects.

The Rationale for Targeting Fatty Acid Synthase (FASN)

In normal, healthy tissues, the expression of FASN is generally low, as dietary lipids are the primary source of fatty acids. However, many human cancers, including those of the breast, prostate, colon, and ovary, exhibit significant upregulation of FASN.[1] This metabolic reprogramming provides a continuous supply of saturated fatty acids, which are essential for several key processes that support malignant growth:

  • Membrane Biogenesis: Rapidly proliferating cancer cells require vast quantities of lipids for the formation of new cell membranes.

  • Energy Storage: Fatty acids serve as an efficient form of energy storage.

  • Signaling Molecules: Lipid molecules can act as secondary messengers in crucial signaling pathways that promote cell growth and survival.

The stark difference in FASN expression between cancerous and normal cells creates a therapeutic window, suggesting that inhibiting FASN could selectively harm tumor cells while sparing healthy ones.[1] This concept established FASN as a high-value target for anticancer drug development.

FASN Upregulated FASN in Cancer Cells FA Increased de novo Fatty Acid Synthesis FASN->FA Catalyzes Membrane Membrane Biogenesis FA->Membrane Energy Energy Storage (Triglycerides) FA->Energy Signaling Protein Modification & Signaling Lipids FA->Signaling Outcome Tumor Growth, Proliferation & Survival Membrane->Outcome Energy->Outcome Signaling->Outcome

Figure 1: The role of upregulated FASN in supporting cancer cell proliferation.

C75: A Synthetic FASN Inhibitor with a Dual-Action Mechanism

The natural product cerulenin was one of the first identified inhibitors of FASN. However, its chemical instability limited its therapeutic potential. This led to the design and de novo synthesis of C75, a more stable and potent small molecule engineered to mimic the reaction intermediates of the FASN β-ketoacyl synthase domain.[1]

C75 was confirmed to be a slow-binding, irreversible inhibitor of FASN, effectively shutting down fatty acid synthesis in cancer cells.[1][5] This inhibition leads to an accumulation of the FASN substrate, malonyl-CoA. The buildup of malonyl-CoA was shown to be a key mediator of the downstream cytotoxic effects, ultimately triggering apoptosis in cancer cells.[1]

Intriguingly, preclinical studies in rodents revealed that C75 induced profound and rapid weight loss, an effect that was only partially attributable to a reduction in food intake.[6][7] This observation pointed to a secondary mechanism of action. Further investigation revealed that C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of fatty acids into the mitochondria for β-oxidation.[6][8] C75 appears to function as a malonyl-CoA analog, competitively antagonizing the inhibitory effect of malonyl-CoA on CPT-1.[5]

This dual action—simultaneously inhibiting fatty acid synthesis and stimulating fatty acid oxidation—positions C75 as a powerful modulator of cellular energy metabolism.[6]

C75 C75 Block INHIBITION C75->Block Stim STIMULATION C75->Stim FASN Fatty Acid Synthase (FASN) FAS Fatty Acid Synthesis FASN->FAS Blocks Apoptosis Cancer Cell Apoptosis FAS->Apoptosis Leads to CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) FAO Fatty Acid Oxidation CPT1->FAO Stimulates EnergyProd Increased Energy Expenditure FAO->EnergyProd Leads to Block->FASN Stim->CPT1

Figure 2: The dual-action mechanism of C75 on cellular fatty acid metabolism.

The Decisive Role of Stereochemistry

The presence of two chiral centers in the C75 molecule means it can exist as four distinct stereoisomers. The initial synthesis and biological evaluation of C75 were performed using a racemic mixture.[4] However, a fundamental principle of pharmacology is that the three-dimensional arrangement of a molecule dictates its interaction with biological targets.[9][10] Enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[11][12]

A pivotal study was conducted to synthesize the individual enantiomers of C75 and evaluate their biological activities separately.[4] The results were striking and provided critical insight into the compound's complex pharmacology:

  • (-)-C75: This enantiomer was found to be the primary inhibitor of FASN activity. It demonstrated a potent cytotoxic effect on tumor cell lines but did not significantly affect food consumption.

  • (+)-C75: This enantiomer was a potent inhibitor of CPT-1. Its administration produced a strong anorectic effect but showed significantly less antitumor activity.

This discovery was transformative. It demonstrated that the desired antitumor effects and the dose-limiting anorectic side effects were attributable to different enantiomers. The development of a specific anticancer therapeutic based on C75 would therefore require the selective synthesis of the (-)-enantiomer, which corresponds to the (2R,3S) configuration, to maximize efficacy and minimize the anorectic side effect mediated by the (+)-(2S,3R) enantiomer.

EnantiomerPrimary Molecular TargetPrimary Biological EffectTherapeutic Potential
(-)-C75 / (2R,3S)-C75 Fatty Acid Synthase (FASN)Antitumor / CytotoxicOncology
(+)-C75 / (2S,3R)-C75 Carnitine Palmitoyltransferase-1 (CPT-1)Anorectic / Weight LossObesity / Metabolic Disorders
Table 1: Differential Pharmacological Properties of C75 Enantiomers.[4]

Technical Guide: Stereoselective Synthesis of this compound

The clear differentiation in the bioactivity of the C75 enantiomers mandates a synthetic strategy that can selectively produce the desired (2R,3S) isomer in high enantiomeric purity. While various synthetic routes to racemic C75 exist, an enantioselective approach is essential for clinical development.[13] Below is a representative workflow for the stereoselective synthesis, based on established principles of asymmetric synthesis.[14][15][16]

This strategy employs a chiral starting material to establish the required stereochemistry early in the synthesis, which is then carried through subsequent reactions.

Figure 3: Representative workflow for the stereoselective synthesis of this compound.
Detailed Experimental Protocol (Representative)

Objective: To synthesize (2R,3S)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, known as this compound.

Step 1: Asymmetric Aldol Reaction

  • To a solution of a chiral auxiliary-derived boron enolate in anhydrous dichloromethane (DCM) at -78°C, add nonanal dropwise.

  • After stirring for 1 hour, add the chiral aldehyde (e.g., a derivative of (R)-glyceraldehyde) and continue stirring for 4-6 hours at -78°C.

  • Quench the reaction with a phosphate buffer solution and allow it to warm to room temperature.

  • Perform an oxidative workup using hydrogen peroxide.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting aldol adduct by flash column chromatography. Causality: The use of a chiral auxiliary or catalyst in this key C-C bond-forming step is critical to establish the desired (2R,3S) relative and absolute stereochemistry with high diastereoselectivity.[14]

Step 2: Protection of the Hydroxyl Group

  • Dissolve the purified aldol adduct in anhydrous DCM.

  • Add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBSCl)) and an amine base (e.g., imidazole).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate. Causality: Protecting the secondary alcohol prevents its participation in subsequent reactions, particularly during the installation of the methylene group.

Step 3 & 4: Hydrolysis and Lactonization

  • Hydrolyze the ester of the protected intermediate using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture.

  • After acidification, the resulting hydroxy acid will undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the γ-butyrolactone ring.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. Causality: This sequence efficiently constructs the core heterocyclic scaffold of the C75 molecule.

Step 5: Installation of the Exocyclic Methylene Group

  • To a solution of the lactone in anhydrous THF at -78°C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the enolate.

  • Add an electrophilic formaldehyde equivalent (e.g., Eschenmoser's salt) to the enolate solution.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic phase, and purify by chromatography. Causality: This step installs the α-methylene group, which is crucial for the molecule's mechanism of irreversible inhibition of FASN.

Step 6: Deprotection

  • Remove the hydroxyl protecting group (e.g., TBS) using a standard deprotection protocol, such as tetra-n-butylammonium fluoride (TBAF) in THF.

  • The final step involves the hydrolysis of the ester group on the C3 carboxylate under mild acidic conditions to yield the final product, this compound.

  • Purify the final compound using flash chromatography or recrystallization. Causality: Final deprotection reveals the target molecule. The purity and stereochemical integrity should be confirmed by NMR, mass spectrometry, and chiral HPLC analysis.

Conclusion and Future Directions

The story of C75 is a powerful illustration of the importance of chemical precision in drug development. The initial discovery of a potent FASN inhibitor was followed by the critical elucidation of a dual-action mechanism and, most importantly, the resolution of its pharmacology at the stereochemical level. The recognition that the antitumor and anorectic effects of C75 reside in separate enantiomers provides a clear directive for rational drug design.

The stereoselective synthesis of this compound allows for the specific investigation and potential clinical development of a targeted anticancer agent that avoids the profound weight-loss effects associated with its enantiomer. Conversely, the (+)-enantiomer provides a distinct lead for the development of anti-obesity therapeutics. This segregation of function opens avenues for creating new analogs of each enantiomer to further optimize potency, selectivity, and drug-like properties for two distinct therapeutic areas.[17] The journey from a racemic mixture to a stereochemically pure clinical candidate highlights the synergy between synthetic chemistry, pharmacology, and molecular biology in the pursuit of next-generation targeted therapies.

References

An In-depth Technical Guide to the Impact of (2R,3S)-C75 on Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2R,3S)-C75, a potent inhibitor of fatty acid synthase (FASN), and its profound effects on cellular energy homeostasis. It is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Introduction: The Central Role of Fatty Acid Synthase in Cellular Metabolism

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2][3] In normal physiology, FASN activity is generally low, with cells preferentially utilizing circulating fatty acids. However, in many pathological states, particularly in cancer, FASN is significantly overexpressed.[2][3] This upregulation provides rapidly proliferating cancer cells with the necessary lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.[4] Consequently, FASN has emerged as a compelling therapeutic target for anticancer drug development.[3]

This compound is a synthetic, small-molecule inhibitor of FASN that has been instrumental in elucidating the metabolic consequences of blocking de novo fatty acid synthesis.[2][5][6] This guide will delve into the dual mechanism of action of C75, its impact on key energy-sensing pathways, and provide detailed protocols for assessing its effects on cellular bioenergetics.

Part 1: The Dual Mechanism of Action of this compound

C75 exerts its influence on cellular metabolism through a unique two-pronged approach: the inhibition of fatty acid synthesis and the concurrent stimulation of fatty acid oxidation.[7]

Inhibition of Fatty Acid Synthase (FASN)

C75 acts as a slow-binding inhibitor of FASN, effectively blocking the condensation of malonyl-CoA and acetyl-CoA to produce palmitate, the primary product of de novo fatty acid synthesis.[3][8] This inhibition leads to a rapid accumulation of the FASN substrate, malonyl-CoA, within the cell.[9] The antitumor activity of C75 is largely attributed to its ability to bind to and inhibit FASN.[3][8]

Stimulation of Carnitine Palmitoyltransferase-1 (CPT-1)

Paradoxically, despite causing an increase in malonyl-CoA, a known allosteric inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1), C75 stimulates CPT-1 activity.[10][11][12] CPT-1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[10][13] This stimulation of fatty acid oxidation is a key feature that distinguishes C75 from other FASN inhibitors and significantly contributes to its overall metabolic impact.[7] It is hypothesized that C75 may act as a malonyl-CoA mimetic, competing for the binding site on CPT-1.[10]

Part 2: Impact on Cellular Energy Homeostasis

The dual actions of C75 create a significant shift in cellular energy metabolism, primarily through the modulation of the AMP-activated protein kinase (AMPK) pathway.

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that is activated in response to an increased AMP:ATP ratio, signaling a state of low energy.[14] Inhibition of FASN by C75 leads to an increase in the AMP/ATP ratio, which in turn activates AMPK.[1][15] Activated AMPK works to restore energy balance by inhibiting anabolic pathways that consume ATP, such as fatty acid and protein synthesis, while stimulating catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation.[15]

The activation of AMPK by C75 leads to the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA.[1][15] This represents a feedback mechanism to curtail fatty acid synthesis.

Alterations in ATP Levels

Treatment with C75 results in a biphasic effect on cellular ATP levels. Initially, there is a decrease in ATP, which is followed by a prolonged increase above baseline levels.[12] The initial drop is likely due to the disruption of normal metabolic processes, while the subsequent rise can be attributed to the C75-mediated stimulation of fatty acid oxidation and the broader effects of AMPK activation.[10][12]

Part 3: Experimental Protocols for Assessing the Impact of this compound

To rigorously evaluate the effects of C75 on cellular energy homeostasis, a combination of techniques is employed. Below are detailed protocols for key experiments.

Measurement of Cellular Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer provides real-time measurements of the two major energy-producing pathways in the cell: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).[16]

Protocol: Seahorse XF Cell Mito Stress Test [17][18]

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 37°C incubator.[13]

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, pyruvate, glutamine).

  • Cell Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with compounds that modulate mitochondrial function:

    • Port A: this compound or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively).

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run.

  • Data Analysis: Analyze the resulting OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Expected Outcome: Treatment with C75 is expected to increase the basal and maximal OCR, indicative of stimulated fatty acid oxidation.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation state of proteins within the AMPK signaling pathway.[19]

Protocol: Western Blot for p-AMPK and p-ACC [14][20]

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: C75 treatment should lead to an increase in the phosphorylation of both AMPK and its downstream target, ACC.

Quantification of Intracellular ATP Levels

Bioluminescent assays are highly sensitive methods for measuring intracellular ATP concentrations.[22][23]

Protocol: Luciferase-Based ATP Assay [24]

  • Cell Treatment: Plate cells in a white, opaque 96-well plate and treat with this compound for various durations.

  • Cell Lysis: Add a reagent that lyses the cells and releases ATP.[24]

  • Luciferase Reaction: Add a substrate solution containing luciferase and D-luciferin. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent reaction that produces light.[24]

  • Luminescence Measurement: Measure the light output using a luminometer.

  • Data Analysis: Correlate the luminescence signal to ATP concentration using a standard curve generated with known ATP concentrations.

Expected Outcome: A biphasic response in ATP levels, with an initial decrease followed by a sustained increase.[12]

Measurement of Malonyl-CoA Levels

Accurate quantification of malonyl-CoA is crucial for understanding the direct impact of FASN inhibition. High-performance liquid chromatography (HPLC) is a standard method for this measurement.[9]

Protocol: HPLC for Malonyl-CoA Quantification [9]

  • Sample Preparation: Treat cells with this compound. After treatment, rapidly quench metabolic activity and extract metabolites using 10% trichloroacetic acid.[9]

  • Extraction: Wash the supernatant with ether to remove the acid and dry the samples.[9]

  • HPLC Analysis: Resuspend the dried extracts and separate the CoA esters using reversed-phase HPLC on a C18 column.[9]

  • Detection: Monitor the absorbance at 254 nm to detect and quantify the CoA species.[9]

  • Data Analysis: Calculate the concentration of malonyl-CoA based on a standard curve.

Expected Outcome: A significant increase in intracellular malonyl-CoA levels following C75 treatment.[9]

CPT-1 Activity Assay

Directly measuring CPT-1 activity is essential to confirm the stimulatory effect of C75.

Protocol: Radiometric CPT-1 Activity Assay [25]

  • Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells or tissues.

  • Assay Reaction: Incubate isolated mitochondria in an assay medium containing radiolabeled L-[3H]carnitine and palmitoyl-CoA, with or without C75.

  • Reaction Termination: Stop the reaction with ice-cold perchloric acid.

  • Extraction and Scintillation Counting: Extract the radiolabeled palmitoylcarnitine and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate CPT-1 activity based on the amount of radiolabeled product formed.

Expected Outcome: Increased CPT-1 activity in the presence of C75, even with the addition of malonyl-CoA.[10]

Part 4: Data Presentation and Visualization

Quantitative Data Summary
Parameter Control This compound Treated Expected Fold Change
Basal OCR (pmol/min) 1001501.5
Maximal OCR (pmol/min) 2002801.4
p-AMPK/Total AMPK Ratio 1.03.53.5
p-ACC/Total ACC Ratio 1.04.04.0
Intracellular ATP (µM) 5075 (after initial dip)1.5
Malonyl-CoA (pmol/µg protein) 5255.0
CPT-1 Activity (nmol/min/mg) 2.03.51.75

Signaling Pathway Diagram

C75_Signaling_Pathway C75 This compound FASN Fatty Acid Synthase (FASN) C75->FASN Inhibits MalonylCoA Malonyl-CoA C75->MalonylCoA Accumulation CPT1 CPT-1 C75->CPT1 Stimulates FattyAcids Fatty Acid Synthesis FASN->FattyAcids Catalyzes AMP_ATP_Ratio ↑ AMP:ATP Ratio FASN->AMP_ATP_Ratio Inhibition leads to MalonylCoA->FASN Substrate MalonylCoA->CPT1 Inhibits (Allosteric) AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates FAO Fatty Acid Oxidation pAMPK->FAO Stimulates pACC p-ACC (Inactive) ACC->pACC Inactivation pACC->MalonylCoA Reduces production CPT1->FAO Rate-limiting step ATP ATP FAO->ATP Generates AMP_ATP_Ratio->AMPK Activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Functional Assays cluster_analysis Data Analysis & Interpretation start Plate Cells treat Treat with this compound start->treat seahorse Seahorse XF Analysis (OCR/ECAR) treat->seahorse western Western Blot (p-AMPK, p-ACC) treat->western atp_assay ATP Assay (Luminescence) treat->atp_assay malonyl_coa_assay HPLC (Malonyl-CoA) treat->malonyl_coa_assay cpt1_assay CPT-1 Activity Assay treat->cpt1_assay analyze Quantify & Normalize Data seahorse->analyze western->analyze atp_assay->analyze malonyl_coa_assay->analyze cpt1_assay->analyze interpret Correlate Metabolic Changes analyze->interpret

References

Methodological & Application

Application Notes and Protocols for (2R,3S)-C75 in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2R,3S)-C75, the more biologically active enantiomer of the racemic C75, is a synthetic, chemically stable small molecule that serves as a powerful tool in metabolic and cancer research[1][2]. It is a potent inhibitor of Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids. Many human cancers, including those of the breast, prostate, colon, and ovary, exhibit high levels of FASN expression, which is correlated with poor prognosis and increased metastasis[1][2][3]. This differential expression between cancer and normal tissues makes FASN a compelling target for anticancer drug development[1]. This compound exerts its antitumor activity by inhibiting FASN, which leads to a rapid cascade of cellular events including the inhibition of DNA replication, cell cycle arrest, and ultimately, apoptosis[1][4]. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in a cell culture setting.

Mechanism of Action: A Dual Metabolic Impact

The primary mechanism of this compound is the inhibition of FASN, where it functions as a slow-binding inhibitor[1][3]. This blockade of fatty acid synthesis leads to an accumulation of the FASN substrate, malonyl-CoA, which is believed to be a key mediator of the subsequent cytotoxic effects[2].

Beyond FASN inhibition, this compound also stimulates Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation[5][6]. This dual action—simultaneously halting fatty acid synthesis and promoting fatty acid breakdown—creates a significant metabolic shift within the cell. The resulting energy stress can activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis[5]. Furthermore, the inhibition of FASN has been shown to suppress critical oncogenic signaling pathways, most notably the PI3K/AKT/mTOR pathway, by promoting the degradation of key signaling proteins[7][8].

G C75 This compound FASN Fatty Acid Synthase (FASN) C75->FASN Inhibits CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) C75->CPT1 Stimulates MalonylCoA ↑ Malonyl-CoA FASN->MalonylCoA Accumulation of Substrate FA_Synthesis ↓ De Novo Fatty Acid Synthesis PI3K_AKT PI3K/AKT/mTOR Pathway FASN->PI3K_AKT Suppresses Apoptosis Apoptosis MalonylCoA->Apoptosis FA_Synthesis->Apoptosis CellCycleArrest Cell Cycle Arrest FA_Synthesis->CellCycleArrest PI3K_AKT->Apoptosis Inhibition promotes FA_Oxidation ↑ Fatty Acid Oxidation CPT1->FA_Oxidation AMPK ↑ AMPK Activation FA_Oxidation->AMPK AMPK->CellCycleArrest G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (Protocol 1) TreatCells Treat Cells with this compound (Vehicle Control Included) PrepStock->TreatCells CultureCells Culture & Seed Cells in Plates/Flasks CultureCells->TreatCells Incubate Incubate for Desired Time (e.g., 24-48h) TreatCells->Incubate Analysis Harvest Cells / Supernatant Incubate->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Analysis->Apoptosis Western Western Blot (e.g., FASN, p-AKT) Analysis->Western

References

Application Note & Protocol: Solubilization and Preparation of (2R,3S)-C75 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization, preparation, and storage of stock solutions of (2R,3S)-C75, a potent fatty acid synthase (FAS) inhibitor. Adherence to these protocols is critical for ensuring solution stability, concentration accuracy, and the subsequent reproducibility of experimental results in both in vitro and in vivo studies. The causality behind key procedural steps, including solvent selection, handling precautions, and storage conditions, is explained to provide a framework for self-validating experimental design.

Introduction: The Scientific Rationale for this compound Handling

This compound is a competitive, irreversible inhibitor of fatty acid synthase (FAS), the enzyme responsible for the terminal steps in de novo fatty acid synthesis.[1] Its mechanism involves the formation of a stable complex with the FAS enzyme, leading to the suppression of lipid biosynthesis.[1] This activity has positioned C75 as a valuable pharmacological tool in the study of metabolic disorders and as a potential therapeutic agent with both anti-obesity and anti-tumor properties.[2][3][4]

The molecule's efficacy in experimental systems is fundamentally dependent on its proper handling and preparation. As a lipophilic organic molecule, this compound has limited aqueous solubility. Therefore, an organic solvent is required to prepare concentrated stock solutions for subsequent dilution into aqueous experimental media. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic compounds and its miscibility with water.[5][6][7] However, the hygroscopic nature of DMSO and its potential for cellular toxicity at higher concentrations necessitate a carefully controlled protocol.[3][8][9] This guide provides the technical details to navigate these challenges effectively.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

Key Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₂₂O₄
Molecular Weight 254.32 Da
Appearance Solid
Purity Typically >98%
Solubility in DMSO Up to 25 mM
Solid Storage -20°C under desiccating conditions[10]
Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.[11][12]

  • Ventilation: Handle the solid this compound powder in a chemical fume hood to prevent inhalation of airborne particulates.[11][13]

  • Skin Contact: DMSO is an excellent solvent that can facilitate the dermal absorption of dissolved compounds.[7] Avoid all direct skin contact with the DMSO stock solution. If contact occurs, wash the affected area immediately and thoroughly with soap and water.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

The Central Role of DMSO: Causality and Best Practices

The selection of DMSO is a deliberate choice rooted in chemical principles. It is a polar aprotic solvent, meaning it has a strong dipole moment to dissolve polar molecules but does not engage in hydrogen bonding as a donor.[7] This property allows it to effectively solubilize this compound without chemically modifying it.

The Critical Importance of Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[7][8] Water contamination significantly reduces its solvating power for many organic compounds, including C75, and can lead to the precipitation of the compound from the stock solution, either immediately or during freeze-thaw cycles.[3][8]

Trustworthiness through Self-Validation:

  • Solvent Integrity: Always use a new, sealed bottle of anhydrous or high-purity DMSO (≥99.9%) for preparing stock solutions.

  • Minimizing Exposure: Work quickly when the DMSO container is open to minimize its exposure to ambient air.

  • Cytotoxicity Mitigation: DMSO can be toxic to cells, typically at concentrations above 0.5%.[9][10] It is standard practice to maintain the final concentration of DMSO in cell culture media at or below 0.1% to avoid off-target solvent effects.[13] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Experimental Protocol: Preparation of a 25 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 25 mM stock solution, which is the maximum reported solubility. Adjust volumes and mass as required for your specific needs.

Required Materials
  • This compound (Solid powder, MW: 254.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Calibrated analytical balance

  • Sterile 2 mL amber glass vial or polypropylene tube with a secure cap

  • Calibrated P1000 and P200 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Optional: Sonicator water bath

Pre-Protocol Calculation

The fundamental equation for this step is: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

  • Calculation for 1 mL of 25 mM Stock: Mass (mg) = 25 mmol/L x 1 mL x (1 L / 1000 mL) x 254.32 g/mol x (1000 mg / 1 g) Mass (mg) = 6.36 mg

Step-by-Step Solubilization Procedure
  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a chemical fume hood, carefully weigh 6.36 mg of this compound powder and transfer it into the sterile amber vial.

  • Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the powder.

  • Dissolution: Securely cap the vial and vortex at high speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear.

  • Assisted Dissolution (If Necessary): If dissolution is incomplete, sonicate the vial in a room temperature water bath for 5-10 minutes or warm it briefly in a 37°C water bath.[13] Allow the solution to cool to room temperature before proceeding. Caution: Overheating can degrade the compound.

  • Final Inspection: Once fully dissolved, the stock solution is ready for aliquoting and storage.

G cluster_prep Preparation cluster_solubilization Solubilization A Equilibrate C75 Powder to Room Temperature B Weigh 6.36 mg C75 in Fume Hood A->B C Add 1.0 mL Anhydrous DMSO B->C D Vortex Vigorously (1-2 min) C->D E Visually Inspect for Clarity D->E F Optional: Sonicate / Warm (37°C) E->F Incomplete? G Ready for Storage: 25 mM Stock Solution E->G Complete F->D

Caption: Workflow for the preparation of a this compound stock solution in DMSO.

Storage, Stability, and Use of Stock Solutions

Improper storage is a leading cause of experimental failure. The primary goals are to prevent degradation, moisture contamination, and precipitation.

Storage Recommendations
ConditionDurationRationaleSource
Long-Term -80°CMinimizes chemical degradation and solvent evaporation.[10]
Short-Term -20°CSuitable for up to one month; longer may require re-validation.[10]

Authoritative Insight: The Aliquoting Mandate To ensure the integrity and longevity of your stock solution, it is mandatory to aliquot the master stock into single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealed tubes. This practice prevents the damaging effects of repeated freeze-thaw cycles, which synergize with any absorbed moisture to promote compound precipitation.[8][10]

Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment from a thawed aliquot of the master stock.

  • Thaw: Remove a single-use aliquot from the freezer and allow it to thaw completely at room temperature.

  • Vortex: Briefly vortex the thawed stock solution to ensure homogeneity.

  • Dilution: Perform a serial dilution. To minimize precipitation, add the small volume of DMSO stock directly into the larger volume of pre-warmed (37°C) aqueous buffer or cell culture medium while gently swirling the tube.[13] Never add the aqueous medium to the DMSO stock.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is below cytotoxic levels (e.g., <0.5%, ideally ≤0.1%).[9][10][13]

G cluster_stock Stock Integrity cluster_working Working Solution cluster_outcome Experimental Outcome Stock Validated C75 Stock in DMSO Aliquot Single-Use Aliquots Stored at -80°C Stock->Aliquot Prevents Freeze-Thaw Failure Inconsistent Results & Artifacts Stock->Failure Improper Storage or Handling Dilute Dilute in Pre-Warmed Aqueous Medium Aliquot->Dilute Prepare Fresh Assay Final Assay (DMSO ≤ 0.1%) Dilute->Assay Success Reproducible & Accurate Data Assay->Success

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding (2R,3S)-C75

This compound, hereafter referred to as C75, is a potent and synthetically derived small molecule inhibitor of fatty acid synthase (FASN)[1][2][3]. FASN is the key enzyme responsible for the de novo synthesis of fatty acids, a metabolic pathway often upregulated in various cancer types to support rapid cell proliferation and membrane biogenesis[2][4]. This differential expression between cancer and normal tissues positions FASN as a compelling target for anticancer drug development[2][5]. C75 has demonstrated significant antitumor activity by inhibiting fatty acid synthesis, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models[1][2][6]. Beyond its role in cancer, C75 is also utilized as a valuable tool for investigating the broader implications of fatty acid metabolism in metabolic disorders[1].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of C75 in a variety of in vitro assays. The protocols and recommendations herein are designed to ensure scientific integrity, reproducibility, and a deeper understanding of the experimental nuances associated with this compound.

Mechanism of Action: A Dual Regulatory Role

The primary mechanism of C75's antitumor activity is mediated through its direct interaction with and inhibition of FASN[2][3]. C75 exhibits characteristics of a slow-binding inhibitor, meaning that with increased preincubation time with FASN, there is a greater inhibition of the enzyme's activity[2][5]. By blocking FASN, C75 prevents the conversion of malonyl-CoA and acetyl-CoA into palmitate, a crucial precursor for the synthesis of more complex lipids. This disruption in lipid metabolism has profound effects on cancer cells, which are highly dependent on endogenous fatty acid synthesis[5]. The inhibition of FASN by C75 leads to an accumulation of malonyl-CoA, which is believed to be a key mediator of the subsequent apoptotic events in cancer cells[2].

Interestingly, C75 also exhibits a second, distinct mechanism of action involving the activation of carnitine palmitoyltransferase-1 (CPT-1)[7][8]. CPT-1 is the rate-limiting enzyme in the mitochondrial fatty acid oxidation pathway. While malonyl-CoA is a known allosteric inhibitor of CPT-1, C75 has been shown to stimulate CPT-1 activity even in the presence of high malonyl-CoA levels[7][8]. This leads to an increase in fatty acid oxidation and subsequent energy production[8]. This dual action of inhibiting fatty acid synthesis while promoting fatty acid oxidation makes C75 a unique tool for studying cellular energy metabolism.

C75_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) MalonylCoA->CPT1 Inhibition Palmitate Palmitate FASN->Palmitate ComplexLipids Complex Lipids for Cell Growth Palmitate->ComplexLipids C75_cyto This compound C75_cyto->FASN Inhibition FattyAcids Fatty Acids FattyAcids->CPT1 FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation ATP ATP Production FattyAcidOxidation->ATP C75_mito This compound C75_mito->CPT1 Activation

Caption: Dual mechanism of this compound action.

Recommended Working Concentrations for In Vitro Assays

The optimal working concentration of C75 is highly dependent on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes empirically determined concentrations from the literature to serve as a starting point for experimental design. It is crucial to perform a dose-response curve for each new cell line and assay to determine the optimal concentration.

Cell Line Assay Type Recommended Concentration Range Incubation Time Reference
PC3 (Prostate Cancer)Cell Growth/ViabilityIC50: ~35 µM24 hours[9]
LNCaP (Prostate Cancer)Spheroid GrowthIC50: ~50 µMNot Specified[9]
A375 (Melanoma)FASN InhibitionIC50: 32.43 µMNot Specified[1]
MA104 (Monkey Kidney)Antiviral AssayED50: 21.2 µM24 hours[1]
MA104 (Monkey Kidney)Cytotoxicity AssayTD50: 28.5 µM24 hours[1]
HEK293TMitochondrial Function10, 50, 100 µM2 - 48 hours[10]
HL60 (Leukemia)Fatty Acid Synthesis5 µg/mL (~19.7 µM)4 hours[5]
MIA PaCa-2 (Pancreatic Cancer)Proliferation0 - 300 µM48 hours[6]

Note: IC50 (half-maximal inhibitory concentration), ED50 (half-maximal effective dose), and TD50 (median toxic dose) values are context-dependent and can vary between laboratories and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility and stability of C75 are critical for obtaining reliable and reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing C75 stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This allows for minimal solvent carryover into the final culture medium, reducing potential solvent-induced artifacts. For instance, to prepare a 25.2 mg/mL stock solution in DMSO, add the appropriate volume of DMSO to your C75 vial.[1]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Viability and Proliferation Assays (e.g., MTT, XTT, or CellTiter-Glo®)

These assays are fundamental for determining the cytotoxic or cytostatic effects of C75 on a given cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT, XTT, or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of C75 in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest C75 concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of C75 or the vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Development: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Fatty Acid Synthesis Inhibition Assay (Radiolabeled Acetate Incorporation)

This assay directly measures the impact of C75 on de novo fatty acid synthesis.

Materials:

  • Cancer cell line (e.g., HL60)

  • Complete cell culture medium (can be serum-free for certain cell lines)[5]

  • This compound

  • [U-14C]acetate or [3H]acetate

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with varying concentrations of C75 for a short period (e.g., 4 hours)[2][5].

  • Radiolabeling: Add radiolabeled acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: After incubation, wash the cells with cold PBS and lyse them. Extract the total lipids using an appropriate solvent system (e.g., chloroform:methanol).

  • Quantification: Measure the radioactivity in the lipid extracts using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Compare the acetate incorporation in C75-treated cells to the vehicle-treated control to determine the extent of fatty acid synthesis inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Stock Prepare C75 Stock (in DMSO) Dilute Prepare Serial Dilutions of C75 Stock->Dilute Cells Seed Cells in 96-well Plate Treat Treat Cells with C75 (24-72h) Cells->Treat Dilute->Treat AddReagent Add Viability Reagent (e.g., MTT) Treat->AddReagent IncubateAssay Incubate AddReagent->IncubateAssay Read Measure Absorbance/ Luminescence IncubateAssay->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for a cell viability assay with C75.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your experimental results with C75, it is imperative to incorporate self-validating systems and controls.

  • Positive and Negative Controls: In every experiment, include appropriate positive controls (e.g., a known FASN inhibitor) and negative controls (vehicle-treated cells).

  • Orthogonal Assays: Validate key findings using multiple, independent assays. For example, if C75 induces cell death in a viability assay, confirm this observation with an apoptosis assay (e.g., Annexin V/PI staining and flow cytometry).

  • On-Target Validation: To confirm that the observed effects are due to FASN inhibition, consider rescue experiments. Supplementing the culture medium with fatty acids may mitigate the cytotoxic effects of C75 in some cell lines, although this can be cell-type dependent[11].

  • Off-Target Considerations: Be aware of potential off-target effects. While C75 shows a high degree of specificity for FASN in whole-cell labeling studies[2], it's important to consider its effects on other pathways, such as the aforementioned activation of CPT-1.

Conclusion

This compound is a powerful research tool for investigating the role of fatty acid metabolism in cancer and other diseases. By understanding its dual mechanism of action and employing carefully designed and controlled in vitro experiments, researchers can generate robust and reliable data. The protocols and recommendations provided in these application notes serve as a foundation for the successful implementation of C75 in your research endeavors.

References

Application Note & Protocol: Determining the IC50 of (2R,3S)-C75 using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-C75 is a specific stereoisomer of the potent, synthetic inhibitor of Fatty Acid Synthase (FASN), C75.[1] FASN is a key enzyme responsible for the de novo synthesis of fatty acids and is notably overexpressed in many human cancers compared to normal tissues.[2] This differential expression makes FASN a compelling target for anticancer drug development. The inhibition of FASN by compounds like this compound can lead to the accumulation of malonyl-CoA, disruption of cellular signaling, and ultimately, apoptosis in cancer cells.[3]

Research has demonstrated that the cytotoxic and antitumor activities of C75 are primarily attributed to the (-)-enantiomer, which corresponds to the trans configuration of the lactone ring substituents, as seen in this compound.[3][4] In contrast, the (+)-enantiomer is largely associated with anorectic side effects.[3] This stereospecificity underscores the importance of evaluating the pure, biologically active isomer in preclinical studies.

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. This application note provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, colorimetric method for assessing cell viability, which is based on the metabolic activity of the cells.[5]

Principle of the MTT Assay

The MTT assay is a quantitative method that measures the metabolic activity of living cells, which serves as an indicator of cell viability. The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[3] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, living cells in the culture.[1] The insoluble formazan crystals are then dissolved using a solubilization solution, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically at a wavelength between 500 and 600 nm.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Add DMSO Spectrophotometer Measure Absorbance (570 nm) Solubilized_Formazan->Spectrophotometer Quantification

Figure 1: Biochemical principle of the MTT assay.

Materials and Reagents

  • Cell Line: A cancer cell line of interest (e.g., PC3 prostate cancer, MCF-7 breast cancer).

  • This compound: Purity >98%.

  • Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X).

  • Trypsin-EDTA Solution (0.25%).

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • MTT Reagent (Thiazolyl Blue Tetrazolium Bromide): 5 mg/mL in sterile PBS.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Equipment & Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Centrifuge

    • Microplate reader (with a 570 nm filter)

    • Sterile 96-well flat-bottom tissue culture plates

    • Sterile serological pipettes and pipette tips

    • Multichannel pipette

    • Hemocytometer or automated cell counter

    • Sterile reagent reservoirs

Experimental Protocol

This protocol is designed for adherent cell lines in a 96-well plate format. Optimization of cell seeding density is crucial and should be performed prior to the main experiment to ensure cells are in the logarithmic growth phase during drug treatment.

MTT_Workflow Day1_Seed Day 1: Seed Cells Day1_Incubate Incubate (24h) Day1_Seed->Day1_Incubate Day2_Treat Day 2: Add this compound Dilutions Day1_Incubate->Day2_Treat Day2_Incubate Incubate (e.g., 48-72h) Day2_Treat->Day2_Incubate Day4_MTT Day 4/5: Add MTT Reagent Day2_Incubate->Day4_MTT Day4_Incubate Incubate (2-4h) Day4_MTT->Day4_Incubate Day4_Solubilize Add DMSO to Solubilize Formazan Day4_Incubate->Day4_Solubilize Day4_Read Read Absorbance (570 nm) Day4_Solubilize->Day4_Read

Figure 2: Experimental workflow for IC50 determination.

Part 1: Reagent Preparation

  • Complete Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

  • This compound Stock Solution (10 mM): this compound has a molecular weight of 254.32 g/mol . Dissolve 2.54 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution in small aliquots at -20°C. C75 is soluble in DMSO up to at least 25 mM.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[1][5] Vortex to dissolve completely. Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles. Protect from light by wrapping the tube in aluminum foil and store at 4°C for up to one month.[1]

Part 2: Cell Seeding

  • Culture cells until they reach approximately 80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension (e.g., at 125 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

Part 3: Drug Treatment

  • On the following day, prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock.

    • Expert Insight: The reported IC50 for the active (-)-enantiomer of C75 in PC3 cells is approximately 28 µM.[4] A good starting range for the serial dilutions would be from 100 µM down to ~0.1 µM. A 2-fold or 3-fold dilution series is recommended.

    • Crucial Step: It is essential to maintain a consistent final DMSO concentration in all wells, including the vehicle control. This concentration should be non-toxic to the cells, typically ≤ 0.5%. To achieve this, first prepare an intermediate dilution of the C75 stock in medium, and then perform the serial dilutions from there.

  • Set up the plate layout, including wells for:

    • Blanks: 100 µL of medium only (no cells).

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells.

    • Test Wells: Cells treated with the various concentrations of this compound.

    • Perform all treatments in triplicate or quadruplicate.

  • Carefully aspirate the old medium from the wells containing cells.

  • Add 100 µL of the prepared this compound dilutions or vehicle control medium to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

Part 4: MTT Assay and Data Collection

  • After the incubation period, carefully remove the medium containing the drug from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[1]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Place the plate on an orbital shaker and shake gently for 10-15 minutes, protected from light, to ensure complete solubilization of the formazan.

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to reduce background noise from cell debris.[3]

Data Analysis

  • Correct Absorbance Values: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Viability: The vehicle control wells represent 100% cell viability. Calculate the percentage of viability for each drug concentration using the following formula:

    % Viability = (Corrected OD of Treated Wells / Corrected OD of Vehicle Control Wells) x 100

  • Generate Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the this compound concentration (X-axis). The resulting curve should be sigmoidal.

  • Determine IC50 Value: The IC50 is the drug concentration that reduces cell viability to 50%. This value can be determined from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with software such as GraphPad Prism or a suitable Excel template.

This compound Conc. (µM)Log ConcentrationReplicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Average OD% Viability
0 (Vehicle)N/A1.2541.2881.2651.269100.0%
1.560.191.2111.2451.2331.23096.9%
3.130.501.1561.1891.1701.17292.3%
6.250.801.0231.0551.0411.04082.0%
12.51.100.8540.8810.8650.86768.3%
251.400.6120.6450.6300.62949.6%
501.700.3540.3770.3610.36428.7%
1002.000.1230.1410.1350.13310.5%

Table 1: Example data table for IC50 determination.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
High Background in Blank Wells - Microbial contamination of medium.- Phenol red in medium interfering with readings.- MTT solution degraded or contaminated.- Use fresh, sterile medium and reagents.- Use phenol red-free medium during the final MTT incubation step.- Prepare fresh MTT solution and protect it from light.
Low Absorbance Readings - Cell seeding density is too low.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals.[3]- Optimize cell seeding density via a titration experiment.- Increase MTT incubation time (e.g., up to 4 hours).- Ensure complete dissolution by gentle pipetting or longer shaking.
High Replicate Variability - Inconsistent cell seeding across wells.- Pipetting errors during reagent addition.- "Edge effect" due to evaporation in outer wells.[3]- Ensure a homogenous cell suspension and use a calibrated multichannel pipette.- Be precise with all pipetting steps.- Avoid using outer wells for experimental data; fill them with PBS.
Compound Interference - The test compound is colored or has reducing properties that can interact with MTT.- Include control wells with the compound in medium but without cells to measure its intrinsic absorbance.[3]

Conclusion

This protocol provides a comprehensive and reliable framework for determining the IC50 value of the FASN inhibitor this compound. Adherence to best practices in cell culture, careful execution of the assay steps, and appropriate data analysis are paramount for generating accurate and reproducible results. The resulting IC50 value is a cornerstone for the preclinical evaluation of this compound, enabling quantitative comparisons of its potency across different cancer cell lines and guiding further drug development efforts.

References

Application Notes and Protocols for In Vivo Administration of (2R,3S)-C75 in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Fatty Acid Metabolism in Obesity Research with C75

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, leading to a cluster of metabolic disorders including type 2 diabetes and cardiovascular disease.[1] A pivotal enzyme in energy homeostasis is Fatty Acid Synthase (FAS), responsible for the de novo synthesis of fatty acids.[2] The compound (2R,3S)-C75, a synthetic α-methylene-γ-butyrolactone, has emerged as a critical tool in obesity research due to its unique dual mechanism of action.[3] It not only inhibits FAS but also stimulates Carnitine Palmitoyltransferase I (CPT-1), the rate-limiting enzyme in fatty acid oxidation.[2][4] This dual action leads to a significant reduction in food intake and a concurrent increase in peripheral energy expenditure, resulting in profound and sustained weight loss, primarily through the reduction of adipose mass.[1][5]

These application notes provide a comprehensive guide for researchers on the effective in vivo administration of C75 in mouse models of obesity. The protocols outlined below are designed to ensure experimental reproducibility and scientific rigor, grounded in established findings.

Mechanism of Action: The Dual-Pronged Approach of C75

C75 exerts its anti-obesity effects through a coordinated central and peripheral mechanism.[5]

  • Central Action (Anorexigenic Effect): In the central nervous system, particularly the hypothalamus, inhibition of FAS by C75 is thought to increase levels of its substrate, malonyl-CoA.[6][7] This increase in malonyl-CoA acts as a satiety signal, leading to the suppression of orexigenic (appetite-stimulating) neuropeptides like Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP), and potentially the activation of anorexigenic (appetite-suppressing) pathways.[6] The net result is a significant reduction in food intake.[6][8]

  • Peripheral Action (Energy Expenditure): In peripheral tissues such as the liver and adipose tissue, C75 paradoxically stimulates fatty acid oxidation.[4] Despite leading to an increase in malonyl-CoA, which typically inhibits CPT-1, C75 acts as a CPT-1 agonist.[4][5] This stimulation of CPT-1 activity enhances the transport of fatty acids into the mitochondria for β-oxidation, thereby increasing energy expenditure and promoting the loss of fat stores.[4][8] This peripheral effect is crucial for the observed weight loss beyond what can be attributed to reduced food intake alone.[9][10]

C75_Mechanism cluster_CNS Central Nervous System (Hypothalamus) cluster_Peripheral Peripheral Tissues (Liver, Adipose) C75_CNS C75 FAS_CNS Fatty Acid Synthase (FAS) C75_CNS->FAS_CNS Inhibits MalonylCoA_CNS ↑ Malonyl-CoA FAS_CNS->MalonylCoA_CNS Leads to NPY_AgRP ↓ NPY/AgRP Expression MalonylCoA_CNS->NPY_AgRP FoodIntake Reduced Food Intake NPY_AgRP->FoodIntake C75_Peri C75 CPT1 Carnitine Palmitoyltransferase I (CPT-1) C75_Peri->CPT1 Stimulates FAO ↑ Fatty Acid Oxidation CPT1->FAO EnergyExp ↑ Energy Expenditure FAO->EnergyExp AdiposeMass Reduced Adipose Mass EnergyExp->AdiposeMass C75_Global This compound Administration C75_Global->C75_CNS C75_Global->C75_Peri Mouse_Model_Selection Start Research Goal Q1 Model human obesity from high-fat diet consumption? Start->Q1 DIO_Model Diet-Induced Obesity (DIO) Model (e.g., C57BL/6J on high-fat diet) Q1->DIO_Model Yes Q2 Study effects in the context of leptin deficiency and severe obesity? Q1->Q2 No Considerations_DIO Advantages: - Mimics human obesity development [8] - Intact leptin signaling DIO_Model->Considerations_DIO obob_Model ob/ob Mouse Model (Leptin-deficient) Q2->obob_Model Yes Considerations_obob Advantages: - Severe, early-onset obesity [17] - Hyperphagic phenotype [4] - Studies leptin-independent pathways [5] obob_Model->Considerations_obob Experimental_Workflow Start Start: Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Start->Baseline Randomization Randomization into Groups (Vehicle, C75, Pair-Fed) Baseline->Randomization Treatment Treatment Period (e.g., IP injections every other day) Randomization->Treatment Monitoring Daily Monitoring (Weight, Food Intake, Clinical Signs) Treatment->Monitoring Metabolic Metabolic Phenotyping (e.g., Calorimetry, GTT) Treatment->Metabolic Monitoring->Treatment Endpoint Endpoint: Tissue Collection (Adipose, Liver, Hypothalamus) Metabolic->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Measuring the Metabolic Shift: A Guide to Quantifying the Effect of (2R,3S)-C75 on Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure the effects of (2R,3S)-C75 on fatty acid oxidation (FAO). C75, a well-characterized inhibitor of fatty acid synthase (FASN), paradoxically stimulates FAO. This application note delves into the underlying mechanism of this dual action and presents detailed, field-proven protocols for quantifying the resulting metabolic shift. We will explore two primary methodologies: real-time metabolic analysis using the Seahorse XF platform and classical radiolabeled substrate assays. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide equips researchers to generate robust and reliable data on the metabolic impact of C75.

Scientific Principles: The C75 Paradox

This compound (hereafter referred to as C75) is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FASN), the key enzyme responsible for de novo fatty acid synthesis.[1][2] FASN catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce long-chain fatty acids like palmitate.[1] Inhibition of FASN by C75 leads to an accumulation of its substrate, malonyl-CoA.[1][3]

Under normal physiological conditions, malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid oxidation.[1][3][4] CPT1 facilitates the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. Therefore, a logical consequence of FASN inhibition and subsequent malonyl-CoA accumulation would be the suppression of FAO.

However, extensive research has revealed a paradoxical effect: C75 treatment leads to a significant increase in fatty acid oxidation.[3][5][6][7] This occurs because C75 also acts as a CPT1 agonist, effectively competing with the inhibitory effects of malonyl-CoA.[1][6][7] This dual action—inhibiting fatty acid synthesis while simultaneously promoting fatty acid oxidation—makes C75 a powerful tool for studying metabolic reprogramming.

This guide provides the means to experimentally validate and quantify this CPT1-mediated increase in FAO upon C75 treatment.

C75_Mechanism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids C75 This compound C75->FASN Inhibits C75->CPT1 Activates (Agonist) LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->CPT1 LCFA_Carnitine Acyl-Carnitine CPT1->LCFA_Carnitine Transports BetaOxidation β-Oxidation (FAO) LCFA_Carnitine->BetaOxidation Energy Energy (ATP) BetaOxidation->Energy Seahorse_Workflow Day1 Day 1: Seed Cells Plate cells in XF microplate Day2 Day 2: Substrate Limitation Replace with low-glucose/serum medium Day1->Day2 Day3_Prep Day 3 (AM): Assay Prep Wash and add FAO Assay Medium Day2->Day3_Prep Day3_Treat Day 3 (AM): C75 Treatment Add C75/Vehicle and incubate Day3_Prep->Day3_Treat Day3_Assay Day 3 (PM): Seahorse Assay Run Palmitate Oxidation Stress Test Day3_Treat->Day3_Assay Analysis Data Analysis Calculate C75-induced OCR change Day3_Assay->Analysis

References

Application Note & Protocol: Quantitative Western Blot Analysis of Fatty Acid Synthase (FASN) Expression Following (2R,3S)-C75 Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of FASN and the Utility of (2R,3S)-C75

Fatty Acid Synthase (FASN) is a pivotal enzyme in the de novo synthesis of long-chain saturated fatty acids, a metabolic pathway crucial for various cellular processes.[1][2] While FASN expression is typically low in most normal tissues, it is markedly upregulated in many human cancers, including breast, prostate, and colon cancer.[3] This elevated expression is not merely a bystander effect but actively contributes to the malignant phenotype by providing lipids for membrane biogenesis, energy storage, and the generation of signaling molecules.[2][4] Consequently, FASN has emerged as a compelling therapeutic target in oncology.[3][5]

This compound is a potent and specific synthetic inhibitor of FASN.[6][7] It acts as a slow-binding inhibitor, effectively blocking the synthesis of fatty acids in cancer cells.[7] This inhibition leads to a cascade of downstream effects, including the suppression of DNA replication and the induction of apoptosis, making this compound an invaluable tool for investigating the role of FASN in cancer biology and for the preclinical evaluation of FASN-targeted therapies.[7]

This application note provides a comprehensive, step-by-step protocol for the quantitative analysis of FASN protein expression in cultured cells following treatment with this compound, utilizing the Western blot technique. The causality behind each experimental step is explained to ensure robust and reproducible results.

Scientific Principle of Western Blotting

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate.[8][9] The method relies on three key principles: the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the transfer of these separated proteins to a solid support membrane, and the specific detection of the target protein using antibodies.[9] High-quality sample preparation is paramount, as it directly influences the reliability and reproducibility of the results.[8]

Signaling Pathway and Experimental Rationale

FASN in Cellular Metabolism and Cancer Signaling

FASN is a central player in cellular metabolism, converting excess carbohydrates into fatty acids for storage and other functions.[1] In cancer cells, the upregulation of FASN is often driven by oncogenic signaling pathways, such as the PI3K/AKT pathway.[4][5] The fatty acids produced by FASN are not only essential for rapid cell proliferation but also participate in signaling pathways that promote tumor growth and survival.[2][4]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: FASN signaling pathway and the inhibitory action of this compound.

Experimental Design and Controls

To accurately assess the effect of this compound on FASN expression, a well-controlled experiment is essential. This typically involves treating cells with varying concentrations of this compound for a defined period.

  • Vehicle Control: A control group of cells treated with the solvent (e.g., DMSO) used to dissolve this compound is crucial to distinguish the effects of the compound from those of the vehicle.

  • Dose-Response: Treating cells with a range of this compound concentrations (e.g., 10, 50, 100 µM) allows for the determination of the dose-dependent effects on FASN expression.[10]

  • Time-Course: Analyzing FASN expression at different time points after treatment (e.g., 6, 12, 24, 48 hours) can reveal the dynamics of the cellular response to FASN inhibition.[10]

  • Loading Control: A housekeeping protein with stable expression, such as GAPDH or β-actin, must be probed on the same blot to normalize for variations in protein loading and transfer efficiency.

Detailed Step-by-Step Protocol

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cancer cell line (e.g., PC3, MCF7) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined time points at 37°C in a 5% CO2 incubator.

Protein Extraction (Cell Lysis)

Causality: The goal of this step is to efficiently rupture the cell membranes to release the intracellular proteins while preventing their degradation.[11] Performing all steps on ice and using protease inhibitors is critical to maintain protein integrity.[8]

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each dish.[11] Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.

Protein Quantification

Causality: Accurate protein quantification is essential for loading equal amounts of protein for each sample, which is a prerequisite for reliable quantitative comparisons of FASN expression. The Bicinchoninic Acid (BCA) assay is a widely used, sensitive method for this purpose.[12][13]

  • Standard Curve Preparation: Prepare a series of protein standards with known concentrations (e.g., using Bovine Serum Albumin - BSA) to generate a standard curve.[13]

  • Sample Preparation: Dilute a small aliquot of each cell lysate with the same buffer used for the standards.

  • BCA Assay: In a 96-well plate, add the standards and diluted lysates in duplicate or triplicate.[14] Add the BCA working reagent to each well and incubate at 37°C for 30 minutes.[12][13][14]

  • Measurement and Calculation: Measure the absorbance at 562 nm using a microplate reader.[12][13][14] Use the standard curve to determine the protein concentration of each lysate.

SDS-PAGE

Causality: SDS-PAGE separates proteins based on their molecular weight.[9] The polyacrylamide gel acts as a molecular sieve, and the electric field drives the migration of the negatively charged protein-SDS complexes.

  • Sample Preparation: Based on the protein quantification results, dilute each lysate to the same concentration with lysis buffer. Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to an equal volume of lysate.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins and reduce disulfide bonds.

  • Gel Loading: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane to monitor protein migration and estimate the size of the target protein.

  • Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.[15]

Protein Transfer (Western Blotting)

Causality: This step transfers the separated proteins from the fragile polyacrylamide gel to a more stable membrane (e.g., PVDF or nitrocellulose) for subsequent immunodetection.[9][15]

  • Membrane Activation (for PVDF): Briefly immerse the PVDF membrane in methanol and then equilibrate it in transfer buffer.[16]

  • Assembling the Transfer Sandwich: Create a sandwich of filter paper, the gel, the membrane, and another piece of filter paper, ensuring no air bubbles are trapped between the layers.[16]

  • Transfer: Place the sandwich in a transfer apparatus filled with transfer buffer and apply an electric current to move the proteins from the gel to the membrane. The transfer conditions (voltage and time) should be optimized based on the molecular weight of FASN (approximately 270 kDa) and the specific transfer system used.[16][17]

Immunodetection

Causality: This is the most specific part of the Western blot, where antibodies are used to detect FASN. Blocking is crucial to prevent non-specific antibody binding to the membrane, which would result in high background noise.[15][18]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FASN, diluted in blocking buffer, overnight at 4°C with gentle agitation.[19][20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[20]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[18]

  • Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST to remove unbound secondary antibody.[20]

Signal Detection and Analysis

Causality: The HRP enzyme on the secondary antibody catalyzes a chemiluminescent reaction, producing light that can be captured by X-ray film or a digital imaging system.[21][22][23] The intensity of the light signal is proportional to the amount of FASN protein.

  • Chemiluminescent Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[23][24]

  • Signal Capture: Expose the membrane to X-ray film or capture the signal using a CCD camera-based digital imaging system.[21][23] Multiple exposures may be necessary to obtain an optimal signal without saturation.[21]

  • Stripping and Reprobing (for Loading Control): After detecting FASN, the membrane can be stripped of the antibodies and reprobed with an antibody against a loading control protein (e.g., GAPDH or β-actin).

  • Densitometry Analysis: Quantify the band intensities for FASN and the loading control using image analysis software. Normalize the FASN band intensity to the corresponding loading control band intensity for each sample.

Data Presentation and Interpretation

The quantitative data obtained from the densitometry analysis should be summarized in a clear and structured table for easy comparison.

Treatment GroupThis compound Conc. (µM)Normalized FASN Expression (Arbitrary Units)Fold Change vs. Vehicle
Vehicle Control01.00 ± 0.081.0
Low Dose100.75 ± 0.060.75
Medium Dose500.42 ± 0.050.42
High Dose1000.18 ± 0.030.18

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The results should be interpreted in the context of the experimental design. A dose-dependent decrease in the normalized FASN expression would indicate that this compound treatment leads to a reduction in the steady-state levels of the FASN protein.

Experimental Workflow Visualization

WesternBlotWorkflow

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal Inefficient protein transferOptimize transfer time and voltage. Confirm transfer with Ponceau S staining.
Low protein expressionIncrease the amount of protein loaded per lane.
Inactive antibodyUse a new aliquot of antibody; ensure proper storage.
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA).
Antibody concentration too highOptimize antibody dilutions.
Inadequate washingIncrease the number and duration of wash steps.
Multiple Bands Non-specific antibody bindingOptimize antibody concentration; use a more specific antibody.
Protein degradationAdd protease inhibitors to the lysis buffer; keep samples on ice.

References

Flow cytometry analysis of apoptosis induced by (2R,3S)-C75

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Flow Cytometry Analysis of Apoptosis Induced by (2R,3S)-C75, a Fatty Acid Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Cancer Metabolism through FASN Inhibition

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate. While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating dietary fatty acids, it is significantly upregulated in a wide array of human cancers.[1][2] This metabolic reprogramming provides cancer cells with the necessary lipids for rapid membrane biogenesis, energy storage, and protein modification, supporting uncontrolled proliferation and survival. The stark difference in FASN expression between cancer and normal cells establishes it as a compelling therapeutic target for oncology drug development.[1][3]

This compound is a synthetic, cell-permeable α-methylene-γ-butyrolactone that acts as a potent, irreversible inhibitor of FASN.[1][2][4] By covalently binding to and inactivating the enzyme, C75 blocks the synthesis of fatty acids, leading to a cascade of cellular events that culminate in programmed cell death, or apoptosis.[1][5] Quantifying the pro-apoptotic efficacy of compounds like C75 is a cornerstone of preclinical drug evaluation.

Flow cytometry is a powerful, high-throughput technique ideally suited for this purpose. Specifically, the Annexin V and Propidium Iodide (PI) assay allows for the precise differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells within a treated population. This application note provides a comprehensive guide to the underlying mechanisms of C75-induced apoptosis and a detailed, field-proven protocol for its analysis using flow cytometry.

Scientific Foundation: The Mechanism of C75-Induced Apoptosis

The antitumor activity of C75 is mediated primarily through its direct inhibition of FASN.[1] This enzymatic blockade triggers a series of downstream metabolic and signaling disruptions that converge on the intrinsic apoptosis pathway.

  • Metabolic Perturbation: FASN inhibition by C75 leads to a rapid accumulation of its substrate, malonyl-CoA.[6][7][8] Elevated malonyl-CoA levels allosterically inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7][9]

  • Ceramide Accumulation: The inhibition of CPT-1 is thought to cause a cytoplasmic build-up of fatty acyl-CoAs, which are then shunted into pathways leading to the synthesis of ceramide, a pro-apoptotic sphingolipid.[6][7]

  • Induction of Pro-Apoptotic Genes: Studies have shown that FASN inhibition upregulates the expression of key pro-apoptotic genes, including BNIP3, TNF-related apoptosis-inducing ligand (TRAIL), and Death-Associated Protein Kinase 2 (DAPK2).[6][7][8]

  • Mitochondrial Dysfunction: The culmination of these events leads to mitochondrial stress, characterized by the loss of mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and the release of cytochrome c into the cytoplasm.[5][10] Cytochrome c release is a critical step that initiates the caspase cascade, ultimately executing the apoptotic program. The activation status of FASN has been shown to regulate the BCL-2 protein family, linking its activity directly to the mitochondrial apoptotic threshold.[11]

The following diagram illustrates the proposed signaling cascade:

FASN_Apoptosis_Pathway C75 This compound FASN Fatty Acid Synthase (FASN) C75->FASN Inhibition MalonylCoA Malonyl-CoA ↑ FASN->MalonylCoA Blocked Conversion ProApoptotic Pro-Apoptotic Genes ↑ (BNIP3, TRAIL, DAPK2) FASN->ProApoptotic Inhibition Leads to Upregulation CPT1 Carnitine Palmitoyltransferase-1 (CPT-1) MalonylCoA->CPT1 Inhibition Ceramide Ceramide Synthesis ↑ CPT1->Ceramide Substrate Shunting Mito Mitochondrial Dysfunction (ΔΨm Loss, ROS ↑, Cytochrome c Release) Ceramide->Mito ProApoptotic->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Principle of the Annexin V / Propidium Iodide Assay

This protocol utilizes a dual-staining method to accurately distinguish between different cell populations based on plasma membrane integrity and composition.[12]

  • Annexin V: This is a 36 kDa, calcium-dependent protein with a high affinity for phosphatidylserine (PS). In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane. A hallmark of early apoptosis is the translocation of PS to the outer leaflet, where it can be detected by fluorochrome-conjugated Annexin V.[12]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It is membrane-impermeable and therefore excluded from viable and early apoptotic cells that have intact plasma membranes. PI can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity has been compromised.

By combining these two stains, flow cytometry can resolve four distinct cell populations:

  • Live Cells: Annexin V-negative and PI-negative (Lower Left Quadrant).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right Quadrant).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right Quadrant).

  • Necrotic Cells: Annexin V-negative and PI-positive (Upper Left Quadrant).

Detailed Experimental Protocol

This protocol is a self-validating system when executed with the proper controls. The inclusion of vehicle-treated and untreated controls ensures that the observed apoptosis is a direct result of the C75 compound and not an artifact of the procedure.

Materials and Reagents
  • This compound (MedChemExpress, Selleck Chemicals, or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest (e.g., BT-474, MCF-7, PC-3)[10][13]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA or other gentle cell dissociation reagent (for adherent cells)

  • FITC Annexin V Apoptosis Detection Kit with PI (or kits with other fluorochromes like APC or PE)

  • 1X Annexin V Binding Buffer (typically provided in the kit)

  • Flow cytometer (e.g., BD FACSCalibur™, Beckman Coulter CytoFLEX)

  • Microcentrifuge tubes (1.5 mL)

  • Cell culture plates (e.g., 6-well or 12-well)

Step-by-Step Methodology

1. Cell Seeding and Treatment

  • 1.1. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2-5 x 10⁵ cells/well). Allow cells to adhere and recover for 24 hours.

  • 1.2. Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

  • 1.3. On the day of the experiment, prepare serial dilutions of C75 in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).

    • Expert Insight: It is critical to include a vehicle control (medium with the same final concentration of DMSO used for the highest C75 dose) to account for any solvent-induced effects. An untreated control (medium only) should also be included.

  • 1.4. Remove the old medium from the cells and add the C75-containing or control medium.

  • 1.5. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.[10]

2. Cell Harvesting

  • 2.1. For Adherent Cells:

    • Crucial Step: Aspirate the culture medium from each well and transfer it to a labeled 1.5 mL microcentrifuge tube. This supernatant contains apoptotic cells that have detached.

    • Wash the adherent cells once with 1 mL of PBS (Ca²⁺/Mg²⁺-free).

    • Add 200-300 µL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and gently pipette to create a single-cell suspension.

    • Transfer the detached cells into the corresponding tube containing the supernatant.

  • 2.2. For Suspension Cells:

    • Transfer the cells directly from the culture vessel to a labeled 1.5 mL microcentrifuge tube.

  • 2.3. Centrifuge all cell suspensions at 300-400 x g for 5 minutes at 4°C.

    • Rationale: Using cold temperatures and gentle centrifugation helps preserve cell membrane integrity and minimize procedural artifacts.

  • 2.4. Carefully discard the supernatant.

3. Staining Procedure

  • 3.1. Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 300-400 x g for 5 minutes.

  • 3.2. Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Trustworthiness: The calcium in the binding buffer is essential for Annexin V to bind to phosphatidylserine. Using a buffer without calcium will result in no staining.[14]

  • 3.3. Add 5 µL of FITC-conjugated Annexin V (or other equivalent) to the cell suspension.

  • 3.4. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • 3.5. Add 400 µL of 1X Annexin V Binding Buffer to the tube.

  • 3.6. Just prior to analysis (1-5 minutes), add 5 µL of Propidium Iodide (PI) solution. Do not wash the cells after adding PI.[14]

    • Expert Insight: Prolonged incubation with PI can lead to an increase in false positives as even viable cells may eventually take up the dye. Analyze samples within one hour for best results.[15]

4. Flow Cytometry Acquisition and Analysis

  • 4.1. Setup and Controls:

    • Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and establish the primary cell population gate, excluding debris.

    • Use a PI-only stained sample (cells induced into necrosis, e.g., by heat shock) to set the PI voltage.

    • Use an Annexin V-only stained sample to set the FITC voltage and, crucially, to perform fluorescence compensation to correct for any spectral overlap between the FITC and PI channels.

  • 4.2. Acquisition: Acquire a minimum of 10,000 events within the primary cell gate for each sample.

  • 4.3. Analysis:

    • Create a bivariate dot plot of FITC-Annexin V (x-axis) versus PI (y-axis).

    • Using the single-stain controls as a guide, set quadrant gates to delineate the four populations: Live (LL), Early Apoptotic (LR), Late Apoptotic/Necrotic (UR), and Necrotic (UL).

    • Calculate the percentage of cells in each quadrant for all samples.

The following diagram outlines the complete experimental workflow:

Experimental_Workflow cluster_prep 1. Cell Preparation & Treatment cluster_harvest 2. Cell Harvesting cluster_stain 3. Staining cluster_analysis 4. Flow Cytometry A1 Seed Cells (e.g., 6-well plate) A2 Incubate 24h A1->A2 A3 Treat with this compound (Dose-response, Vehicle Control) A2->A3 A4 Incubate 24-72h A3->A4 B1 Collect Supernatant (Floating Cells) A4->B1 B3 Combine & Centrifuge (300g, 5 min, 4°C) B1->B3 B2 Trypsinize Adherent Cells B2->B3 C1 Wash with Cold PBS B3->C1 C2 Resuspend in 100µL 1X Binding Buffer C1->C2 C3 Add 5µL Annexin V-FITC C2->C3 C4 Incubate 15 min, RT, Dark C3->C4 C5 Add 5µL PI (Just before analysis) C4->C5 D1 Acquire Data (10,000 events) C5->D1 D2 Gate on FSC vs SSC D1->D2 D3 Analyze FITC vs PI Plot D2->D3 D4 Quantify Cell Populations D3->D4

Caption: Experimental workflow for apoptosis analysis via flow cytometry.

Data Presentation and Interpretation

The results of the experiment can be effectively summarized in a table. The total percentage of apoptotic cells is typically calculated as the sum of the early apoptotic and late apoptotic/necrotic populations.

Table 1: Example Data of a Human Breast Cancer Cell Line Treated with this compound for 48 Hours

Treatment GroupLive Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)Total Apoptosis (%)
Vehicle (DMSO) 92.53.12.85.9
10 µM C75 75.312.89.422.2
20 µM C75 48.125.623.549.1
40 µM C75 15.730.250.680.8

The data clearly demonstrate a dose-dependent increase in the total apoptotic population following treatment with this compound, confirming its pro-apoptotic activity in this cell line. The shift from early to late apoptosis at higher concentrations is also a typical observation.

References

Application Notes and Protocols: Investigating Radiosensitization in Prostate Cancer Cells Using (2R,3S)-C75

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Metabolic Aberrations to Enhance Radiotherapy in Prostate Cancer

Prostate cancer remains a significant health concern, with radiation therapy serving as a primary treatment modality for localized disease.[1][2] However, the development of radioresistance is a substantial clinical challenge, often leading to treatment failure and tumor recurrence.[3] A hallmark of many aggressive cancers, including prostate cancer, is a profound alteration in cellular metabolism, characterized by a heightened reliance on de novo fatty acid synthesis.[4][5] This metabolic reprogramming is orchestrated by the overexpression of Fatty Acid Synthase (FASN), a multi-enzyme protein responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4][6]

Elevated FASN levels in cancer cells are not merely a byproduct of proliferation but an active contributor to tumorigenesis, providing lipids for membrane biogenesis, energy storage, and signaling molecule synthesis.[6][7] Crucially, FASN overexpression has been linked to resistance to apoptosis and poor prognosis in various cancers.[4][8] This dependency on FASN presents a compelling therapeutic target. Inhibition of FASN has been shown to induce apoptosis in cancer cells and suppress tumor growth, making it an attractive strategy for cancer therapy.[4][9]

(2R,3S)-C75 is a potent, synthetic, and irreversible inhibitor of FASN.[10][11] By blocking FASN, C75 disrupts the lipogenic phenotype of cancer cells, leading to cytotoxic effects.[9][10] Recent studies have highlighted the potential of C75 to act as a radiosensitizer, a compound that enhances the efficacy of radiation therapy.[9][12][13][14] The combination of FASN inhibition and ionizing radiation offers a promising synergistic approach to overcome radioresistance in prostate cancer.[9][14]

This guide provides a comprehensive framework for researchers to investigate the radiosensitizing effects of this compound in prostate cancer cell lines. We will detail the underlying scientific principles, provide step-by-step protocols for key experiments, and offer insights into data interpretation.

Scientific Rationale: The Interplay of FASN Inhibition and Radiation

Ionizing radiation primarily exerts its cytotoxic effects by inducing DNA damage, particularly double-strand breaks (DSBs).[15][16] The cellular response to this damage is a complex interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptotic pathways.[17] Radioresistance often arises from enhanced DNA repair capacity or evasion of apoptosis.[18][19]

The radiosensitizing effects of C75 are thought to be multifactorial:

  • Metabolic Stress and ROS Production: FASN inhibition by C75 disrupts cellular energy homeostasis.[20] This metabolic stress can lead to an increase in reactive oxygen species (ROS), which can potentiate the DNA-damaging effects of ionizing radiation.[21]

  • Inhibition of DNA Repair: While the precise mechanisms are still under investigation, FASN inhibition may impair the cancer cell's ability to repair radiation-induced DNA damage.[22] This could be due to the depletion of lipid-derived signaling molecules crucial for DNA repair pathway activation.

  • Induction of Apoptosis: C75 has been shown to induce apoptosis in prostate cancer cells.[9] When combined with radiation, this pro-apoptotic effect is amplified, leading to enhanced cancer cell killing.[9][14]

  • Cell Cycle Perturbation: C75 can induce cell cycle arrest, potentially synchronizing cells in a more radiosensitive phase.[9][14] However, some studies suggest that C75-induced cell cycle arrest is not the primary mechanism of radiosensitization.[9][14]

Experimental Design & Workflow

A robust investigation into the radiosensitizing properties of this compound involves a multi-pronged approach. The following workflow outlines the key experimental stages:

G cluster_0 Phase 1: Cell Line Selection & Characterization cluster_1 Phase 2: Cytotoxicity & Radiosensitization Assessment cluster_2 Phase 3: Mechanistic Investigation A Select Prostate Cancer Cell Lines (e.g., LNCaP, PC-3, DU145) B Characterize Basal FASN Expression A->B Validate Target C Determine IC50 of this compound B->C Establish Drug Concentration D Clonogenic Survival Assay (Radiation +/- C75) C->D Assess Synergy E Western Blot Analysis (Apoptosis & DNA Repair Markers) D->E Investigate Molecular Mechanisms F Flow Cytometry (Cell Cycle & Apoptosis) D->F

Caption: Experimental workflow for studying this compound radiosensitization.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedChemExpressHY-100517
Prostate Cancer Cell Lines (LNCaP, PC-3, DU145)ATCCCRL-1740, CRL-1435, HTB-81
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78442
BCA Protein Assay KitThermo Fisher Scientific23225
Primary Antibodies (PARP, Cleaved Caspase-3, γH2AX, FASN, β-Actin)Cell Signaling TechnologyVarious
HRP-conjugated Secondary AntibodiesCell Signaling TechnologyVarious
ECL Western Blotting SubstrateBio-Rad1705061
Propidium Iodide/RNase Staining BufferBD Biosciences550825

Detailed Protocols

Protocol 1: Prostate Cancer Cell Culture
  • Cell Line Maintenance: Culture prostate cancer cell lines (e.g., LNCaP, PC-3, DU145) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][23] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Protocol 2: Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[24][25][26]

  • Cell Seeding: Harvest a single-cell suspension and count the cells. Seed a predetermined number of cells (ranging from 100 to 5000, depending on the radiation dose) into 6-well plates.[27] Allow cells to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated X-ray irradiator.[28]

  • Colony Formation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[25][26]

  • Staining and Counting: Aspirate the medium, wash with PBS, and fix the colonies with a solution of 6% glutaraldehyde. Stain the colonies with 0.5% crystal violet.[25][26] Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF against the radiation dose on a semi-logarithmic scale to generate cell survival curves.

ParameterFormula
Plating Efficiency (PE)(Number of colonies formed / Number of cells seeded) x 100%
Surviving Fraction (SF)(Number of colonies formed after treatment) / (Number of cells seeded x PE)
Protocol 3: Western Blot Analysis for Apoptosis and DNA Damage Markers

Western blotting is used to detect and quantify specific proteins involved in apoptosis and the DNA damage response.[29][30]

  • Cell Lysis: After treatment with this compound and/or radiation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[29] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[29] Incubate the membrane with primary antibodies against target proteins (e.g., PARP, cleaved caspase-3, γH2AX, FASN, and a loading control like β-actin) overnight at 4°C.[30][31][32]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29] Visualize the protein bands using an ECL substrate and an imaging system.[29]

G cluster_0 Apoptosis Pathway cluster_1 DNA Damage Response Radiation_C75 Radiation + this compound Caspase_Activation Caspase-3 Activation Radiation_C75->Caspase_Activation Cleaved_Caspase_3 Cleaved Caspase-3 Caspase_Activation->Cleaved_Caspase_3 PARP_Cleavage PARP Cleavage Cleaved_Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_DSB DNA Double-Strand Breaks (Radiation-induced) H2AX_Phosphorylation H2AX Phosphorylation DNA_DSB->H2AX_Phosphorylation gammaH2AX γH2AX Foci Formation H2AX_Phosphorylation->gammaH2AX DNA_Repair DNA Repair gammaH2AX->DNA_Repair C75_Inhibition This compound (Potential Inhibition) C75_Inhibition->DNA_Repair

Caption: Signaling pathways assessed by Western blot analysis.

Protocol 4: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the quantitative analysis of cell cycle distribution and apoptosis based on DNA content.[33][34][35]

  • Cell Preparation: Following treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[34] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.[34] Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[34]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can be quantified as an indicator of apoptotic cells.

Expected Outcomes and Interpretation

  • Clonogenic Survival: A synergistic effect between this compound and radiation will be observed as a downward and leftward shift in the cell survival curve for the combination treatment compared to either treatment alone. This indicates that C75 enhances the cell-killing effect of radiation.

  • Western Blotting: Increased levels of cleaved PARP and cleaved caspase-3 in the combination treatment group will confirm the induction of apoptosis.[30][32] A sustained or increased level of γH2AX (a marker of DNA double-strand breaks) in the presence of C75 post-irradiation may suggest an inhibition of DNA repair.

  • Flow Cytometry: An increase in the sub-G1 population in the combination treatment group will provide further evidence of apoptosis.[36] Changes in the distribution of cells in the G0/G1, S, and G2/M phases may reveal effects on cell cycle progression.[33][37]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for investigating the radiosensitizing potential of this compound in prostate cancer cells. By elucidating the molecular mechanisms underlying this synergy, this research can contribute to the development of novel therapeutic strategies that target cancer cell metabolism to improve the efficacy of radiotherapy. Future studies could explore the in vivo efficacy of this combination therapy in preclinical models of prostate cancer and investigate the role of other metabolic pathways in radiosensitization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2R,3S)-C75 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2R,3S)-C75. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous solutions during their experiments. As a potent inhibitor of fatty acid synthase (FASN), this compound is a critical tool in metabolic research and oncology.[1][2][3] However, its hydrophobic nature presents significant formulation challenges. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure successful experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound, also known as C75, is a synthetic small molecule that acts as a powerful inhibitor of fatty acid synthase.[2] It also stimulates carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation.[2][4] This dual mechanism of action makes it a valuable compound for studying cellular metabolism.[2][5] However, its utility is often hampered by its poor solubility in aqueous solutions.[1]

PropertyValueSource
Molecular Formula C₁₄H₂₂O₄--INVALID-LINK--[6]
Molecular Weight 254.32 g/mol --INVALID-LINK--[6]
Appearance White to beige powder--INVALID-LINK--[7]
Aqueous Solubility Insoluble--INVALID-LINK--[1]
Organic Solvent Solubility DMSO: 51 mg/mL (200.53 mM), Ethanol: 12 mg/mL--INVALID-LINK--[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature. You will almost certainly observe precipitation or a fine suspension. The standard and most effective method is to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: Which organic solvent is best for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][7] It can solubilize C75 at concentrations as high as 51 mg/mL.[1]

Protocol: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO[1]

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution, but be cautious as excessive heat can degrade the compound.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[8]

Q3: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer, the C75 precipitates. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. Here’s a troubleshooting workflow to address this:

Troubleshooting Workflow for C75 Precipitation

Caption: Troubleshooting workflow for C75 precipitation.

Stepwise Dilution:

Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform serial dilutions. For example, if your final desired concentration is 50 µM in 10 mL of media, first dilute your concentrated stock into a smaller volume of media, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.

Q4: What are co-solvents, and how can they help with this compound solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[9][10][11][12] They work by reducing the polarity of the aqueous environment. For in vivo studies, a common co-solvent system for C75 has been developed.

Protocol: In Vivo Formulation with Co-solvents

This protocol is adapted from a validated method for in vivo administration.[1]

  • Materials:

    • 50 mg/mL this compound in DMSO stock solution

    • PEG300

    • Tween 80

    • Sterile ddH₂O

  • Procedure (for 1 mL final solution):

    • Start with 50 µL of a 50 mg/mL C75 in DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

    • Use this solution immediately for optimal results.[1]

Q5: I've heard about cyclodextrins for improving drug solubility. Is this a viable option for this compound?

A5: Yes, cyclodextrins are an excellent and increasingly popular strategy for enhancing the solubility of hydrophobic compounds like this compound.[13][14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The hydrophobic C75 molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.[16][17][18]

Mechanism of Cyclodextrin Encapsulation

Caption: Cyclodextrin encapsulation of C75.

Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

This is a general protocol that can be optimized for your specific needs. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[13]

  • Materials:

    • This compound

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or buffer

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

    • Add the this compound powder directly to the HP-β-CD solution. The molar ratio of C75 to HP-β-CD will need to be optimized, but a starting point could be a 1:2 to 1:5 ratio.

    • Stir or sonicate the mixture until the C75 is fully dissolved. This may take some time.

    • Sterile-filter the final solution through a 0.22 µm filter.

Q6: How should I store my this compound powder and solutions to ensure stability?

A6: Proper storage is crucial for maintaining the integrity of this compound.

FormulationStorage TemperatureDurationSource
Powder -20°C3 years--INVALID-LINK--[8]
In Solvent (e.g., DMSO) -80°C6 months--INVALID-LINK--[8]
In Solvent (e.g., DMSO) -20°C1 month--INVALID-LINK--[8]

Key Stability Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solutions to prevent degradation from repeated temperature changes.[8]

  • Use Anhydrous Solvents: Moisture can reduce the solubility of C75 in DMSO.[1]

  • Prepare Fresh Working Solutions: Whenever possible, prepare your final working dilutions fresh from your frozen stock on the day of the experiment.

By understanding the chemical nature of this compound and employing these strategic formulation and handling techniques, you can overcome the challenges of its insolubility and achieve reliable and reproducible results in your research.

References

Technical Support Center: Mitigating Off-Target Effects of (2R,3S)-C75 in Research

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 2, 2026

Welcome to the technical support guide for (2R,3S)-C75, a potent inhibitor of Fatty Acid Synthase (FASN). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the known off-target effects of C75 and to offer robust strategies for their mitigation. Our goal is to ensure the scientific integrity of your experiments by helping you differentiate between on-target FASN inhibition and confounding off-target cellular responses.

Introduction: The Duality of C75 Action

This compound is a specific stereoisomer of the α-methylene-γ-butyrolactone compound, C75. It is widely used to probe the function of FASN, a critical enzyme in de novo lipogenesis, which is often upregulated in cancer and metabolic diseases.[1][2] The primary mechanism of C75 is the inhibition of the β-ketoacyl synthase domain of FASN, which blocks the elongation of long-chain fatty acids.[1]

However, a significant body of evidence has revealed that C75 possesses a dual mechanism of action. In addition to inhibiting FASN, it paradoxically stimulates fatty acid oxidation (FAO).[3][4] This occurs primarily through the activation of Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for mitochondrial fatty acid import.[3][5] This dual action complicates data interpretation, as observed phenotypes may result from FASN inhibition, CPT-1 activation, or a combination of both.

This guide provides a series of frequently asked questions and troubleshooting protocols to help you design rigorous experiments and confidently interpret your results.

Core Mechanisms of C75

C75_Mechanism cluster_cytosol Cytosol cluster_mitochondria Mitochondria C75 This compound FASN FASN (Fatty Acid Synthase) C75->FASN Inhibits CPT1 CPT-1 C75->CPT1 Activates FattyAcids Fatty Acid Synthesis FASN->FattyAcids MalonylCoA Malonyl-CoA MalonylCoA->FASN substrate MalonylCoA->CPT1 Inhibits ACC ACC ACC->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC synthesizes FAO Fatty Acid Oxidation (FAO) CPT1->FAO LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1

Caption: Dual mechanism of C75: Inhibition of FASN and activation of CPT-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells treated with this compound show a phenotype (e.g., apoptosis, growth arrest) that I attribute to FASN inhibition. How can I be certain this is not an off-target effect?

Answer: This is the most critical question when using C75. The observed phenotype could be due to energy stress from accelerated fatty acid oxidation (a CPT-1 effect) rather than the depletion of fatty acid products (a FASN effect). A multi-pronged validation approach is essential.

Troubleshooting Workflow:

  • Confirm Target Engagement: First, verify that this compound is inhibiting FASN in your specific experimental system.

  • Assess Off-Target Activity: Simultaneously, measure the activity of CPT-1 to understand the extent of the off-target effect.

  • Use Orthogonal Controls: Employ controls that specifically target FASN without affecting CPT-1. The gold standard is genetic knockdown.

  • Phenotypic Rescue: Attempt to rescue the observed phenotype by supplementing with downstream products of FASN.

Validation_Workflow Start Observed Phenotype with this compound Step1 Step 1: Measure FASN Activity (On-Target Engagement) Start->Step1 Step2 Step 2: Measure CPT-1 Activity (Off-Target Effect) Step1->Step2 Step3 Step 3: FASN siRNA/shRNA (Genetic Control) Step2->Step3 Step4 Step 4: Phenotypic Rescue (e.g., Palmitate Supplementation) Step3->Step4 Conclusion_OnTarget Conclusion: Phenotype is On-Target Step3->Conclusion_OnTarget Phenotype replicated? Conclusion_OffTarget Conclusion: Phenotype is Off-Target or Confounded Step3->Conclusion_OffTarget Phenotype NOT replicated? Step4->Conclusion_OnTarget Phenotype rescued? Step4->Conclusion_OffTarget Phenotype NOT rescued?

Caption: Workflow for validating C75-induced phenotypes.

Q2: What is the recommended concentration range for this compound, and how does it relate to off-target effects?

Answer: The effective concentration of C75 is highly cell-line dependent. It's crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits FASN in your system. Off-target effects, including CPT-1 activation, are also dose-dependent.[3] Using excessively high concentrations increases the likelihood of confounding off-target activity.

ParameterConcentration RangeRationale & Key Considerations
FASN Inhibition (IC50) 15-35 µMVaries significantly between cell lines and assay conditions.[6][7]
Typical Working Conc. 10-40 µMStart with a dose-response curve from 1 µM to 100 µM.
CPT-1 Activation ≥ 20 µg/ml (~78 µM)Significant activation is often seen at higher concentrations.[3]
Cytotoxicity (TD50) ~28.5 µM (MA104 cells)Can overlap with the effective concentration for FASN inhibition.[6]

Recommendation: Always establish an empirical dose-response curve for both FASN inhibition and your biological endpoint of interest. Aim to work at or below the IC50 for FASN to minimize off-target effects.

Q3: Are there alternative compounds or controls I can use to support my findings with this compound?

Answer: Yes, using alternative inhibitors and specific enantiomers as controls is a powerful strategy.

  • Inactive Enantiomer Control: C75 is a racemic mixture of four stereoisomers. The (-)-C75 enantiomer is reported to be a more selective FASN inhibitor with reduced effects on food intake (which is linked to CPT1 modulation), while the (+)-C75 enantiomer strongly inhibits CPT1.[8] If you are using a specific stereoisomer like this compound, an ideal control would be its less active enantiomer to control for non-specific or off-target effects.

  • Genetic Controls (siRNA/shRNA): As mentioned in Q1, transiently knocking down FASN using siRNA is the most rigorous method to validate that a phenotype is due to the loss of FASN function.[10][11]

Experimental Protocols

Protocol 1: Validating On-Target FASN Inhibition

This protocol describes a common method to measure FASN activity by monitoring the consumption of its co-factor, NADPH.[12][13]

Principle: FASN utilizes NADPH during the synthesis of fatty acids. The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.

Materials:

  • Cell lysate containing FASN

  • FASN Reaction Buffer (e.g., 100 mM potassium phosphate pH 6.5-7.0, 2 mM EDTA)[13]

  • Acetyl-CoA (50 µM final concentration)[13]

  • NADPH (200 µM final concentration)[13]

  • Malonyl-CoA (50-80 µM final concentration)[12][13]

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Cell Lysates: Culture and treat cells with your desired concentrations of this compound and controls (e.g., DMSO vehicle) for the desired time. Harvest cells and prepare protein lysates. Determine protein concentration using a BCA assay.

  • Set up Reaction: In a 96-well plate, add in order:

    • FASN Reaction Buffer

    • 20 µg of cell lysate

    • Acetyl-CoA

    • NADPH

  • Measure Background: Place the plate in a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every minute for 3-5 minutes to establish the background rate of NADPH oxidation.[12]

  • Initiate Reaction: Add Malonyl-CoA to each well to start the FASN-specific reaction.

  • Measure FASN Activity: Immediately begin reading the absorbance at 340 nm every minute for 15-30 minutes.[12]

  • Calculate Activity:

    • Calculate the rate of absorbance change before and after adding Malonyl-CoA.

    • The FASN-specific rate is the (Rate after Malonyl-CoA) - (Background Rate).

    • Normalize the activity to the protein amount (e.g., nmol NADPH oxidized/min/mg protein).[12]

Expected Outcome: Lysates from cells treated with this compound should show a dose-dependent decrease in the rate of NADPH consumption compared to vehicle-treated controls.

Protocol 2: Orthogonal Validation using FASN siRNA

This protocol provides a framework for using siRNA to confirm that your observed phenotype is specifically due to FASN depletion.[10][14][15]

Principle: By reducing FASN protein levels, you can determine if the resulting phenotype mimics the effect of this compound. This decouples the phenotype from the chemical inhibitor and its potential off-target effects.[16]

Materials:

  • Validated siRNA sequences targeting FASN (use at least two different sequences to control for siRNA off-target effects).[11]

  • Non-targeting (scrambled) siRNA control.

  • Lipofectamine RNAiMAX or similar transfection reagent.

  • Opti-MEM or similar reduced-serum medium.

  • Antibody against FASN for Western blot validation.

Procedure:

  • Transfection:

    • Day 1: Seed cells so they will be 50-70% confluent on the day of transfection.

    • Day 2: Transfect cells with FASN-targeting siRNAs and non-targeting control siRNA according to the manufacturer's protocol.

  • Incubation: Incubate cells for 48-72 hours post-transfection. This allows time for the existing FASN mRNA and protein to be degraded.

  • Validation of Knockdown:

    • Harvest a subset of cells at 48 and 72 hours.

    • Perform a Western blot using an anti-FASN antibody to confirm a significant reduction in FASN protein levels compared to the non-targeting control.

  • Phenotypic Assay:

    • At the 48 or 72-hour time point (once knockdown is confirmed), perform the same biological assay you used to measure the phenotype with this compound (e.g., apoptosis assay, cell viability assay, metabolic flux analysis).

  • Data Analysis: Compare the phenotype in FASN knockdown cells to that of cells treated with this compound and vehicle controls.

Expected Outcome: If the phenotype observed with this compound is on-target, cells with FASN knockdown should exhibit a similar biological effect. If the knockdown does not reproduce the phenotype, it strongly suggests the inhibitor's effect is off-target.

References

Optimizing (2R,3S)-C75 dosage to minimize in vivo weight loss

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating In Vivo Weight Loss

Welcome to the technical support center for (2R,3S)-C75, a potent inhibitor of fatty acid synthase (FAS) and activator of carnitine palmitoyltransferase 1 (CPT-1). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vivo studies and are encountering the common off-target effect of significant body weight loss. Our goal is to provide you with the technical knowledge and practical guidance to optimize your experimental design and minimize this side effect, ensuring the integrity and success of your research.

Understanding the Dual Mechanism of this compound and its Impact on Body Weight

This compound, often referred to as C75, is a synthetic small molecule with a unique dual mechanism of action that profoundly impacts cellular metabolism.[1] It acts as a slow-binding inhibitor of fatty acid synthase (FAS), the enzyme responsible for de novo fatty acid synthesis.[1][2] Simultaneously, C75 stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the mitochondrial import and oxidation of long-chain fatty acids.[1][3][4] This dual action leads to a significant decrease in food intake and a concurrent increase in energy expenditure through fatty acid oxidation, resulting in rapid and substantial weight loss.[4][5][6][7]

While this makes C75 a compound of interest for obesity and metabolic disease research, the associated anorexia and weight loss can be a significant confounding factor in other therapeutic areas, such as oncology, where cachexia is a major concern.[2] Therefore, careful optimization of the C75 dosage is critical to harness its therapeutic potential while mitigating unintended effects on body weight.

Troubleshooting Guide: Minimizing In Vivo Weight Loss

This section addresses common issues encountered by researchers using this compound and provides practical solutions.

Question 1: My study animals are experiencing rapid and excessive weight loss after C75 administration. How can I reduce this effect?

Answer: Rapid weight loss is a known pharmacological effect of C75, primarily driven by its potent anorectic and metabolic actions.[8][9] To mitigate this, a systematic dose-response study is highly recommended. The goal is to identify the minimum effective dose that achieves the desired therapeutic outcome in your model with the least impact on body weight.

  • Start with a Lower Dose: Published studies have used a range of doses. For instance, while doses of 30 mg/kg have been shown to inhibit food intake by over 95%,[9] other studies have demonstrated efficacy at lower doses, such as 5 mg/kg, in different models.[10]

  • Incremental Dose Escalation: Begin with a dose significantly lower than what is reported to cause severe weight loss and incrementally increase the dose in different cohorts of animals.

  • Monitor Key Parameters: Closely monitor not only your primary efficacy endpoints but also daily body weight, food and water intake, and general animal welfare.[11]

Question 2: Could the formulation and route of administration of C75 be contributing to the severity of weight loss?

Answer: Yes, the formulation and administration route can influence the pharmacokinetics and, consequently, the efficacy and side effects of C75. Due to its poor water solubility, C75 requires a specific formulation for in vivo use.[12]

  • Vehicle Selection: Common vehicles include DMSO, corn oil, and formulations with PEG300 and Tween 80.[13][14] It is crucial to have a vehicle-only control group to distinguish the effects of the formulation from the pharmacological effects of C75.[12]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route in preclinical studies.[9][10] Consider if alternative routes, such as oral gavage, might alter the absorption and peak plasma concentrations, potentially modulating the anorectic effect. However, this would require re-validation of the effective dose.

Question 3: How can I differentiate between C75-induced weight loss and other potential causes of weight loss in my animal model?

Answer: This is a critical aspect of study design. Including appropriate control groups is essential for accurate data interpretation.

  • Pair-Fed Control Group: A pair-fed control group is crucial. These animals receive the same amount of food as the C75-treated group consumes daily.[6] This allows you to distinguish between weight loss due to reduced food intake (anorexia) and weight loss resulting from the metabolic effects of C75 (increased fatty acid oxidation).[5][6]

  • Vehicle Control Group: This group receives the same formulation vehicle without C75, on the same schedule. This accounts for any effects of the vehicle or the stress of the administration procedure.

Question 4: Are there any strategies to counteract the anorectic effects of C75 without compromising its primary mechanism of action?

Answer: This is a complex challenge. The anorectic effect of C75 is linked to its central action on the hypothalamus.[5][15][16] While there are no established methods to selectively block this effect, you can ensure your animals have easy access to palatable, high-energy food and water to encourage consumption. However, the primary strategy remains dose optimization.

Experimental Protocol: Dose-Response Study for Optimizing this compound Dosage

This protocol provides a framework for conducting a dose-response study to identify the optimal dose of C75 that minimizes weight loss.

Objective: To determine the dose of this compound that elicits the desired therapeutic effect with the most tolerable body weight loss in a specific in vivo model.

Materials:

  • This compound

  • Vehicle (e.g., sterile DMSO and corn oil)

  • Study animals (species and strain relevant to your research)

  • Standard laboratory equipment for animal housing, dosing, and monitoring.

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group is a common starting point).

    • Group 1: Vehicle Control

    • Group 2: Pair-Fed Control

    • Group 3: C75 - Dose 1 (e.g., 5 mg/kg)

    • Group 4: C75 - Dose 2 (e.g., 10 mg/kg)

    • Group 5: C75 - Dose 3 (e.g., 20 mg/kg)

    • Group 6: C75 - Dose 4 (e.g., 30 mg/kg)

  • C75 Formulation: Prepare C75 solutions fresh daily. A common method is to dissolve C75 in a small amount of DMSO and then dilute it to the final concentration with corn oil.[13][14] Ensure the final DMSO concentration is low and consistent across all groups.

  • Dosing: Administer C75 or vehicle via the chosen route (e.g., i.p. injection) at the same time each day.

  • Monitoring:

    • Daily: Measure body weight, food intake, and water intake for each animal.

    • Regularly: Observe animals for any clinical signs of toxicity or distress.

    • At Study Endpoint: Collect relevant tissues for analysis of your primary efficacy endpoints (e.g., tumor volume, specific biomarkers).

  • Data Analysis:

    • Compare the body weight changes and food intake across all groups.

    • Analyze the efficacy of each C75 dose on your primary endpoint.

    • Determine the dose that provides a significant therapeutic effect with a statistically insignificant or minimally significant effect on body weight compared to the vehicle control group.

Data Presentation

The following table provides an example of how to structure the data from a dose-response study:

Treatment GroupDose (mg/kg)Average Daily Food Intake (g)% Change in Body Weight (Day 14)Primary Efficacy Endpoint (e.g., % Tumor Growth Inhibition)
Vehicle Control05.2 ± 0.4+2.5 ± 1.00%
Pair-Fed ControlN/A3.1 ± 0.3-8.2 ± 1.5N/A
C7554.8 ± 0.5-1.5 ± 1.235%
C75104.1 ± 0.4-5.0 ± 1.860%
C75203.0 ± 0.3-12.5 ± 2.185%
C75301.5 ± 0.2-20.1 ± 2.590%

Data are presented as mean ± SEM and are for illustrative purposes only.

Visualizing the Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization randomize Randomization & Grouping acclimatize->randomize formulate C75 Formulation randomize->formulate dose Daily Dosing formulate->dose monitor Daily Monitoring (Weight, Food Intake) dose->monitor endpoint Endpoint Analysis (Efficacy) monitor->endpoint data_analysis Data Interpretation endpoint->data_analysis optimal_dose Identify Optimal Dose data_analysis->optimal_dose

Caption: Workflow for a dose-response study to optimize C75 dosage.

Signaling Pathway of C75's Dual Action

C75_Pathway cluster_synthesis Fatty Acid Synthesis cluster_oxidation Fatty Acid Oxidation C75 This compound FAS Fatty Acid Synthase (FAS) C75->FAS Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) C75->CPT1 Stimulates FattyAcids Fatty Acid Synthesis FAS->FattyAcids MalonylCoA Malonyl-CoA MalonylCoA->FAS BodyWeight Body Weight FattyAcids->BodyWeight Anabolism (Weight Gain) FAO Fatty Acid Oxidation (Energy) CPT1->FAO FAO->BodyWeight Catabolism (Weight Loss)

Caption: Dual mechanism of C75 leading to effects on body weight.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for a C75 in vivo study to minimize weight loss? A: There is no single recommended starting dose, as it depends on the animal model and the therapeutic indication. However, based on the literature, starting with a low dose in the range of 5 mg/kg and carefully escalating is a prudent approach.[10]

Q2: How long does the anorectic effect of C75 typically last after a single dose? A: Studies in mice have shown that a single intraperitoneal injection of 30 mg/kg C75 can inhibit food intake by over 95% within the first two hours.[9] The duration of this effect can be dose-dependent.

Q3: Is the weight loss caused by C75 reversible? A: Yes, studies have indicated that the weight loss and changes in hypothalamic neuropeptides associated with C75 treatment are reversible upon cessation of the treatment.[5]

Q4: Can I use the racemic mixture of C75, or should I use a specific enantiomer? A: The two enantiomers of C75 have different primary effects. (-)-C75 is reported to inhibit FAS and have cytotoxic effects on tumor cells without affecting food consumption, while (+)-C75 inhibits CPT-1 and produces anorexia.[9] Therefore, the choice of enantiomer can significantly impact the degree of weight loss.

Q5: Are there any known off-target effects of C75 other than weight loss? A: While weight loss is the most prominent side effect discussed in metabolic studies, it's important to monitor for any other signs of toxicity, such as changes in behavior, diarrhea, or signs of distress at the injection site.[8][12] Histopathological analysis of major organs is advisable in long-term studies.[2]

References

Addressing mitochondrial dysfunction caused by (2R,3S)-C75

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating and Troubleshooting C75-Induced Mitochondrial Dysfunction

Welcome to the technical support guide for (2R,3S)-C75, a potent and widely studied inhibitor of Fatty Acid Synthase (FASN). While C75 is a valuable tool for investigating cancer metabolism and metabolic disorders, its use is frequently complicated by significant off-target effects, most notably the induction of mitochondrial dysfunction.[1][2] This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot these mitochondrial effects to ensure the generation of robust and interpretable data.

As Senior Application Scientists, we have structured this center to provide not just protocols, but the underlying scientific rationale, enabling you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding C75 and its impact on mitochondrial health.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule designed as a competitive, and often described as irreversible, inhibitor of Fatty Acid Synthase (FASN).[3][4] FASN is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate. In many cancer cells, FASN is highly overexpressed to support the demand for lipids for membrane synthesis, signaling, and energy storage, making it an attractive therapeutic target.[1][2][5] C75 primarily targets the β-ketoacyl synthase (KS) domain of FASN, halting the fatty acid elongation process.[6]

Q2: How does C75 induce mitochondrial dysfunction?

A2: The mitochondrial toxicity of C75 is multi-faceted and not solely a consequence of FASN inhibition. There are at least two major off-target mechanisms at play:

  • Inhibition of Carnitine Palmitoyltransferase I (CPT1): In cells, C75 can be converted to its coenzyme A derivative, C75-CoA.[3][7][8] This C75-CoA is a potent competitive inhibitor of CPT1, the rate-limiting enzyme that transports long-chain fatty acids into the mitochondria for β-oxidation.[3][9][10] By blocking fatty acid oxidation (FAO), C75-CoA deprives the mitochondria of a major fuel source.

  • Inhibition of Mitochondrial Fatty Acid Synthesis (mtFAS): C75 also inhibits human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in the mtFAS pathway.[11][12] This pathway is crucial for producing octanoyl-ACP, the precursor for lipoic acid (LA) synthesis. Lipoic acid is an essential cofactor for key mitochondrial enzymes like pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). Inhibition of HsmtKAS leads to LA depletion, impairing the TCA cycle and overall mitochondrial function.[11][12]

Q3: What are the common observable phenotypes of C75-induced mitochondrial toxicity?

A3: Treatment of cells with C75 typically leads to a cascade of observable mitochondrial failures. An early response is the loss of mitochondrial membrane potential (ΔΨm).[11] This is often followed by a significant increase in the production of reactive oxygen species (ROS), a reduction in cellular ATP levels, and inhibition of the electron transport chain, particularly at Complex I.[11][13] Ultimately, this severe mitochondrial stress can trigger the intrinsic pathway of apoptosis.[13]

Q4: Can the mitochondrial effects of C75 be reversed or rescued?

A4: Yes, to some extent. The specific rescue strategy depends on the underlying off-target mechanism being addressed.

  • Lipoic Acid (LA) Supplementation: Supplementing the culture media with lipoic acid can effectively ameliorate the mitochondrial dysfunction and oxidative stress caused by C75's inhibition of the mtFAS pathway.[11][12] This is a key experiment to confirm the role of HsmtKAS inhibition in your model.

  • Antioxidant Supplementation: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate the increased ROS production and subsequent cell death, though it does not address the root bioenergetic crisis.[11]

Troubleshooting Guides

This section provides solutions to specific experimental problems. Each guide follows a Problem → Probable Cause → Solution format.

Guide 1: Unexpectedly High or Rapid Cell Death

Problem: Upon treating my cells with C75, I observe massive cell death within 12-24 hours, even at concentrations where I expect to see metabolic effects, not widespread toxicity.

Probable CauseScientific Rationale & Step-by-Step Solution
1. Excessive Bioenergetic Stress C75 delivers a multi-pronged attack on cellular metabolism (inhibiting both synthesis and oxidation of fatty acids). This can rapidly deplete ATP and overwhelm cellular antioxidant capacities, leading to swift apoptosis.[11][13] Solution: 1. Perform a Dose-Response and Time-Course: Test a wider range of C75 concentrations (e.g., 10-100 µM) and shorter time points (e.g., 2, 6, 12, 24 hours) to identify a window where metabolic effects can be measured before viability is significantly compromised.[11] 2. Supplement with Antioxidants: Co-treat with 5-10 mM N-acetylcysteine (NAC) to determine if the cell death is primarily driven by oxidative stress.[11] If NAC provides a rescue, it confirms a major role for ROS in the observed toxicity. 3. Perform a Lipoic Acid Rescue: Co-treat with a lipoic acid (LA) supplement. If LA rescues the phenotype, it points to inhibition of the mtFAS pathway as a key driver of toxicity in your system.[11][12]
2. C75 Instability or Precipitation C75 is often dissolved in DMSO at high concentrations. Improper dilution into aqueous culture media can cause it to precipitate, leading to inconsistent effective concentrations and potential physical stress on cells.[14] Solution: 1. Pre-warm Media: Always add the C75 stock solution to culture media pre-warmed to 37°C. 2. Dilute in Steps: Avoid adding a highly concentrated DMSO stock directly to a large volume of media. Perform an intermediate dilution in a smaller volume of media first. 3. Vortex Immediately: Vortex or swirl the media immediately and thoroughly after adding the C75 stock to ensure it is evenly dispersed. 4. Visual Inspection: Before adding to cells, visually inspect the media for any signs of precipitation.
Guide 2: Inconsistent Oxygen Consumption Rate (OCR) Data

Problem: My Seahorse XF or other respirometry data is highly variable. I can't get a consistent reading for C75's effect on mitochondrial respiration.

Probable CauseScientific Rationale & Step-by-Step Solution
1. Confounding Fuel Substrates Standard culture media contains glucose, pyruvate, and glutamine. C75's primary mitochondrial effect is blocking fatty acid oxidation (FAO).[3][10] If cells can compensate by upregulating glycolysis or oxidation of other substrates, the effect of C75 on total OCR may be masked or variable. Solution: 1. Use a Defined Substrate: Run the assay in XF Base Medium supplemented with specific substrates. To measure the effect on FAO, supplement with a long-chain fatty acid (e.g., Palmitate-BSA) and a low concentration of glucose to support basal cell function. 2. Run a Substrate Switch Assay: Measure OCR first with glucose/pyruvate/glutamine, then inject C75, and finally inject a fatty acid substrate to see if the cells can utilize it. C75-treated cells should show a blunted response to the fatty acid injection.
2. Distinguishing CPT1 vs. ETC Inhibition C75 can inhibit CPT1 (blocking fuel supply) and has also been reported to directly inhibit Complex I of the electron transport chain (ETC).[3][11] A general drop in OCR doesn't distinguish between these two mechanisms. Solution: 1. Use Etomoxir as a Control: Etomoxir is a classic, irreversible inhibitor of CPT1.[3][10] Run a parallel experiment with Etomoxir. If C75 phenocopies Etomoxir, the effect is likely at the level of CPT1. If C75 causes a greater OCR drop than Etomoxir, it suggests additional inhibition downstream at the ETC. 2. Isolate Mitochondria: If resources permit, perform respirometry on isolated mitochondria. Feed substrates directly to different ETC complexes (e.g., Pyruvate/Malate for Complex I, Succinate for Complex II). This will definitively show if C75 has a direct inhibitory effect on the ETC itself.
Guide 3: Distinguishing On-Target (FASN) vs. Off-Target (Mitochondrial) Effects

Problem: I'm seeing a phenotype (e.g., reduced proliferation), but I don't know if it's due to the intended inhibition of FASN or the off-target mitochondrial toxicity.

Probable CauseScientific Rationale & Step-by-Step Solution
1. Multiple Mechanisms of Action C75 hits FASN, CPT1 (via C75-CoA), and HsmtKAS.[3][11][12] Any observed phenotype could be a result of one or a combination of these inhibitions. A pharmacological approach alone is insufficient. Solution: 1. Genetic Knockdown/Out: The gold standard is to compare the C75 phenotype to that of cells with a genetic knockdown (siRNA) or knockout (CRISPR) of FASN. If the FASN knockdown phenocopies C75 treatment, the effect is likely on-target. If the phenotype of C75 is more severe, off-target effects are contributing. Comparing to HsmtKAS knockdown is also highly informative.[11][12] 2. Metabolic Rescue: - To test if the phenotype is due to a lack of fatty acid synthesis, try to rescue it by adding exogenous palmitate to the medium. - To test if the phenotype is due to mtFAS inhibition, perform the lipoic acid rescue experiment described previously.[11][12] 3. Use a Cleaner FASN Inhibitor: Newer, more selective FASN inhibitors like TVB-2640 are in clinical trials and reported to have fewer off-target effects.[1][5] Comparing the effects of C75 to a more modern inhibitor can help isolate the consequences of FASN-specific inhibition.

Key Experimental Protocols

Protocol 1: Measuring Mitochondrial Membrane Potential (ΔΨm) with TMRM

Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates depolarization.

Materials:

  • TMRM (Stock in anhydrous DMSO, e.g., 10 mM)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • Hoechst 33342 or other nuclear counterstain

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Black-walled, clear-bottom 96-well imaging plates

Procedure:

  • Cell Plating: Seed cells in a 96-well imaging plate to reach 60-80% confluency on the day of the experiment.

  • C75 Treatment: Treat cells with desired concentrations of C75 for the specified time (e.g., 6 hours). Include a "Vehicle" (DMSO) control well.

  • TMRM Loading:

    • Prepare a TMRM working solution of 20-100 nM in pre-warmed live-cell imaging medium. Note: This concentration must be optimized for your cell type to be in a non-quenching mode.

    • Remove the treatment media and wash cells once with warm PBS.

    • Add the TMRM working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Control Well: In the last 10 minutes of incubation, add FCCP (final concentration 5-10 µM) to a "Vehicle+FCCP" control well to induce complete depolarization.

  • Imaging:

    • Wash cells gently with warm imaging medium to remove excess dye.

    • Add fresh, pre-warmed imaging medium (containing a nuclear stain like Hoechst if desired for cell counting).

    • Image immediately using a fluorescence microscope or high-content imager (e.g., TRITC/Rhodamine filter set).

  • Analysis:

    • Quantify the mean fluorescence intensity of TMRM per cell for each condition.

    • Normalize the data to the vehicle control (set to 100%). The FCCP-treated well should show a dramatic reduction in fluorescence, validating the assay. A decrease in fluorescence in C75-treated cells indicates mitochondrial depolarization.

Protocol 2: Assessing Cellular Reactive Oxygen Species (ROS) with H₂DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeant non-fluorescent probe. Inside the cell, it is deacetylated by esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • H₂DCFDA (or similar ROS probe like CellROX)

  • Tert-butyl hydroperoxide (TBHP) or H₂O₂ - positive control for ROS induction

  • N-acetylcysteine (NAC) - negative control (ROS scavenger)

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating & Treatment: Plate and treat cells with C75 as described in Protocol 1. Include a "Vehicle" control, a "Vehicle+TBHP" (e.g., 100 µM for 1 hour) positive control, and a "C75+NAC" (e.g., 5 mM) rescue/control well.

  • Probe Loading:

    • Prepare a working solution of 5-10 µM H₂DCFDA in warm serum-free medium.

    • Remove treatment media, wash cells once with warm PBS.

    • Add the H₂DCFDA working solution and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Wash cells gently with warm PBS to remove unloaded probe.

    • Add fresh PBS or imaging medium to the wells.

    • Measure fluorescence immediately using a plate reader (Excitation ~495 nm, Emission ~529 nm).

  • Analysis:

    • Subtract background fluorescence from a no-cell control well.

    • Normalize the fluorescence values to the vehicle control. An increase in fluorescence indicates an increase in cellular ROS. The TBHP well should show high fluorescence, validating the assay.

Visualizing the Mechanism and Workflow

Mechanism of C75-Induced Mitochondrial Dysfunction

The following diagram illustrates the dual-impact mechanism of C75 on mitochondrial function, distinguishing its on-target FASN inhibition from its critical off-target effects.

C75_Mechanism cluster_cytosol Cytosol cluster_mito Mitochondrion C75 C75 FASN FASN C75->FASN Inhibits (On-Target) ACS Acyl-CoA Synthetase C75->ACS Converts to HsmtKAS HsmtKAS (mtFAS Pathway) C75->HsmtKAS Inhibits (Off-Target) Palmitate Palmitate (Fatty Acid Synthesis) FASN->Palmitate Blocks MalonylCoA Malonyl-CoA MalonylCoA->FASN CPT1 CPT1 Palmitate->CPT1 Transported by C75_CoA C75-CoA ACS->C75_CoA Converts to C75_CoA->CPT1 Inhibits (Off-Target) FAO Fatty Acid Oxidation (FAO) CPT1->FAO Blocks ETC ETC Dysfunction (↓Complex I, ↑ROS, ↓ΔΨm) FAO->ETC LA Lipoic Acid (LA) HsmtKAS->LA Blocks PDH PDH / α-KGDH LA->PDH Cofactor for PDH->ETC

Caption: C75's multi-faceted impact on cellular metabolism.

Troubleshooting Workflow for C75 Experiments

This workflow provides a logical decision tree for diagnosing and solving common issues encountered during C75 experiments.

Troubleshooting_Workflow Start Start: Observe unexpected phenotype with C75 IsViability Is cell viability severely compromised? Start->IsViability ToxicityTroubleshoot Go to Troubleshooting Guide 1: - Titrate dose/time - Perform NAC/LA rescue IsViability->ToxicityTroubleshoot Yes IsMito Is a mitochondrial phenotype observed? (↓OCR, ↓ΔΨm, ↑ROS) IsViability->IsMito No ToxicityTroubleshoot->IsMito MitoTroubleshoot Go to Troubleshooting Guide 2: - Use defined substrates - Compare with Etomoxir IsMito->MitoTroubleshoot Yes IsMechanism Is the underlying mechanism unclear? (On- vs. Off-Target) IsMito->IsMechanism No MitoTroubleshoot->IsMechanism MechanismTroubleshoot Go to Troubleshooting Guide 3: - Use FASN siRNA/KO - Perform metabolic rescues IsMechanism->MechanismTroubleshoot Yes Success Data is robust and interpretable IsMechanism->Success No MechanismTroubleshoot->Success

References

How to determine the optimal incubation time for (2R,3S)-C75 treatment

Author: BenchChem Technical Support Team. Date: January 2026

Guide: How to Determine the Optimal Incubation Time for (2R,3S)-C75 Treatment

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that optimizing experimental parameters is critical for success. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting insights needed to determine the ideal C75 treatment duration for your specific research context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (hereafter referred to as C75) is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[3] In many cancer cells, FASN is significantly upregulated to provide the necessary lipids for rapid membrane formation, energy storage, and protein modification.[4] C75 acts as a competitive, irreversible, and slow-binding inhibitor of FASN, effectively shutting down this pathway.[5][6][7] This leads to a depletion of fatty acid end-products and a toxic accumulation of the FASN substrate, malonyl-CoA, which contributes to the compound's anti-tumor effects.[3][4]

Q2: Does C75 have other effects besides FASN inhibition?

Yes, and this is a critical point for experimental design. C75 has a complex, dual-action effect on cellular metabolism that extends beyond FASN inhibition. It also modulates Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme for fatty acid oxidation (FAO).[8]

  • Direct CPT-1 Activation: C75 itself can act as an activator of CPT-1, promoting the breakdown of fatty acids in the mitochondria.[2][9][10]

  • Indirect CPT-1 Inhibition: The inhibition of FASN by C75 causes the substrate malonyl-CoA to accumulate. Malonyl-CoA is a potent natural inhibitor of CPT-1.[10][11]

  • Metabolite-driven CPT-1 Inhibition: Furthermore, C75 can be intracellularly converted to C75-CoA, which is a powerful competitive inhibitor of CPT-1.[5][11][12][13]

This dual-action mechanism means the net effect of C75 on a cell's metabolic state is a balance between FASN inhibition, direct CPT-1 activation, and indirect CPT-1 inhibition. This complexity makes time-course studies essential.

Q3: Why is determining the optimal incubation time so important?

The "optimal" time is entirely dependent on the biological question you are asking. The cellular response to C75 is a cascade of events that occur over minutes, hours, and days.

  • Short Incubation (0-6 hours): Ideal for observing direct target engagement and immediate metabolic shifts. This includes measuring the inhibition of fatty acid synthesis, changes in malonyl-CoA levels, or initial fluctuations in cellular ATP.[6][14]

  • Medium Incubation (6-24 hours): Suited for studying the activation of downstream signaling pathways (e.g., AMPK activation) and the initial onset of cellular stress responses or cell cycle alterations.[15]

  • Long Incubation (24-72 hours): Necessary for assessing terminal cellular fates, such as widespread apoptosis, or measuring effects on cell proliferation and colony formation.[2][16][17]

Treating for 48 hours to measure FASN activity might miss the peak effect, while a 4-hour treatment is insufficient to robustly measure changes in cell viability.

Q4: What are the typical concentration ranges and starting incubation times for C75?

The effective concentration of C75 is highly dependent on the cell line. We recommend always performing a dose-response experiment for your specific model. However, based on published literature, here are some general starting points.

Assay Type Typical Concentration Range (µM) Typical Incubation Time Primary Outcome
FASN Inhibition 10 - 100 µM1 - 6 hoursDirect target engagement
Metabolic Flux (ATP, FAO) 10 - 60 µM2 - 16 hoursCellular energy status
Signaling Pathway Modulation 20 - 60 µM4 - 24 hoursDownstream pathway activation
Cell Viability / Proliferation 20 - 100 µM24 - 72 hoursCytotoxicity / Cytostasis
Apoptosis / Cell Cycle 20 - 80 µM18 - 48 hoursCell fate determination

Note: IC50 values for cytotoxicity in many cancer cell lines, such as PC3, are reported in the 35-50 µM range after 24 hours.[2]

Troubleshooting and Experimental Design

Q5: How do I design an experiment to find the optimal incubation time for my specific research question?

A systematic approach is key. We recommend a matrix experiment that evaluates multiple time points and concentrations simultaneously. This provides a comprehensive view of the drug's effect and reveals the optimal window for your endpoint of interest.

G A 1. Define Primary Endpoint (e.g., Apoptosis, FASN Inhibition) B 2. Select Cell Line & Seeding Density Ensure log-phase growth during experiment A->B C 3. Design Time-Course & Dose-Response Matrix B->C D 4. Execute C75 Treatment Include Vehicle Control (e.g., DMSO) C->D E 5. Harvest Samples at Each Time Point (e.g., 2h, 4h, 8h, 16h, 24h, 48h) D->E F 6. Perform Endpoint Assay (e.g., Western Blot, Viability Assay) E->F G 7. Analyze Data & Identify Optimal Window Plot data vs. Time and Concentration F->G

Caption: Workflow for determining optimal C75 incubation time.

Q6: What specific assays can I use to measure the effects of C75 over time?

Choosing the right assay for the right time point is essential for building a complete mechanistic story.

Time Window Biological Process Recommended Assays
Early (0-6h) Target Engagement & Metabolism Fatty Acid Synthesis Assay: Measure incorporation of ¹⁴C-acetate.[6] ATP Quantification: Use a luciferase-based kit to measure cellular ATP levels, which may show a biphasic response.[14][15] Western Blot: Detect phosphorylation of ACC (Acetyl-CoA Carboxylase), a downstream marker of FASN inhibition.
Middle (6-24h) Signaling & Cellular Stress Western Blot: Probe for key signaling nodes like phospho-AMPK, or markers of apoptosis initiation like cleaved Caspase-3.[15][18] Flow Cytometry (Cell Cycle): Use propidium iodide (PI) staining to analyze cell cycle distribution (e.g., G1 arrest).[18]
Late (24-72h) Cell Fate & Proliferation Viability/Proliferation Assays: CCK-8 or MTT assays to measure overall metabolic activity as a proxy for viability.[17] Flow Cytometry (Apoptosis): Use Annexin V/PI co-staining to quantify apoptotic and necrotic cell populations. Clonogenic Assay: Assess long-term impact on the ability of single cells to form colonies.
Q7: My results are unexpected. What are common troubleshooting scenarios?

Scenario A: "I treated my cancer cells with 50 µM C75 for 24 hours but see minimal effect on cell viability."

  • Time May Be Too Short: While 24 hours is a common starting point, some cell lines require longer to commit to apoptosis. Extend your time course to 48 or 72 hours.

  • Metabolic Plasticity: The cell line might be less reliant on de novo fatty acid synthesis and more dependent on scavenging external lipids. Ensure your culture medium composition is consistent.

  • CPT-1 Activation: The direct activation of CPT-1 by C75 could be increasing fatty acid oxidation and ATP production, temporarily counteracting the cytotoxic effects of FASN inhibition.[10] Analyze early metabolic markers (like ATP levels) to diagnose this.[14]

Scenario B: "My metabolic data is confusing. I expected fatty acid oxidation (FAO) to decrease due to malonyl-CoA accumulation, but it's not clear."

This is a classic issue stemming from C75's dual-action mechanism.

G cluster_0 C75 Dual-Action Mechanism cluster_1 FASN Pathway cluster_2 CPT-1 Pathway C75 C75 Treatment FASN FASN C75->FASN Inhibits CPT1 CPT-1 C75->CPT1 Activates C75_CoA C75-CoA C75->C75_CoA Converts to Malonyl Malonyl-CoA ↑ FASN->Malonyl Causes Buildup FASynth Fatty Acid Synthesis ↓ Malonyl->CPT1 Inhibits FAO Fatty Acid Oxidation (FAO) CPT1->FAO Outcome Net Effect on FAO is Context & Time Dependent FAO->Outcome C75_CoA->CPT1 Inhibits

Caption: Dual-action mechanism of C75 on cellular metabolism.

The net effect on FAO depends on the relative rates of CPT-1 activation by C75, inhibition by malonyl-CoA, and inhibition by C75-CoA. This balance can shift over time as C75 is metabolized. We recommend using a Seahorse XF Analyzer to directly measure FAO (via the oxygen consumption rate) at multiple early time points (e.g., 1, 4, 8 hours) to dissect these competing effects.

Experimental Protocol: Time-Course and Dose-Response Analysis

This protocol provides a framework for determining the optimal C75 incubation time for a cell viability endpoint. It can be adapted for other assays like Western blotting or flow cytometry.

Objective: To determine the IC50 of C75 at various time points.

Materials:

  • Your adherent cell line of choice

  • Complete cell culture medium[19]

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well clear, flat-bottom tissue culture plates

  • CCK-8 or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.[20]

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). This density should allow for untreated cells to remain sub-confluent at the final time point.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[21]

  • C75 Treatment:

    • Prepare serial dilutions of C75 in complete culture medium. A common starting range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Ensure the final vehicle concentration is constant across all wells (e.g., <0.1% DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate C75 dilution or vehicle control to each well. We recommend using at least triplicate wells for each condition.

    • Create separate plates for each planned time point (e.g., one plate for 24h, one for 48h, one for 72h).

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO₂) for the desired incubation times (24, 48, and 72 hours).

  • Viability Assessment (using CCK-8):

    • At the end of each incubation period, add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. log[C75 concentration] for each time point.

    • Calculate the IC50 value for each incubation time using a non-linear regression (sigmoidal dose-response) curve fit.

Interpretation: By comparing the IC50 values and the dose-response curves at 24, 48, and 72 hours, you can select the incubation time that provides the most robust and relevant window for your subsequent experiments.

References

Technical Support Center: Overcoming Resistance to (2R,3S)-C75 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the anti-cancer properties of the fatty acid synthase (FASN) inhibitor, (2R,3S)-C75. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of acquired resistance to this compound in cancer cell lines. Our goal is to equip you with the knowledge and protocols to dissect resistance mechanisms and develop strategies to overcome them.

Introduction to this compound and FASN Inhibition

Fatty acid synthase (FASN) is a crucial enzyme responsible for the de novo synthesis of fatty acids.[1][2] In many cancer types, FASN is overexpressed, providing the building blocks for rapidly proliferating cells and contributing to tumor progression.[2][3] The compound C75 is a synthetic inhibitor of FASN that has demonstrated anti-tumor activity.[4][5] Specifically, the (-)-C75 enantiomer, also known as this compound, is primarily responsible for the cytotoxic effects on tumor cells by inhibiting FASN activity.[4][6] In contrast, the (+)-C75 enantiomer has a more pronounced effect on carnitine palmitoyltransferase 1 (CPT1), leading to anorexia.[4] Understanding this distinction is critical for interpreting experimental results.

Resistance to FASN inhibitors like C75 is a significant hurdle in their therapeutic development.[3][7] This guide will walk you through common questions and troubleshooting scenarios to help you navigate this complex area of research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when encountering resistance to this compound.

Q1: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the first steps I should take?

A1: When you observe a loss of sensitivity, a systematic approach is crucial. Here are the initial verification steps:

  • Confirm Reagent Integrity:

    • Compound Stability: Has your this compound stock solution been stored correctly? Has it undergone multiple freeze-thaw cycles? It's advisable to aliquot your stock solution upon receipt to minimize degradation.

    • Purity and Identity: If possible, verify the purity and identity of your compound, especially if it's from a new batch.

  • Cell Line Authentication:

    • Mycoplasma Contamination: Perform a mycoplasma test. Contamination can significantly alter cellular metabolism and drug response.

    • Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification is a common issue in research.

  • Review Experimental Parameters:

    • Seeding Density: Ensure you are using a consistent and optimal cell seeding density. Overly confluent or sparse cultures can exhibit different sensitivities to treatment.[8]

    • Assay Conditions: Double-check all parameters of your cell viability assay, including incubation times and reagent concentrations.[9]

Q2: What are the known molecular mechanisms of resistance to FASN inhibitors like this compound?

A2: Resistance to FASN inhibitors is multifaceted. The primary mechanisms can be broadly categorized as:

  • Target-Related Mechanisms:

    • FASN Overexpression: Increased expression of the FASN protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[3]

    • Mutations in the FASN Gene: While less commonly reported for C75, mutations in the drug-binding site of FASN could theoretically confer resistance.

  • Metabolic Reprogramming:

    • Increased Fatty Acid Uptake: Cancer cells can compensate for the inhibition of de novo fatty acid synthesis by upregulating the uptake of exogenous fatty acids from the culture medium.

    • Activation of Alternative Metabolic Pathways: Cells may shift their metabolism to rely on other energy sources or biosynthetic pathways to survive.[10][11]

  • Drug Efflux and Inactivation:

    • Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[12][13]

  • Alterations in Downstream Signaling Pathways:

    • Anti-Apoptotic Mechanisms: FASN inhibition can induce apoptosis.[1] Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulate pro-apoptotic proteins.[14]

    • Activation of Pro-Survival Pathways: Upregulation of pathways like PI3K/Akt or MAPK can promote cell survival despite FASN inhibition.[15]

Q3: How can I determine if my resistant cells are overexpressing FASN?

A3: The most direct way to assess FASN protein levels is through Western blotting .

  • Principle: This technique separates proteins by size and allows for the detection of a specific protein using an antibody.

  • Procedure:

    • Lyse both your parental (sensitive) and resistant cell lines to extract total protein.

    • Quantify the protein concentration in each lysate to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with a primary antibody specific for FASN.[16][17][18]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands.

  • Interpretation: A more intense FASN band in the resistant cell line compared to the parental line (relative to a loading control like GAPDH or β-actin) indicates overexpression.[18]

You can also assess FASN gene expression at the mRNA level using Quantitative Real-Time PCR (qRT-PCR) . This can provide complementary information to your Western blot results.

Part 2: Troubleshooting Guides

This section provides detailed experimental workflows to investigate and overcome resistance to this compound.

Guide 1: Developing a this compound Resistant Cell Line

To study resistance mechanisms, you first need a stable resistant cell line.

Objective: To generate a cancer cell line with acquired resistance to this compound for downstream mechanistic studies.

Protocol:

  • Determine the Initial IC50:

    • Perform a dose-response cell viability assay (e.g., MTT or CCK-8) on the parental cell line to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[19][20]

  • Induce Resistance:

    • Continuous Exposure: Culture the parental cells in media containing this compound at a concentration just below the IC50 (e.g., IC20-IC30).

    • Incremental Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium.[21] This process can take several months.[20]

    • Pulsed Exposure: Alternatively, treat the cells with a higher concentration of this compound (e.g., IC50) for a short period (24-48 hours), then replace with drug-free media and allow the surviving cells to recover before the next pulse.[22]

  • Establish and Validate the Resistant Line:

    • Clonal Selection: Once a population of resistant cells is established, you can perform single-cell cloning by limiting dilution to ensure a homogenous population.[23]

    • Confirm Resistance: Perform a cell viability assay on the newly established resistant line and the parental line in parallel. A significant increase (typically >3-fold) in the IC50 value confirms resistance.[23]

    • Cryopreservation: Cryopreserve stocks of the resistant cell line at early passages to ensure reproducibility.

Workflow for Developing a Resistant Cell Line

G start Parental Cell Line ic50_parental Determine Parental IC50 (e.g., MTT Assay) start->ic50_parental induce_resistance Induce Resistance (Continuous or Pulsed Exposure with increasing this compound conc.) ic50_parental->induce_resistance establish_resistant Establish Resistant Cell Line induce_resistance->establish_resistant ic50_resistant Determine Resistant IC50 & Calculate Fold Resistance establish_resistant->ic50_resistant characterize Characterize Resistance Mechanisms ic50_resistant->characterize end Data Analysis & Interpretation characterize->end G C75 This compound FASN FASN C75->FASN Inhibits MalonylCoA Malonyl-CoA Accumulation FASN->MalonylCoA FattyAcids ↓ De Novo Fatty Acid Synthesis FASN->FattyAcids Apoptosis Apoptosis FattyAcids->Apoptosis Leads to Resistance Resistance Mechanisms Uptake ↑ Exogenous Fatty Acid Uptake Resistance->Uptake Efflux ↑ Drug Efflux (ABC Transporters) Resistance->Efflux Survival ↑ Pro-Survival Signaling (e.g., PI3K/Akt) Resistance->Survival Uptake->Apoptosis Bypasses Efflux->C75 Reduces Intracellular Conc. Survival->Apoptosis Inhibits

References

Technical Support Center: Best Practices for Long-Term Storage and Stability of (2R,3S)-C75

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2R,3S)-C75. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this potent fatty acid synthase (FASN) inhibitor. Inconsistent experimental results can often be traced back to suboptimal handling and storage of critical reagents. This document provides in-depth, field-proven insights and protocols to help you maintain the quality of your this compound, leading to more reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is this compound and why is its chemical stability a critical factor?

This compound is a specific, synthetically produced stereoisomer of C75, a well-characterized inhibitor of fatty acid synthase (FASN).[1] Its chemical name is (2R,3S)-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid. It functions as a slow-binding, irreversible inhibitor of FASN and is also a potent activator of Carnitine Palmitoyltransferase 1 (CPT-1).[2][3][4]

Q2: What are the definitive storage conditions for solid this compound?

For long-term stability, solid this compound must be stored under controlled conditions to minimize exposure to factors that promote degradation, such as heat and moisture.

Parameter Recommended Condition Rationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of potential chemical degradation pathways.[7] Storing at +4°C is also a common recommendation.
Atmosphere Store in a tightly sealed containerPrevents absorption of atmospheric moisture, which can initiate hydrolysis.
Light Protect from light (e.g., in an amber vial)While C75 is not reported to be acutely light-sensitive, this is a general best practice for complex organic molecules to prevent potential photolysis.[6][8]
Form As a dry powderThe solid state is significantly more stable than any solution.[7]
Q3: How should I prepare stock solutions of this compound?

Proper preparation of stock solutions is critical for accurate dosing and experimental success. Due to its chemical nature—possessing both a non-polar octyl chain and polar functional groups—its solubility varies significantly across different solvents.

Solvent Achievable Concentration Best For Notes
DMSO (Dimethyl Sulfoxide) ≥ 5 mg/mLIn vitro experiments, primary stock solutionsThis is the most common and recommended solvent for creating high-concentration stocks.[7] Always use anhydrous (dry) DMSO, as moisture can compromise the long-term stability of C75 in solution.[9]
Ethanol SolubleIn vitro studies (where DMSO is not suitable)Can be a good alternative to DMSO, though solubility may be lower.[10]
Aqueous Buffers Very Poorly SolubleNot recommended for stock solutionsDirect dissolution in aqueous media is not feasible. C75 will precipitate.
Co-solvent Systems (for in vivo use) Variable (e.g., 1-5 mg/mL)In vivo animal studiesFormulations often require a multi-step process, such as dissolving in DMSO first, then diluting into a vehicle like corn oil or a mixture of PEG300, Tween-80, and saline.[2][9] These working solutions are generally not stable and should be prepared fresh immediately before use.[2][9]
Q4: What are the best practices for storing this compound stock solutions?

Once in solution, the stability of this compound decreases. Proper storage of stock solutions is essential to preserve their integrity between experiments.

  • Storage Temperature: Store stock solutions at -20°C or, for longer-term storage (months to years), at -80°C.[8][11]

  • Aliquoting: This is the most critical step. Prepare single-use aliquots of your stock solution. This practice avoids repeated freeze-thaw cycles, which can introduce moisture from condensation and accelerate degradation.

  • Container: Use tightly sealed, low-retention microcentrifuge tubes or cryovials. If possible, use amber vials to protect from light.

Section 2: Troubleshooting Guide - Addressing Common Issues

This section provides a logical framework for diagnosing and resolving common experimental problems encountered when using this compound.

Q5: My experimental results with C75 are inconsistent or show a weaker effect than expected. What could be the cause?

This is a frequent issue that can almost always be traced back to the integrity of the compound or its preparation. Use the following workflow to troubleshoot.

TroubleshootingWorkflow Start Inconsistent or Weak Results CheckStock Step 1: Evaluate Stock Solution Start->CheckStock StockAge Is the stock solution old or repeatedly freeze-thawed? CheckStock->StockAge CheckSolid Step 2: Evaluate Solid Compound SolidStorage Was solid stored correctly (2-8°C, dry, dark)? CheckSolid->SolidStorage CheckProtocol Step 3: Review Experimental Protocol ProtocolDose Are dosing calculations correct? CheckProtocol->ProtocolDose StockPrep Was it prepared with anhydrous DMSO? StockAge->StockPrep No Solution1 Action: Prepare fresh stock solution from solid compound. StockAge->Solution1 Yes StockPrep->CheckSolid Yes StockPrep->Solution1 No SolidAppearance Has the powder changed color or consistency? SolidStorage->SolidAppearance Yes Solution2 Action: Purchase new vial of C75. Perform purity check if possible. SolidStorage->Solution2 No SolidAppearance->CheckProtocol No SolidAppearance->Solution2 Yes ProtocolVehicle Is the vehicle/buffer compatible and pH neutral? ProtocolDose->ProtocolVehicle Yes Solution3 Action: Recalculate and verify all experimental parameters. ProtocolDose->Solution3 No ProtocolVehicle->Solution3 No

Caption: Troubleshooting workflow for inconsistent C75 results.

Q6: I suspect my C75 has degraded. How can I check its integrity?

The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A properly executed HPLC run can confirm the purity of your compound.

  • How it works: HPLC separates compounds based on their chemical properties. If your C75 has degraded, you will see additional peaks in the chromatogram corresponding to the degradation products, and the area of the main this compound peak will be reduced.

  • Self-Validation: To make this test trustworthy, compare your current sample against a chromatogram from a new, unopened vial of C75 from a reputable supplier or a previously validated batch. The appearance of new peaks or a significant change in the primary peak's retention time or shape is a strong indicator of degradation. See Protocol 2 for a general methodology.

Q7: My C75 powder has changed from a white powder to a beige or clumpy solid. Is it still usable?

A visible change in the physical appearance of the solid compound is a significant warning sign.[7] It often indicates moisture absorption, which can lead to hydrolysis and degradation. While a slight beige tint might be acceptable depending on the manufacturer's specification, clumping is a clear sign of hydration. It is strongly recommended to discard the product and purchase a new vial to ensure the validity of your research.

Q8: I'm having trouble dissolving C75 for my in vivo study. The solution is cloudy. What do you recommend?

Cloudiness or precipitation indicates that the compound is not fully dissolved in your chosen vehicle, which will lead to inaccurate dosing. This is common when diluting a DMSO stock into an aqueous buffer.

  • Cause: this compound is poorly soluble in water. When a concentrated DMSO stock is added too quickly to an aqueous solution, the compound "crashes out" of the solution.

  • Solution: Follow a validated co-solvent formulation protocol. A common method involves:

    • Prepare a high-concentration stock in 100% DMSO.[2]

    • Slowly add this stock solution to a vigorously vortexing intermediate solvent, such as PEG300 (polyethylene glycol 300).[2]

    • Add a surfactant like Tween-80 to help maintain solubility.[2]

    • Finally, slowly add the aqueous component (like saline or ddH2O) to the vortexing mixture to reach the final volume.[2]

    • Crucially, this final working solution should be prepared fresh and used immediately for optimal results. [2][9]

Section 3: In-Depth Protocols & Technical Data

This section provides detailed, step-by-step methodologies for common laboratory procedures involving this compound.

Protocol 1: Preparation and Storage of a Concentrated DMSO Stock Solution (e.g., 25 mg/mL)

This protocol describes a self-validating method for preparing a reliable stock solution for in vitro use.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, spectroscopy-grade DMSO

  • Sterile, low-retention microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance

  • Calibrated micropipettes

Procedure:

  • Pre-Equilibration: Allow the vial of solid C75 to come to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Carefully weigh out the desired amount of C75 (e.g., 5.0 mg) into a sterile tube. Record the exact weight.

  • Solvent Calculation: Calculate the volume of DMSO needed. For a 25 mg/mL solution with 5.0 mg of C75: Volume (mL) = Mass (mg) / Concentration (mg/mL) = 5.0 mg / 25 mg/mL = 0.2 mL (or 200 µL)

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the C75 powder.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to pale yellow solution should be observed. Visually inspect against a bright light to ensure no particulates remain.

  • Aliquoting for Storage: Immediately dispense the stock solution into single-use aliquots (e.g., 10 µL aliquots in sterile 0.5 mL tubes). This is the most critical step for long-term stability.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots in a labeled box at -20°C or -80°C.

  • Validation Log: Maintain a logbook entry for the new stock solution, noting the source vial lot number, exact weight, final concentration, and date of preparation.

Protocol 2: General HPLC Method for Purity Assessment

This protocol provides a framework for assessing the purity of this compound. Specific parameters may need to be optimized for your equipment.

Objective: To separate this compound from potential impurities and degradation products.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210-220 nm.

  • Sample Preparation:

    • Reference Standard: Prepare a solution of ~0.5 mg/mL from a new, unopened vial of this compound in Acetonitrile or DMSO.

    • Test Sample: Prepare your suspect (or routine QC) sample at the same concentration.

  • HPLC Run (Gradient Elution):

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions (5% B) and re-equilibrate for 5 minutes before the next injection.

  • Data Analysis (Self-Validation):

    • Reference Chromatogram: Run the reference standard first to establish the retention time and peak shape for pure this compound.

    • Test Chromatogram: Run your test sample.

    • Comparison: Overlay the two chromatograms. Look for:

      • A significant decrease in the area of the main peak.

      • The appearance of new peaks (especially earlier-eluting, more polar peaks which could indicate hydrolyzed products).

      • A change in the retention time of the main peak.

    • Purity Calculation: Purity (%) = (Area of C75 Peak / Total Area of All Peaks) x 100. A purity of ≥95% is generally considered acceptable.

Data Summary: Key Physicochemical Properties
PropertyValueSource(s)
Chemical Name (2R,3S)-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid
Molecular Formula C₁₄H₂₂O₄[7]
Molecular Weight 254.32 g/mol [2][7]
Appearance White to beige powder[7]
Purity (Typical) ≥94% or ≥98% (by HPLC)[7]
CAS Number 191282-48-1
Section 4: Understanding the Science - Degradation Pathways

A deeper understanding of the potential chemical instability of this compound allows for more proactive measures to prevent degradation.

The primary vulnerability in the C75 structure is the γ-butyrolactone ring . This is a five-membered cyclic ester. Esters are susceptible to hydrolysis , a reaction where water attacks the carbonyl carbon, leading to the cleavage of the ester bond. This reaction can be catalyzed by both acid and base.[5][12]

  • Base-Catalyzed Hydrolysis: In the presence of a base (even trace amounts or a basic buffer), a hydroxide ion can directly attack the lactone carbonyl, leading to a rapid ring-opening to form a carboxylate and a hydroxyl group.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule, again leading to ring-opening.

The diagram below illustrates this primary degradation pathway. The resulting product, a linear hydroxy-dicarboxylic acid, will have a completely different shape and polarity and will no longer effectively bind to the FASN enzyme.

References

Technical Support Center: Interpreting Unexpected Results in (2R,3S)-C75 Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2R,3S)-C75, a widely utilized synthetic inhibitor of fatty acid synthase (FAS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C75 experimentation. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot unexpected results, ensuring the integrity and validity of your research.

The narrative of C75 is more complex than that of a simple FAS inhibitor. It exhibits a dual mechanism of action that can lead to a variety of cellular effects, sometimes confounding interpretation. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My results show an increase in fatty acid oxidation after C75 treatment, which is contrary to the expected outcome of FAS inhibition. Is this an artifact?

A1: This is not necessarily an artifact and points to the dual mechanism of C75.

While C75 is a known inhibitor of fatty acid synthase (FAS), it also paradoxically stimulates fatty acid oxidation.[1][2][3][4] This occurs through its interaction with Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2]

  • Causality: C75 has been shown to act as a CPT-1 agonist, increasing its activity even in the presence of malonyl-CoA, which is a natural inhibitor of CPT-1 and the product of the acetyl-CoA carboxylase (ACC) reaction that precedes FAS.[1][5] In some cellular contexts, C75 is converted to C75-CoA, which can act as a potent inhibitor of CPT1.[6][7][8][9] The ultimate effect on fatty acid oxidation can therefore be tissue- and context-dependent.

  • Troubleshooting Steps:

    • Validate CPT-1 Activity: Directly measure CPT-1 activity in your experimental system following C75 treatment. This can be done using radiometric assays with labeled carnitine or fatty acid substrates.

    • Measure Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to assess mitochondrial respiration and fatty acid oxidation in real-time. An increase in OCR upon C75 treatment would support the stimulation of fatty acid oxidation.

    • Assess ATP Levels: C75 treatment has been shown to increase ATP levels in certain cell types due to enhanced fatty acid oxidation.[1][5]

Q2: I'm observing significant cell death at C75 concentrations that are reported to be non-toxic in the literature. What could be the cause?

A2: Several factors can contribute to unexpected cytotoxicity, including off-target effects, experimental conditions, and cell-line specific sensitivities.

  • Off-Target Effects: C75 is known to have off-target effects that can contribute to cytotoxicity. For instance, it can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and loss of mitochondrial membrane potential.[10] This is thought to be mediated by the inhibition of the mitochondrial fatty acid synthesis (mtFAS) pathway.[10]

  • Cell-Line Specificity: The IC50 of C75 can vary significantly between different cell lines.[11] Factors such as the basal level of FAS expression and the metabolic phenotype of the cells can influence their sensitivity to C75.

  • Experimental Conditions:

    • Serum Concentration: The presence of fatty acids in the culture medium, often supplied by fetal bovine serum (FBS), can influence the cellular response to C75. Exogenous fatty acids may rescue cells from the effects of FAS inhibition.

    • Compound Stability: C75 may degrade over time in aqueous solutions. Ensure that your stock solutions are fresh and properly stored.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected C75 cytotoxicity.

Q3: The anorexic effect of C75 in my animal model is less pronounced than expected. How can I investigate this?

A3: The anorexic effect of C75 is complex and not solely dependent on FAS inhibition. The route of administration and central versus peripheral effects play a crucial role.

The weight loss induced by C75 is attributed to both central effects on feeding behavior and peripheral effects on energy metabolism.[1][4] Centrally, C75 is thought to modulate hypothalamic neurons that regulate appetite.[2][5] Peripherally, it increases energy expenditure through the stimulation of fatty acid oxidation.[1][4]

  • Central vs. Peripheral Action: The balance between central and peripheral effects can be influenced by the route of administration (e.g., intraperitoneal vs. intracerebroventricular injection). The conversion of C75 to C75-CoA in the hypothalamus is believed to be a key step in its effect on food intake.[6][9]

  • Troubleshooting and Validation Protocol:

    • Confirm Target Engagement: After administration, collect relevant tissues (hypothalamus, liver, adipose) and measure FAS and CPT-1 activity to confirm that C75 is reaching its targets.

    • Paired-Feeding Study: To distinguish between reduced food intake and increased energy expenditure, a paired-feeding experiment is essential. In this setup, a control group is given the same amount of food as that consumed by the C75-treated group.

    • Indirect Calorimetry: Use metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity in real-time. This will provide direct evidence of changes in energy metabolism.[12]

Quantitative Data Summary

ParameterCell LineC75 ConcentrationObserved EffectReference
IC50 A375 (Melanoma)~32.43 µMInhibition of FASN[11]
Prostate Cancer Cells35 µM (clonogenic)Inhibition of cell growth[11]
Prostate Cancer Cells50 µM (spheroid)Inhibition of cell growth[11]
CPT-1 Activity Primary Rat Hepatocytes20 µg/ml~475% of control[1]
Fatty Acid Oxidation Primary Rat Hepatocytes20 µg/ml~800% of control[1]

Experimental Protocols

Protocol 1: In Vitro Validation of C75-Induced Fatty Acid Oxidation

This protocol outlines a method to assess the effect of C75 on fatty acid oxidation in cultured cells using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • This compound

  • Etomoxir (CPT-1 inhibitor, for control)

  • XF Palmitate-BSA FAO Substrate

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere overnight.

  • Prepare Substrate-Limited Medium: On the day of the assay, replace the culture medium with a substrate-limited medium (e.g., DMEM with no glucose, no glutamine, no serum) for 1 hour before the assay.

  • Prepare Assay Medium: Prepare XF Base Medium supplemented with L-glutamine, glucose, sodium pyruvate, and the XF Palmitate-BSA FAO Substrate.

  • Drug Treatment: Prepare C75 and etomoxir at the desired concentrations in the assay medium.

  • Seahorse XF Assay:

    • Equilibrate the sensor cartridge.

    • Replace the substrate-limited medium with the assay medium containing either vehicle, C75, or C75 + etomoxir.

    • Perform the Seahorse XF assay to measure the Oxygen Consumption Rate (OCR).

  • Data Analysis: An increase in OCR with C75 treatment that is blocked by etomoxir indicates CPT-1 dependent fatty acid oxidation.

Signaling and Metabolic Pathways

The Dual Action of C75 on Cellular Metabolism

C75_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids FAS->FattyAcids ACC->MalonylCoA C75 C75 C75->FAS C75->CPT1 Stimulates* FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation Fatty Acid Transport ATP ATP BetaOxidation->ATP

Caption: Dual mechanism of this compound action.

*Note: In some contexts, the C75-CoA metabolite can inhibit CPT-1.

References

Adjusting experimental conditions for slow-binding inhibition of FASN by (2R,3S)-C75

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the inhibition of Fatty Acid Synthase (FASN) by (2R,3S)-C75. This guide is designed to provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimental work. We will delve into the nuances of slow-binding inhibition, offering not just protocols, but the scientific reasoning behind them to ensure your experiments are robust and your data reliable.

Frequently Asked Questions (FAQs)

Q1: My initial FASN activity assay shows no inhibition with C75. Is the compound inactive?

This is a very common observation and is directly related to the mechanism of C75. Unlike classical inhibitors that bind rapidly, C75 is a slow-binding inhibitor of FASN.[1][2][3] This means that the inhibitory effect is time-dependent and requires a pre-incubation period for the inhibitor to exert its full effect on the enzyme.

In a standard assay where C75 is added to the reaction mixture just before or at the same time as the substrate, there is insufficient time for the enzyme-inhibitor complex to form. Consequently, you will observe little to no inhibition.[1][3] One study noted that C75 is inactive in a standard assay with a brief 3-minute pre-incubation at 37°C.[1] However, with increased pre-incubation times, a proportional increase in FASN inactivation was observed, reaching up to 83% inhibition after 30 minutes.[1][4]

Key Takeaway: The absence of immediate inhibition is characteristic of C75's slow-binding nature. Implementing a pre-incubation step is critical.

Q2: What is "slow-binding" inhibition and how does it apply to C75 and FASN?

Slow-binding inhibition is a kinetic phenomenon where the establishment of the final, tight enzyme-inhibitor complex is not instantaneous.[5][6] This process can be described by a two-step mechanism: an initial rapid formation of a loose enzyme-inhibitor complex (EI), followed by a slower conformational change that results in a more stable, tightly bound complex (E*I).[6][7]

Progress curves in the presence of a slow-binding inhibitor typically show an initial burst of activity (the uninhibited rate) followed by a gradual decrease in the reaction rate as the more stable E*I complex forms, eventually reaching a steady-state inhibited rate.[7] C75 exhibits these characteristics when interacting with FASN.[3] It is described as a competitive, irreversible inhibitor that first forms a weak non-covalent complex with FASN before proceeding to irreversible modification.[8][9]

Below is a conceptual workflow illustrating the kinetic behavior of slow-binding inhibitors.

Caption: Mechanism of slow-binding inhibition of FASN by C75.

Troubleshooting Guide

Problem: Inconsistent IC50 values for C75 between experiments.

Root Cause Analysis: Inconsistent IC50 values for slow-binding inhibitors are almost always linked to variations in pre-incubation time.[10][11] For a time-dependent inhibitor like C75, the apparent IC50 will decrease as the pre-incubation time increases, until the system reaches equilibrium.[11]

Solution Workflow:

  • Standardize Pre-incubation Time:

    • Initial Optimization: Perform a time-course experiment where you pre-incubate FASN and C75 for varying durations (e.g., 0, 5, 10, 20, 30, 45, 60 minutes) before initiating the reaction by adding the substrates.[1][3]

    • Plot the Data: Plot the percentage of inhibition against the pre-incubation time. You should observe a curve that plateaus, indicating the time required to reach maximal inhibition. One study showed that with C75, inhibition of FASN activity increased proportionally with pre-incubation times up to 30 minutes.[1]

    • Select a Fixed Time: Choose a pre-incubation time from the plateau region for all future IC50 determinations. This ensures that you are measuring the potency of the inhibitor at equilibrium. A 30-minute pre-incubation is a common starting point for many time-dependent inhibitors.[10]

  • Control for Enzyme Stability:

    • Ensure that the FASN enzyme remains stable and active throughout the longest pre-incubation period in the absence of the inhibitor. Run a control reaction (enzyme only) for the same duration to confirm its stability.

  • Maintain Consistent Assay Conditions:

    • Keep temperature, pH, and buffer components identical across all experiments. FASN activity is sensitive to these parameters.[12]

The following diagram outlines the decision-making process for troubleshooting IC50 variability.

IC50_Troubleshooting Start Inconsistent IC50 for C75 CheckPreincubation Is Pre-incubation Time Strictly Controlled? Start->CheckPreincubation CheckEnzymeStability Is Enzyme Stable During Max Pre-incubation Time? CheckPreincubation->CheckEnzymeStability Yes OptimizeTime Perform Time-Course Experiment to Find Optimal Pre-incubation Time CheckPreincubation->OptimizeTime No CheckAssayConditions Are Assay Conditions (pH, Temp, Buffer) Identical? CheckEnzymeStability->CheckAssayConditions Yes RunControl Run 'Enzyme Only' Control at Max Pre-incubation Time CheckEnzymeStability->RunControl No VerifyConditions Verify and Standardize All Assay Parameters CheckAssayConditions->VerifyConditions No Resolved Problem Resolved CheckAssayConditions->Resolved Yes StandardizeTime Standardize Pre-incubation Time for All Assays OptimizeTime->StandardizeTime StandardizeTime->CheckEnzymeStability RunControl->Resolved VerifyConditions->Resolved

Caption: Troubleshooting inconsistent IC50 values.

Problem: High background signal in my NADPH-depletion assay.

Root Cause Analysis: The standard FASN activity assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[12][13] A high background can be caused by several factors, including NADPH instability or the presence of other NADPH-utilizing enzymes in crude lysates.

Solutions:

  • Assay Blank: Always run a "no enzyme" control to measure the rate of non-enzymatic NADPH degradation. Subtract this rate from your experimental values.

  • Order of Reagent Addition: Initiate the reaction by adding malonyl-CoA last.[1] Pre-incubate the enzyme, C75 (if applicable), acetyl-CoA, and NADPH to measure any background NADPH oxidation before the main FASN reaction starts.[1][12]

  • Buffer and Reagent Quality:

    • pH: The optimal pH for FASN assays is typically between 6.5 and 7.6.[1][13][14] Ensure your buffer is correctly prepared and stable.

    • C75 Solvent: C75 is often dissolved in DMSO.[15][16] Ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all wells, as high concentrations can affect enzyme activity.

    • C75 Stability: While C75 was designed to be more chemically stable than its predecessor, cerulenin, its stability in aqueous buffers over long periods should be considered.[1][17] Prepare fresh dilutions of C75 for your experiments.

  • For Crude Lysates: If using tissue or cell lysates, be aware of other enzymes that can consume NADPH.[14] Using purified FASN is ideal. If you must use lysates, consider using a more specific assay, such as one that tracks the incorporation of radiolabeled or stable isotope-labeled substrates.[13][14][18]

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time

This protocol is designed to find the necessary pre-incubation time for C75 to achieve maximal inhibition of FASN.

Materials:

  • Purified FASN enzyme

  • This compound

  • FASN Reaction Buffer (e.g., 100 mM Potassium Phosphate pH 6.6-7.0, 1 mM DTT, 1 mM EDTA)[14]

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction master mix containing FASN reaction buffer, Acetyl-CoA, and NADPH.

  • In separate tubes, prepare solutions of FASN enzyme and C75 at 2x the final desired concentration.

  • Set up a series of reactions. For each time point (e.g., 0, 5, 10, 20, 30, 45, 60 minutes): a. Add FASN enzyme to the wells of the 96-well plate. b. Add C75 solution to the "inhibited" wells and an equal volume of solvent (e.g., DMSO) to the "uninhibited control" wells. c. Pre-incubate the plate at 37°C for the designated time.

  • After the pre-incubation, add the reaction master mix to all wells.

  • Immediately initiate the reaction by adding Malonyl-CoA to all wells.[1]

  • Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes at 37°C.[12]

  • Calculate the reaction rates (V) from the linear portion of the progress curves.

  • Calculate the percent inhibition for each time point: % Inhibition = (1 - (V_inhibited / V_control)) * 100.

  • Plot % Inhibition vs. Pre-incubation Time. The optimal time is the point where this curve begins to plateau.

Protocol 2: Standard FASN Activity Assay with C75

This protocol uses the spectrophotometric method to measure FASN activity and inhibition by C75, incorporating the optimized pre-incubation time.

Component Stock Concentration Volume per Well (µL) Final Concentration
Purified FASNVariesVariese.g., 5-10 µg/mL
C75 or Vehicle100x Final2Varies
Pre-incubation (30 min at 37°C)
FASN Reaction Buffer (10x)1 M KPO4, 10mM EDTA20100 mM KPO4, 1 mM EDTA
Acetyl-CoA6.2 mM2~60 µM
NADPH24 mM2~240 µM
dH2Oto 198 µL
Reaction Initiation
Malonyl-CoA5.8 mM2~58 µM
Total Volume 200 µL

Note: The provided concentrations are examples and should be optimized for your specific enzyme preparation and experimental setup.[12][19]

Procedure:

  • Add FASN, C75 (or vehicle), FASN Reaction Buffer, Acetyl-CoA, NADPH, and water to the wells.

  • Pre-incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding Malonyl-CoA.

  • Immediately begin kinetic measurements at 340 nm for 15 minutes at 37°C.[12][20]

  • Determine the rate of NADPH oxidation by calculating the slope of the linear portion of the absorbance vs. time plot.

References

Validation & Comparative

A Senior Application Scientist's Guide to Fatty Acid Synthase (FASN) Inhibitors: A Comparative Analysis Featuring (±)-C75

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of Fatty Acid Synthase (FASN) inhibitors, a class of molecules holding significant promise in oncology and metabolic disease research. Elevated FASN expression is a hallmark of many cancers, where it fuels rapid proliferation by providing essential lipids for membrane synthesis, energy storage, and signaling.[1][2][3] This guide provides an in-depth comparison of the prototypical inhibitor, C75, with other notable FASN inhibitors, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.

Our analysis moves beyond a simple catalog of compounds. We will explore the causal relationships behind their mechanisms, the evolution of inhibitor design from early-generation tools to clinically advanced candidates, and the practical methodologies required to validate their activity.

FASN: A Central Node in Oncogenic Metabolism

Fatty Acid Synthase is a large, multi-domain enzyme that catalyzes the de novo synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] In normal, healthy tissues, FASN expression is generally low and regulated by diet and hormones.[1] However, many tumor types exhibit a marked upregulation of FASN, a state that is correlated with increased tumor aggressiveness and poor prognosis.[3][4] This dependency makes FASN an attractive therapeutic target.

The oncogenic role of FASN is multifaceted. It is regulated by upstream growth factor signaling pathways, including the EGFR/HER2 and PI3K/AKT cascades.[2][5] In turn, the lipid products of FASN support membrane biogenesis, protein modification (e.g., palmitoylation), and the generation of signaling lipids that can further activate pro-survival pathways, creating a feed-forward loop that sustains malignant growth.[2][6]

FASN_Signaling_Pathway GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT Activates ERK RAS/ERK Pathway GFR->ERK Activates SREBP1c SREBP-1c PI3K_AKT->SREBP1c Activates ERK->SREBP1c Activates FASN_node FASN SREBP1c->FASN_node Upregulates Transcription Lipids De Novo Lipogenesis (Palmitate, Phospholipids) FASN_node->Lipids Catalyzes MalonylCoA Malonyl-CoA Signaling Signaling Lipids & Protein Palmitoylation Lipids->Signaling Membrane Membrane Synthesis Lipids->Membrane Signaling->PI3K_AKT Feedback Proliferation Tumor Cell Proliferation & Survival Signaling->Proliferation Promotes Membrane->Proliferation Supports

Caption: FASN's role in oncogenic signaling.

Comparative Analysis of FASN Inhibitors

The landscape of FASN inhibitors has evolved significantly. We will compare four key archetypes: the early synthetic tool C75 , the repurposed drug Orlistat , the highly potent and specific GSK2194069 , and the clinically advanced TVB-2640 .

C75: The Prototypical Dual-Action Inhibitor

C75 is a synthetic α-methylene-γ-butyrolactone designed as a more stable analog of the natural product cerulenin.[7][8] It acts as a slow-binding, irreversible inhibitor of FASN, primarily targeting the β-ketoacyl synthase (KS) domain.[1][7]

Key Differentiating Features:

  • Stereochemistry and Activity : C75 is typically used as a racemic mixture of (+) and (-) enantiomers. Crucially, these enantiomers possess distinct biological activities. The (-)-C75 enantiomer is primarily responsible for the cytotoxic, FASN-inhibiting effects, while the (+)-C75 enantiomer is linked to anorexia and weight loss, believed to be caused by its effects on carnitine palmitoyltransferase-1 (CPT-1).[9][10] This highlights a significant challenge: the desired anti-tumor activity is intertwined with a potentially dose-limiting side effect.

  • Dual Mechanism : Uniquely among many FASN inhibitors, C75 not only blocks fatty acid synthesis but also stimulates fatty acid oxidation by activating CPT-1, the rate-limiting enzyme for mitochondrial fatty acid import.[11][12] This dual action creates a profound metabolic shift, depleting lipid precursors while simultaneously burning existing fatty acids.[11]

Limitations : Despite its value as a research tool, the clinical development of C75 has been hampered by its metabolic and pharmacological limitations, including the aforementioned weight loss side effect and a lack of specificity.[1] Its potency in cellular assays is also modest compared to newer agents.

Orlistat: The Repurposed Lipase Inhibitor

Orlistat (tetrahydrolipstatin) is an FDA-approved drug for obesity management that functions primarily by inhibiting gastric and pancreatic lipases.[13] However, it was later discovered to be a novel inhibitor of the thioesterase (TE) domain of FASN, preventing the release of newly synthesized palmitate.[14]

Key Differentiating Features:

  • Mechanism : By targeting the TE domain, Orlistat's mechanism is distinct from C75's action on the KS domain.

  • Selectivity and Potency : Orlistat is considered a less selective inhibitor with significant off-target effects on other lipases.[15] Its potency against FASN in cellular contexts is relatively low, often requiring high micromolar concentrations to achieve anti-proliferative effects, which may not be clinically achievable systemically.[15][16][17]

Next-Generation Selective Inhibitors: GSK2194069 & TVB-2640

Learning from the limitations of early inhibitors, newer agents were designed for improved potency, selectivity, and pharmacokinetic properties.

  • GSK2194069 : This compound is a highly potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[18][19] Its nanomolar potency represents a significant improvement over C75 and Orlistat. By targeting a different domain (KR), it offers an alternative mechanistic approach to FASN inhibition.[20]

  • TVB-2640 (Denifanstat) : As the first FASN inhibitor to advance into broad clinical trials for oncology, TVB-2640 represents the current vanguard.[4][21][22] It is an orally bioavailable, reversible, and highly selective small molecule.[23][24] Its favorable safety profile and demonstrated target engagement in human studies have made it a benchmark for FASN-targeted therapy.[25] Clinical trials have evaluated TVB-2640 as a monotherapy and in combination with chemotherapy (e.g., paclitaxel) or targeted agents (e.g., trastuzumab) in various solid tumors, including breast, lung, and colon cancer.[21][25][26]

Quantitative Performance Summary

The following table summarizes the inhibitory potency of these compounds. It is critical to note the assay conditions, as potency can differ significantly between purified enzyme (biochemical) assays and cell-based (cellular) assays due to factors like cell permeability and metabolism.

InhibitorTarget DomainAssay TypeIC50 / EC50 ValueReference(s)
(±)-C75 β-Ketoacyl Synthase (KS)Cellular (PC3)~35 µM[10][27]
Biochemical~15.5 µM[28]
Orlistat Thioesterase (TE)Cellular (LN229)~278 µM[16]
Biochemical250-500 nM[15]
GSK2194069 β-Ketoacyl Reductase (KR)Biochemical7.7 nM [18][20]
Cellular (A549)15 nM[19]
TVB-2640 Not SpecifiedCellular~50 nM [23]

Essential Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Here, we provide detailed methodologies for core experiments used to characterize FASN inhibitors.

Protocol: FASN Activity Assay (Radiolabel Incorporation)

This assay directly measures de novo fatty acid synthesis in intact cells by tracking the incorporation of a radiolabeled precursor into the lipid fraction.

Causality : This method provides a direct functional readout of FASN pathway inhibition within a cellular context, which is more physiologically relevant than a purified enzyme assay. A reduction in radiolabel incorporation is a direct consequence of upstream enzyme inhibition.

Step-by-Step Methodology:

  • Cell Seeding : Plate cancer cells known to have high FASN expression (e.g., PC-3, LNCaP, BT-474) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Treatment : Pre-treat cells with various concentrations of the FASN inhibitor (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).

  • Radiolabeling : Add [¹⁴C]-acetate (or another suitable precursor like ³H₂O) to the culture medium at a final concentration of 1-2 µCi/mL. Incubate for 2-4 hours at 37°C.

  • Cell Lysis & Lipid Extraction :

    • Wash cells twice with ice-cold PBS to remove unincorporated radiolabel.

    • Scrape cells into a solution of chloroform:methanol (2:1 v/v).

    • Vortex vigorously and centrifuge to separate the phases.

  • Quantification :

    • Carefully collect the lower organic (lipid) phase into a scintillation vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis : Normalize the counts per minute (CPM) to the total protein content of a parallel well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the Radiolabel Incorporation Assay.

Protocol: Cell Viability Assay (MTT/WST-1)

This assay assesses the effect of FASN inhibition on overall cell proliferation and viability.

Causality : While less direct than the activity assay, a decrease in viability supports the hypothesis that cancer cells are dependent on FASN for survival. This outcome is the downstream result of the metabolic stress induced by the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment : Add a serial dilution of the FASN inhibitor and a vehicle control. Incubate for 24, 48, or 72 hours.

  • Reagent Addition : Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% growth inhibition).[29]

Protocol: In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the anti-tumor efficacy of a FASN inhibitor in a living organism.

Causality : This is the most critical validation step, demonstrating that the inhibitor's cellular effects translate into meaningful anti-tumor activity in vivo, accounting for pharmacokinetics and the tumor microenvironment.

Step-by-Step Methodology:

  • Animal Model : Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation : Subcutaneously implant cultured cancer cells or patient-derived xenograft (PDX) tissue into the flank of each mouse.[24]

  • Tumor Growth & Randomization : Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration : Administer the FASN inhibitor (e.g., TVB-3664) or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily).[30][31]

  • Monitoring : Monitor tumor volume, animal body weight, and overall health status regularly (e.g., 2-3 times per week).

  • Endpoint & Analysis : At the end of the study (due to tumor size limits or a set time point), euthanize the animals. Excise the tumors, weigh them, and perform downstream analyses (e.g., histology, Western blot, metabolomics).

  • Data Analysis : Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to determine efficacy.

Conclusion and Future Perspective

The journey from C75 to TVB-2640 illustrates a classic drug development trajectory: from a potent but imperfect tool compound to a refined, selective, and clinically viable therapeutic candidate. While C75 and its enantiomers remain valuable for probing the dual roles of FASN and CPT-1 in metabolism, their therapeutic window is narrow.[9][10] Newer inhibitors like TVB-2640 and GSK2194069 demonstrate that high potency and selectivity are achievable and necessary for clinical translation.[3][25]

The future of FASN inhibition in oncology likely lies in combination therapies and biomarker-driven patient selection.[3] By disrupting a central metabolic hub, FASN inhibitors can create vulnerabilities that potentiate the effects of chemotherapy, radiation, and other targeted agents.[22][26][32] Understanding the unique metabolic dependencies of different tumors will be key to deploying these powerful agents for maximum patient benefit.

References

A Comparative Guide for Researchers: (2R,3S)-C75 vs. TVB-2640 in FASN Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prominent Fatty Acid Synthase (FASN) inhibitors: the pioneering research tool (2R,3S)-C75 and the clinical-stage therapeutic candidate TVB-2640 (Denifanstat). We will dissect their differences in potency, selectivity, and clinical applicability, supported by experimental data and protocols to inform your research and development decisions.

Introduction: FASN as a Pivotal Therapeutic Target

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of palmitate, a crucial saturated fatty acid. While its expression is low in most healthy adult tissues, FASN is significantly upregulated in many pathological conditions. In oncology, cancer cells exhibit a heightened reliance on FASN to produce lipids for rapid membrane synthesis, energy storage, and signaling molecule generation.[1] This metabolic reprogramming makes FASN an attractive therapeutic target. Similarly, in metabolic diseases like non-alcoholic steatohepatitis (NASH), elevated FASN activity contributes directly to the excessive liver fat accumulation (steatosis), inflammation, and fibrosis.[2][3]

The development of FASN inhibitors has evolved from broad-spectrum, early-generation tools to highly selective, orally bioavailable agents suitable for clinical use.[1] This evolution is perfectly encapsulated by the comparison of C75 and TVB-2640.

Potency: A Tale of Two Generations

The potency of an inhibitor is a critical determinant of its therapeutic potential. Here, we observe a dramatic difference between the early-generation inhibitor C75 and the next-generation compound TVB-2640.

Biochemical Potency: Targeting the Enzyme

Biochemical assays measuring the direct inhibition of purified FASN enzyme reveal a stark contrast. TVB-2640 is a novel, potent inhibitor with an IC₅₀ value in the nanomolar range, indicating extremely high affinity for the enzyme's active site.[4] In contrast, C75, a synthetic mimic of the natural product cerulenin, inhibits FASN with a much higher IC₅₀ in the micromolar range.[5] This vast difference in potency—on the order of 1000-fold or more—highlights the significant medicinal chemistry advancements embodied by TVB-2640.

Cellular Potency: Efficacy in a Biological Context

In cell-based assays, which measure an inhibitor's ability to affect cell viability and proliferation, TVB-2640 and its analogs consistently demonstrate superior potency over C75. This enhanced cellular activity is a direct consequence of its potent enzyme inhibition.

CompoundCell LineCancer TypePotency (IC₅₀)Reference
This compound PC3Prostate Cancer~35 µM[6]
LNCaP SpheroidsProstate Cancer~50 µM[6]
A375Melanoma~32.43 µM[7]
MDA-MB-231Breast Cancer~20-40 µM[8]
TVB-2640 (or analog TVB-3166) CALU-6Non-small-cell Lung~0.10 µM[8]
LNCaP-LN3Prostate CancerIC₅₀: ~0.074 µM (Enzyme)[9]

Note: Data for TVB-2640 often includes its closely related and well-studied analog, TVB-3166, which has a similar potency profile.[9][10]

The causality behind this difference lies in their molecular design. TVB-2640 was developed through extensive optimization to achieve high selectivity and affinity for the FASN active site, resulting in potent target engagement at low concentrations.[1][11] C75, while effective as a research tool, was not optimized to the same degree for clinical use.[12]

Mechanism, Selectivity, and Off-Target Effects

Beyond potency, the mechanism of action and selectivity profile are paramount for translating a compound from the lab to the clinic.

This compound is a weak, irreversible inhibitor that interacts with multiple domains of the FASN enzyme, including the β-ketoacyl synthase (KS) and thioesterase (TE) domains.[12][13] However, its utility is hampered by significant off-target effects. C75 is a potent activator of carnitine palmitoyltransferase 1 (CPT1A), an enzyme involved in fatty acid oxidation.[5][6] This off-target activity is believed to be responsible for the profound anorexia and weight loss observed in animal models, a major limitation for its clinical development.[6] Furthermore, C75 can impair mitochondrial function by inhibiting the mitochondrial fatty acid synthesis (mtFAS) pathway, leading to oxidative stress.[14]

TVB-2640 , in contrast, is an orally active, selective, and reversible FASN inhibitor.[1][4] Its design prioritizes specific binding to the FASN enzyme, minimizing the off-target activities that plagued earlier inhibitors.[1][15] This improved selectivity has resulted in a manageable safety profile in human clinical trials. The most common adverse events are typically non-serious, reversible effects on the skin and eyes, such as alopecia, dry skin, and dry eye.[16][17] This favorable profile has allowed TVB-2640 to be investigated in numerous Phase II and III trials for both cancer and NASH.[1][18]

FeatureThis compoundTVB-2640 (Denifanstat)
Mechanism Irreversible, interacts with multiple FASN domains[12][13]Reversible, competitive inhibitor of FASN[4]
Selectivity Non-selective, significant off-target effects[6][14]Highly selective for FASN[1][15]
Key Off-Target Effect Potent activator of CPT1A, causing anorexia[5][6]Minimal off-target effects reported[16][17]
Clinical Status Preclinical research tool[12]Phase II/III clinical trials for cancer and NASH[1][18]
Bioavailability Not optimized for oral dosingOrally bioavailable, once-daily dosing[11][16]

Visualizing the FASN Inhibition Pathway

The diagram below illustrates the central role of FASN in de novo lipogenesis and the inhibitory action of both compounds.

FASN_Pathway cluster_cytoplasm Cytoplasm Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA  ACC FASN FASN (Fatty Acid Synthase) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Downstream Membrane Synthesis Signaling Lipids Energy Storage Palmitate->Downstream ACC ACC C75 This compound C75->FASN Inhibits TVB2640 TVB-2640 TVB2640->FASN Inhibits

Caption: FASN's role in converting Malonyl-CoA to Palmitate.

Experimental Protocols: A Guide for Your Lab

Reproducible and validated protocols are the bedrock of scientific integrity. Below are step-by-step methodologies for assessing the potency of FASN inhibitors.

Protocol 1: FASN Enzymatic Activity Assay (NADPH Depletion)

This protocol determines an inhibitor's biochemical IC₅₀ by measuring the rate of NADPH oxidation, a required cofactor for FASN activity.

Principle: FASN consumes NADPH during fatty acid synthesis. The rate of decrease in NADPH absorbance at 340 nm is directly proportional to FASN activity.

Materials:

  • Purified human FASN enzyme

  • Reaction Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM EDTA, 1 mM DTT.[19]

  • Acetyl-CoA solution

  • Malonyl-CoA solution[19]

  • NADPH solution

  • Test inhibitors (this compound, TVB-2640) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare Reagents: Prepare fresh dilutions of all reagents in the reaction buffer. Create a serial dilution of the test inhibitors.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 20 µL of protein extract or purified FASN enzyme.[19]

    • X µL of test inhibitor dilution (or DMSO for control).

    • Y µL of reaction buffer containing Acetyl-CoA and NADPH to bring the total volume to 200 µL.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Background Reading: Measure the absorbance at 340 nm for 3 minutes (at 1-minute intervals) to determine the background rate of non-FASN-dependent NADPH oxidation.[19][20]

  • Initiate Reaction: Add Malonyl-CoA to each well to start the FASN reaction.[19][20]

  • Measure FASN Activity: Immediately begin reading the absorbance at 340 nm every minute for 15-20 minutes at 37°C.[19][20]

  • Data Analysis:

    • Calculate the rate of NADPH depletion (slope of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.[21]

Protocol 2: Cell-Based Viability Assay (e.g., CellTiter-Glo®)

This protocol determines an inhibitor's cellular potency by measuring its effect on the viability of cancer cells.

Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP corresponds to a loss of cell viability.

Materials:

  • Cancer cell line of interest (e.g., PC3, DU145)[22]

  • Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

  • Test inhibitors (this compound, TVB-2640)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)[21]

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO vehicle control).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[23]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[21]

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence values to the DMSO-treated control cells (100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and calculate the IC₅₀ value using a non-linear regression model.[24]

Visualizing the Research Workflow

The following diagram outlines a logical workflow for characterizing and comparing novel FASN inhibitors, from initial screening to preclinical evaluation.

FASN_Workflow cluster_biochemical Biochemical & Cellular Screening cluster_mechanistic Mechanistic & Selectivity Studies cluster_invivo In Vivo Evaluation A 1. Biochemical Assay (FASN Enzyme Inhibition) Determine IC₅₀ B 2. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine Cellular IC₅₀ A->B Potent compounds advance C 3. Target Engagement Assay (e.g., Western Blot for FASN pathway) Confirm FASN inhibition in cells B->C Cell-active compounds advance D 4. Selectivity Profiling (Screen against off-targets like CPT1A) E 5. Pharmacokinetics (PK) (Assess oral bioavailability, half-life) D->E Selective compounds advance F 6. Xenograft Models (Evaluate anti-tumor efficacy) E->F Favorable PK profile required

Caption: Workflow for FASN inhibitor characterization.

Conclusion and Future Outlook

The comparison between this compound and TVB-2640 clearly illustrates the trajectory of FASN inhibitor development.

  • This compound remains a valuable, albeit flawed, preclinical tool for studying the fundamental biology of FASN. Its off-target effects, particularly the activation of CPT1A, necessitate careful interpretation of experimental results.[5][6][14]

  • TVB-2640 represents a significant leap forward. Its high potency, selectivity, oral bioavailability, and manageable safety profile have established it as the leading clinical candidate targeting FASN.[1][16][17] Ongoing clinical trials in oncology and NASH will ultimately define its therapeutic role.[18][25]

For researchers, the choice of inhibitor depends on the experimental question. For fundamental pathway analysis where potential off-targets can be controlled for, C75 may suffice. However, for studies aiming for high specificity or translational relevance, TVB-2640 is unequivocally the superior choice, embodying the qualities required for a modern therapeutic agent.

References

A Head-to-Head Comparison of (2R,3S)-C75 and Orlistat for Obesity Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head technical comparison of two distinct anti-obesity compounds: the peripherally-acting lipase inhibitor, Orlistat, and the dual-action fatty acid synthase (FAS) inhibitor, (2R,3S)-C75. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to dissect the mechanistic underpinnings, comparative efficacy, and experimental evaluation of these agents. Our analysis is grounded in published experimental data to provide a robust framework for future obesity research.

Executive Summary: Two Divergent Strategies Against Obesity

Orlistat and C75 represent fundamentally different pharmacological approaches to weight management. Orlistat, an FDA-approved medication, operates with a straightforward and localized mechanism: it prevents the absorption of dietary fat in the gastrointestinal tract.[1][2][3] In contrast, C75, a preclinical research compound, exerts a more complex, systemic effect by modulating cellular energy homeostasis through both central and peripheral pathways.[4][5][6] While Orlistat's utility is established in clinical practice, C75, though not intended for human drug development, serves as an invaluable tool for exploring the intricate connections between fatty acid metabolism, appetite regulation, and energy expenditure.[7]

Unraveling the Mechanisms of Action

The distinct therapeutic and side-effect profiles of Orlistat and C75 are a direct consequence of their unique molecular targets and spheres of influence.

Orlistat: A Targeted Blockade of Fat Absorption

Orlistat is a potent, specific, and irreversible inhibitor of gastric and pancreatic lipases.[1][8] It is a synthetic derivative of lipstatin, a natural product of Streptomyces toxytricini.[2][8]

  • Molecular Interaction: Orlistat's therapeutic activity is confined to the lumen of the stomach and small intestine. Here, it forms a covalent bond with the active serine residue of lipases, rendering the enzymes inactive.[8][9][10]

  • Physiological Outcome: By inactivating these crucial digestive enzymes, Orlistat prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols.[9] Consequently, approximately 30% of ingested fat passes through the gastrointestinal tract undigested and is excreted, creating a caloric deficit that contributes to weight loss.[2][3][9]

  • Pharmacokinetics: A key feature of Orlistat is its minimal systemic absorption, which localizes its action and largely confines its side effects to the gastrointestinal system.[1][9]

This compound: A Dual-Pronged Metabolic Modulator

C75 is a synthetic α-methylene-γ-butyrolactone that targets the central and peripheral regulation of energy balance through a unique dual mechanism.[4][6]

  • Central Action (Anorexigenic Signal): C75 inhibits fatty acid synthase (FAS) in the central nervous system, particularly the hypothalamus.[4][5] This inhibition is believed to cause an accumulation of malonyl-CoA, a key substrate for FAS. Elevated hypothalamic malonyl-CoA acts as a signal of energy surplus, leading to the suppression of appetite (anorexia) through the modulation of neuropeptides that control food intake.[4][11]

  • Peripheral Action (Energy Expenditure): In peripheral tissues like the liver and adipose, C75 has a second, distinct function: it stimulates Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for oxidation.[4][5][6] This stimulation of fatty acid oxidation increases energy expenditure, leading to the preferential loss of adipose tissue and the resolution of hepatic steatosis (fatty liver).[4][12]

This dual action of inhibiting fat storage (via FAS) while simultaneously promoting fat burning (via CPT-1) makes C75 a powerful tool for metabolic research.[4][6]

cluster_0 Orlistat: Peripheral Mechanism cluster_1 C75: Dual Central & Peripheral Mechanism cluster_2 Central Action cluster_3 Peripheral Action Orlistat Orlistat Ingestion GITract GI Tract Lumen Orlistat->GITract Lipases Gastric & Pancreatic Lipases Orlistat->Lipases Inactivates GITract->Lipases Target Absorption Fatty Acid Absorption Lipases->Absorption Hydrolyzes Triglycerides to... Excretion Fecal Fat Excretion (Caloric Deficit) Lipases->Excretion Inhibition Prevents Hydrolysis Triglycerides Dietary Triglycerides (Fat) Triglycerides->GITract Triglycerides->Absorption Cannot be absorbed Triglycerides->Excretion Leads to C75 C75 Administration (Systemic) Hypothalamus Hypothalamus C75->Hypothalamus FAS_CNS Fatty Acid Synthase (FAS) C75->FAS_CNS Inhibits Tissues Adipose & Liver C75->Tissues CPT1 Carnitine Palmitoyl- transferase-1 (CPT-1) C75->CPT1 Stimulates Hypothalamus->FAS_CNS Anorexia Reduced Food Intake (Anorexia) FAS_CNS->Anorexia Leads to Tissues->CPT1 FatOx Increased Fatty Acid Oxidation (Energy Use) CPT1->FatOx Leads to

Caption: Comparative Mechanisms of Action for Orlistat and C75.

Comparative Efficacy and Performance Data

A direct clinical comparison is not possible as C75 is a preclinical compound. However, by synthesizing data from independent studies, we can construct a comparative overview of their performance in relevant models.

ParameterOrlistatThis compound
Primary Target Gastric & Pancreatic Lipases[1][8]Fatty Acid Synthase (FAS), Carnitine Palmitoyltransferase-1 (CPT-1)[4][6]
Primary Effect Inhibition of dietary fat absorption (~30%)[9]Appetite suppression & increased fatty acid oxidation[4][12]
Model System Human Clinical Trials (Obese Patients)Murine Models (Lean, ob/ob, Diet-Induced Obese)[11][12]
Reported Weight Loss ~3% greater weight loss vs. placebo over 1 year[13]Profound weight loss; DIO mice lost 50% more weight than pair-fed controls[14]
Effect on Food Intake No direct effect; may be reduced due to avoidance of GI side effects[1]Potent anorexic effect; ≥95% inhibition of food intake within 2h in mice (30 mg/kg)[15]
Effect on Energy Expenditure No direct effectSignificantly increased due to stimulation of fatty acid oxidation[12]
Key Metabolic Benefit Reduced caloric intake from fat, modest improvements in cholesterol & glucose[1][16]Preferential loss of adipose mass, resolution of hepatic steatosis[4][12]

Side Effect and Toxicity Profiles

The safety and tolerability of a compound are as critical as its efficacy. The differing mechanisms of Orlistat and C75 lead to distinct side effect profiles.

Side Effect CategoryOrlistatThis compound
Primary Side Effects Gastrointestinal: Oily stools/spotting, fecal urgency, flatulence with discharge, abdominal pain.[17][18][19] These are a direct result of the mechanism of action.Metabolic & Behavioral: Potent anorexia, potential for aversive effects.[20][21] Diarrhea has also been observed in mice.[20][22]
Nutritional Effects Decreased absorption of fat-soluble vitamins (A, D, E, K); supplementation is recommended.[18][19]Not well-characterized in long-term studies.
Systemic/Serious Effects Rare cases of severe liver injury have been reported, though a causal link is not definitively established.[19][23][24] Rare cases of acute kidney injury are also noted.[17]Not intended for human use, suggesting potential for uncharacterized systemic toxicity.[7] Its efficiency to suppress brain FAS activity at effective systemic doses has been questioned.[22]
Tolerability Side effects are common but often decrease over time or with dietary fat reduction.[1][19] However, they can lead to discontinuation.In mice, lean animals develop tolerance to the anorexic effects after several days, whereas obese mice do not.[11][14]

Experimental Protocols for Comparative Assessment

For researchers aiming to directly compare these or similar compounds, the following validated protocols provide a robust starting point.

Experimental Workflow Overview

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Mechanism cluster_endpoints Monitored Endpoints (Step 4) start Objective: Compare Anti-Obesity Efficacy of Test Compounds (e.g., C75 vs Orlistat) lipase_assay Pancreatic Lipase Inhibition Assay start->lipase_assay fas_assay Fatty Acid Synthase (FAS) Inhibition Assay start->fas_assay dio_model 1. Induce Obesity in Rodents (High-Fat Diet) start->dio_model ic50 Determine IC50 Values lipase_assay->ic50 fas_assay->ic50 randomize 2. Randomize into Groups: Vehicle, Orlistat, C75 dio_model->randomize administer 3. Chronic Administration & Monitoring randomize->administer endpoints 4. Measure Key Endpoints administer->endpoints analysis 5. Terminal Analysis (Tissues & Biomarkers) endpoints->analysis bw Body Weight endpoints->bw fi Food Intake endpoints->fi bc Body Composition (DEXA) endpoints->bc ff Fecal Fat Content endpoints->ff

Caption: Standardized Workflow for Comparing Anti-Obesity Compounds.

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay (Orlistat Target)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against porcine pancreatic lipase.

  • Principle: This assay measures the enzymatic activity of lipase by monitoring the release of a chromogenic product from a substrate. The reduction in signal in the presence of an inhibitor quantifies its potency.

  • Materials:

    • Porcine Pancreatic Lipase (PPL)

    • p-Nitrophenyl Butyrate (p-NPB) as substrate

    • Tris-HCl buffer (pH 8.0)

    • Test compound (e.g., Orlistat) and vehicle (e.g., DMSO)

    • 96-well microplate and plate reader (405 nm)

  • Procedure:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare serial dilutions of the test compound (e.g., Orlistat) in DMSO.

    • In a 96-well plate, add 100 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound dilutions to the respective wells. Add vehicle for control wells.

    • Add 20 µL of the PPL solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of p-NPB substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

    • Calculation: Determine the rate of reaction (slope of absorbance vs. time). Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. An IC50 for Orlistat is expected in the low nanomolar to micromolar range depending on assay conditions.[25]

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Rodent Model
  • Objective: To compare the effects of Orlistat and C75 on body weight, food intake, body composition, and fat excretion in a clinically relevant animal model.[26]

  • Principle: This protocol uses a high-fat diet to induce an obese phenotype in rodents that mimics many aspects of human obesity. The effects of chronic drug administration are then monitored.

  • Methodology:

    • Animal Model & Diet: Use male C57BL/6J mice (8 weeks old). House them individually. Feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity (typically a body weight 20-30% higher than age-matched controls on a standard chow diet).[11]

    • Acclimatization & Baseline: Acclimatize the now-obese mice to handling and dosing procedures (e.g., oral gavage with vehicle) for one week. Record baseline body weight, food intake, and body composition (using DEXA or qMRI) for 3 consecutive days.

    • Randomization: Randomize mice into three groups (n=10-12 per group) with matched body weights:

      • Group 1: Vehicle Control

      • Group 2: Orlistat (e.g., 200 mg/kg, mixed in diet or via oral gavage daily)

      • Group 3: C75 (e.g., 10-15 mg/kg, intraperitoneal injection daily)[11]

    • Chronic Dosing & Monitoring (4-6 weeks):

      • Administer compounds daily at the same time each day.

      • Measure body weight and food intake daily.

      • Once weekly, measure body composition via DEXA.

      • Conduct a 24-hour fecal collection once weekly.[27] Dry the feces and perform a lipid extraction (e.g., Folch method) to quantify fecal fat content.

    • Terminal Analysis: At the end of the study, collect blood for metabolic panel analysis (glucose, lipids). Harvest tissues such as the liver (for steatosis analysis via histology or lipid content) and various fat pads (epididymal, retroperitoneal) to be weighed.

    • Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of the treatments over time. Key outcomes include changes in body weight, cumulative food intake, fat mass vs. lean mass, and percentage of fecal fat excretion.

Conclusion and Future Outlook

The head-to-head comparison of Orlistat and C75 illuminates two vastly different philosophies in anti-obesity drug research. Orlistat offers a proven, albeit modest, efficacy through a simple, non-systemic mechanism that is accompanied by predictable and manageable gastrointestinal side effects.[13][28] It remains a valuable tool in the clinical management of obesity.

C75, on the other hand, represents a more ambitious, systemic approach. Its ability to simultaneously reduce appetite and increase energy expenditure highlights the therapeutic potential of targeting fundamental cellular energy pathways.[7][12] While C75 itself is not a clinical candidate, the insights gained from its study are profound. They have paved the way for investigating FAS and CPT-1 as viable targets and underscore the potential of dual-mechanism compounds to produce more substantial weight loss than single-target agents. Future research should focus on developing compounds that can replicate the dual efficacy of C75 while possessing a safety and pharmacokinetic profile suitable for human use.

References

Validating the Dual Mechanism of (2R,3S)-C75: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic modulators, the synthetic compound (2R,3S)-C75 has emerged as a molecule of significant interest for its unique dual mechanism of action. This guide provides an in-depth technical comparison of this compound's performance in various cell lines, offering supporting experimental data and protocols to validate its bimodal activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your investigations.

The Enantiomeric Specificity of C75's Dual Action

C75, a synthetic fatty-acid synthase (FASN) inhibitor, is also a potent activator of Carnitine Palmitoyltransferase 1A (CPT1A).[1][2][3][4] This dual functionality—simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation—positions it as a compelling candidate for therapeutic development in oncology and metabolic diseases.[5]

A critical aspect often overlooked is the stereochemistry of C75. The commercially available C75 is a racemic mixture. However, its enantiomers possess distinct pharmacological properties. The (-)-C75 enantiomer is primarily responsible for the inhibition of FASN and exhibits cytotoxic effects on tumor cell lines.[6][7] Conversely, the (+)-C75 enantiomer is the key player in CPT1 inhibition.[6] This distinction is paramount for researchers designing experiments to dissect the specific contributions of each mechanism to the overall cellular phenotype.

A Comparative Framework for Validation

To rigorously validate the dual mechanism of this compound, a multi-pronged experimental approach is essential. This guide proposes a series of assays to be conducted in parallel across different cell lines, comparing the effects of this compound with well-characterized inhibitors of FASN and CPT1A.

Table 1: Comparative Compounds for Mechanistic Validation

CompoundPrimary TargetMechanism of ActionTypical Concentration Range
This compound FASN & CPT1ASlow-binding FASN inhibitor, CPT1A activator10-50 µM
Orlistat FASNIrreversible inhibitor of the thioesterase domain20-100 µM
TVB-3166 FASNReversible, potent FASN inhibitor10-100 nM
Etomoxir CPT1AIrreversible inhibitor5-100 µM[8][9][10]

Visualizing the Dual Mechanism and Experimental Workflow

To conceptualize the interplay of C75's actions and the experimental strategy to validate them, the following diagrams are provided.

cluster_pathway Cellular Metabolic Pathways cluster_intervention Pharmacological Intervention Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA MalonylCoA MalonylCoA AcetylCoA->MalonylCoA Mitochondrion Mitochondrion AcetylCoA->Mitochondrion FattyAcids_Synth Fatty Acid Synthesis MalonylCoA->FattyAcids_Synth FASN FASN MalonylCoA->FASN Substrate CPT1A CPT1A FattyAcids_Synth->CPT1A Inhibits (via Malonyl-CoA) FattyAcids_Ox Fatty Acid Oxidation Mitochondrion->FattyAcids_Ox FASN->FattyAcids_Synth Catalyzes CPT1A->Mitochondrion Translocates Fatty Acids C75 This compound C75->FASN Inhibits C75->CPT1A Activates

Figure 1: Signaling Pathway of this compound's Dual Action. This diagram illustrates how C75 simultaneously inhibits Fatty Acid Synthase (FASN) and activates Carnitine Palmitoyltransferase 1A (CPT1A), thereby blocking fatty acid synthesis and promoting fatty acid oxidation.

cluster_workflow Experimental Validation Workflow start Select Cell Lines (e.g., PC3, MCF-7, HepG2) treatment Treat with: - this compound - Orlistat - TVB-3166 - Etomoxir - Vehicle Control start->treatment assays Perform Parallel Assays treatment->assays fasn_assay FASN Activity Assay assays->fasn_assay cpt1a_assay CPT1A Activity Assay assays->cpt1a_assay viability_assay Cell Viability Assay (e.g., MTT, CCK-8) assays->viability_assay metabolic_flux Metabolic Flux Analysis (Optional, for deeper insight) assays->metabolic_flux data_analysis Data Analysis and Comparison fasn_assay->data_analysis cpt1a_assay->data_analysis viability_assay->data_analysis metabolic_flux->data_analysis conclusion Validate Dual Mechanism data_analysis->conclusion

Figure 2: Experimental Workflow for Validating C75's Dual Mechanism. This flowchart outlines the key steps for a comprehensive validation study, from cell line selection to data analysis.

Experimental Protocols for Mechanistic Validation

The following protocols are designed to be self-validating by including appropriate controls and comparators.

Cell Viability Assay

Rationale: To determine the cytotoxic effects of C75 and compare them to specific FASN and CPT1A inhibitors. This helps to correlate the observed cell death with the inhibition of specific metabolic pathways.

Protocol:

  • Cell Seeding: Plate cells (e.g., PC3, LNCaP, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound, Orlistat, TVB-3166, and Etomoxir for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Assay: Perform a cell viability assay using MTT or CCK-8 kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for each compound at each time point. Compare the dose-response curves.

Expected Outcome: C75 is expected to show significant cytotoxicity in cancer cell lines that are highly dependent on de novo fatty acid synthesis.[11][12] The comparison with other FASN inhibitors will help to understand the contribution of CPT1A activation to the overall effect.

Fatty Acid Synthase (FASN) Activity Assay

Rationale: To directly measure the inhibitory effect of C75 on FASN enzyme activity.

Protocol:

  • Lysate Preparation: Prepare cell lysates from treated and untreated cells.

  • Reaction Mixture: In a 96-well plate, add cell lysate, reaction buffer (containing acetyl-CoA and NADPH), and varying concentrations of this compound or other FASN inhibitors.

  • Initiate Reaction: Start the reaction by adding [14C]-malonyl-CoA.

  • Incubation: Incubate at 37°C for 30 minutes. C75 is a slow-binding inhibitor, so a pre-incubation step of the enzyme with the inhibitor may be necessary to observe maximal inhibition.[11]

  • Stop Reaction & Extraction: Stop the reaction with a strong acid and extract the synthesized fatty acids with an organic solvent.

  • Quantification: Measure the radioactivity of the extracted fatty acids using a scintillation counter.

  • Data Analysis: Calculate the percentage of FASN inhibition relative to the vehicle control.

Table 2: Hypothetical FASN Inhibition Data

CompoundCell LineIC50 (µM)
This compound PC315.53[2]
This compound LNCaP~50[7]
Orlistat PC3>50
TVB-3166 PC30.05
Carnitine Palmitoyltransferase 1A (CPT1A) Activity Assay

Rationale: To directly measure the activating effect of C75 on CPT1A enzyme activity.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells.

  • Reaction Mixture: In a 96-well plate, add isolated mitochondria, reaction buffer (containing L-carnitine and [3H]-palmitoyl-CoA), and varying concentrations of this compound or Etomoxir.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Separation: Separate the resulting [3H]-palmitoylcarnitine from the unreacted [3H]-palmitoyl-CoA.

  • Quantification: Measure the radioactivity of the [3H]-palmitoylcarnitine using a scintillation counter.

  • Data Analysis: Calculate the percentage of CPT1A activation or inhibition relative to the vehicle control. Commercial ELISA kits are also available for measuring CPT1A levels.[13]

Table 3: Hypothetical CPT1A Activity Data

CompoundCell LineEffect on CPT1A Activity
This compound HepG2Significant Activation[14]
Etomoxir HepG2Potent Inhibition[8][9][10]
Orlistat HepG2No significant effect
TVB-3166 HepG2No significant effect
Metabolic Flux Analysis (Optional)

Rationale: To provide a systems-level view of the metabolic reprogramming induced by C75. This technique can simultaneously track the flux through glycolysis, the TCA cycle, and fatty acid synthesis and oxidation.

Protocol:

  • Isotope Labeling: Culture cells in the presence of stable isotope-labeled nutrients (e.g., [U-13C]-glucose or [U-13C]-palmitate).

  • Treatment: Treat cells with this compound or control compounds.

  • Metabolite Extraction: Extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment of key metabolites (e.g., citrate, malonyl-CoA, fatty acids) using liquid chromatography-mass spectrometry.

  • Flux Calculation: Use metabolic modeling software to calculate the relative flux through different metabolic pathways.

Expected Outcome: C75 treatment is expected to decrease the incorporation of 13C from glucose into fatty acids (indicating FASN inhibition) and increase the oxidation of 13C-labeled palmitate (indicating CPT1A activation).[15]

Conclusion

The validation of this compound's dual mechanism requires a carefully designed and executed series of experiments. By employing a comparative approach with specific inhibitors of FASN and CPT1A, researchers can confidently dissect the individual contributions of each mechanism to the observed cellular phenotype. The protocols and comparative data presented in this guide provide a robust framework for such investigations, enabling a deeper understanding of this promising metabolic modulator and its potential therapeutic applications.

References

A Comparative Guide to the Anti-Cancer Efficacy of (2R,3S)-C75 in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncology drug development, the rigorous preclinical validation of novel therapeutic agents is paramount. Among the promising metabolic targets, fatty acid synthase (FASN) has garnered significant attention due to its upregulation in numerous cancers compared to normal tissues.[1][2] (2R,3S)-C75, a synthetic small-molecule inhibitor of FASN, has emerged as a compelling anti-cancer candidate. This guide provides a comprehensive cross-validation of this compound's anti-cancer effects, with a specific focus on its performance in xenograft models, comparison with other agents, and detailed experimental protocols to ensure scientific integrity and reproducibility.

The Rationale for Targeting FASN in Oncology

Normal cells primarily rely on circulating lipids, while many cancer cells exhibit a heightened state of de novo fatty acid synthesis, a process heavily dependent on FASN. This metabolic reprogramming provides the necessary building blocks for rapid membrane production, energy storage, and the generation of signaling molecules essential for tumor growth and survival. The differential expression and reliance on FASN in cancer cells present a therapeutic window, making it an attractive target for cancer therapy.[1][2]

This compound: Mechanism of Action

This compound is an α-methylene-γ-butyrolactone that acts as a slow-binding, irreversible inhibitor of the β-ketoacyl synthase domain of FASN.[1] By blocking FASN, C75 curtails the production of long-chain fatty acids. A key consequence of FASN inhibition by C75 is the accumulation of the FASN substrate, malonyl-CoA.[3] This buildup of malonyl-CoA is believed to be a primary trigger for apoptosis in cancer cells.[3] Furthermore, C75 has a dual mechanism of action, as it also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid oxidation. This simultaneous inhibition of fatty acid synthesis and stimulation of fatty acid oxidation creates a metabolic crisis within the cancer cell, leading to energy depletion and cell death.

The downstream signaling effects of FASN inhibition by C75 are also a critical aspect of its anti-tumor activity. Notably, the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival, is often dysregulated in cancer. Studies have shown that FASN overexpression is linked to the activation of the PI3K/AKT pathway, and treatment with C75 can lead to the inactivation of AKT, further contributing to its anti-cancer effects.

cluster_cell Cancer Cell C75 This compound FASN Fatty Acid Synthase (FASN) C75->FASN Inhibits pAKT p-AKT (Active) C75->pAKT Inhibits Activation MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (Lipogenesis) FASN->FattyAcids Catalyzes MalonylCoA->FASN Apoptosis Apoptosis MalonylCoA->Apoptosis Induces CellGrowth Cell Growth & Proliferation FattyAcids->CellGrowth Supports PI3K PI3K AKT AKT PI3K->AKT Activates pAKT->CellGrowth Promotes

Caption: Mechanism of this compound anti-cancer activity.

In Vivo Efficacy of this compound in Xenograft Models: A Comparative Analysis

The anti-tumor activity of this compound has been evaluated in various human cancer xenograft models. The following table summarizes key findings from these studies, providing a comparative overview of its efficacy across different cancer types.

Cancer TypeCell LineMouse ModelC75 Dosage and ScheduleTumor Growth Inhibition (TGI)Key FindingsReference
Breast Cancer MCF-7Nude MiceNot SpecifiedSignificant anti-tumor activityC75 demonstrated efficacy in a human breast cancer xenograft model without apparent toxicity to normal proliferating cells.[3][3]
Colon Cancer HCT-15Nude Mice10 mg/kg and 20 mg/kgSignificant reduction in tumor volume and weightC75 treatment resulted in a dose-dependent inhibition of tumor growth, accompanied by downregulation of FASN and p-AKT in the tumors.
Prostate Cancer LNCaPNude MiceNot Specified in vivoIC50 of 50 µM in spheroidsWhile in vivo data is limited, C75 shows concentration-dependent growth reduction in LNCaP spheroids.[4][4]

Comparative Performance with Other Anti-Cancer Agents

A crucial aspect of preclinical evaluation is benchmarking against existing therapies. While direct head-to-head xenograft studies comparing this compound with other FASN inhibitors or standard-of-care chemotherapies are limited, we can infer comparative efficacy by examining data from separate studies in similar models.

AgentTarget/MechanismCancer Model (Cell Line)EfficacyReference
Orlistat FASN InhibitorProstate Cancer (LNCaP)Significant decrease in tumor volume
Cerulenin FASN InhibitorNot specified in xenograftDelays tumor progression in an ovarian cancer xenograft model.[5][5]
Gemcitabine Nucleoside AnalogPancreatic, Breast, Colon, Lung Xenografts9-99% tumor growth inhibition depending on the cell line.[6][6]
Paclitaxel Microtubule StabilizerLung Cancer XenograftsSignificant tumor growth inhibition.[7][7]

It is important to note that these are not direct comparisons and experimental conditions may vary between studies. However, this provides a general landscape of the anti-tumor activity of different agents.

Experimental Protocols for Xenograft Studies with this compound

To ensure the reproducibility and validity of findings, detailed and well-controlled experimental protocols are essential.

Workflow for a Typical Xenograft Study

cluster_workflow Xenograft Study Workflow CellCulture 1. Cell Culture (e.g., MCF-7, HCT-15) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment with C75 or Vehicle Control Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Endpoint Analysis (Tumor Excision, Tissue Processing) Monitoring->Endpoint

Caption: A generalized workflow for an in vivo xenograft study.

Step-by-Step Methodology

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., MCF-7, HCT-15) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

2. Animal Model and Tumor Implantation:

  • Use female athymic nude mice (4-6 weeks old).

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

3. This compound Formulation and Administration:

  • Formulation: this compound can be dissolved in a vehicle such as RPMI 1640[8] or a mixture of DMSO, PEG300, Tween80, and saline.[9] A common stock solution is prepared in DMSO and then diluted.

  • Administration: Administer C75 via intraperitoneal (i.p.) injection. Dosing can range from 10 to 30 mg/kg, typically administered daily or on a 5-day-on/2-day-off schedule.

4. Monitoring and Endpoint Analysis:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2)/2.

  • Monitor the body weight of the mice as an indicator of toxicity. A body weight loss of over 15-20% may be considered a sign of adverse effects.[3]

  • At the end of the study, euthanize the mice and excise the tumors.

  • A portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC) and TUNEL assays, while another portion can be snap-frozen in liquid nitrogen for Western blot analysis.

TUNEL Assay for Apoptosis Detection in Xenograft Tissues

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol Outline:

  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tumor sections and rehydrate through a series of ethanol washes.

  • Permeabilization: Treat sections with Proteinase K to allow enzyme access to the DNA.

  • Labeling: Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

  • Detection: Visualize the labeled DNA fragments using a fluorescent microscope. Nuclei of apoptotic cells will be brightly stained.

Western Blot Analysis for FASN and p-AKT

Principle: Western blotting allows for the detection and quantification of specific proteins in a sample.

Protocol Outline:

  • Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against FASN, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Toxicity Profile of this compound in Xenograft Models

A critical consideration for any potential therapeutic is its safety profile. In xenograft studies, the primary reported side effect of this compound is transient and reversible body weight loss.[10] This effect is thought to be related to its impact on hypothalamic fatty acid metabolism, which can suppress food intake.[11]

Study TypeC75 DosageObserved Body Weight ChangeOther ToxicitiesReference
Obesity Study (DIO Mice)Chronic treatmentSignificant weight lossNo other major toxicities reported[10]
Sleep & Metabolism Study7.5, 15, 30 mg/kg i.p.Dose-dependent inhibition of food intake and body weightReduced motor activity, hypothermia[8][11]
Cancer XenograftNot specifiedTransient reversible weight loss was the only toxicity noted.[10]No adverse effects on proliferating cellular compartments like bone marrow or GI tract.[2][10][2][10]

It is noteworthy that in some cancer xenograft studies, C75 was reported to have no apparent toxicity to normal proliferating cells.[3] This suggests a potential therapeutic window for its anti-cancer application.

Conclusion and Future Perspectives

This compound demonstrates significant anti-cancer activity in a range of xenograft models, primarily through its inhibition of fatty acid synthase, leading to the accumulation of apoptotic-inducing malonyl-CoA and the suppression of pro-survival signaling pathways like PI3K/AKT. Its efficacy, particularly in breast and colon cancer models, underscores its potential as a therapeutic agent.

However, for a comprehensive clinical translation, further studies are warranted. Direct comparative xenograft studies against current standard-of-care therapies for specific cancer types are crucial to accurately position C75 in the therapeutic landscape. Additionally, a more detailed investigation into its in vivo toxicity profile at efficacious doses is necessary. The development of more specific FASN inhibitors with an improved therapeutic index also remains an important area of research.

This guide provides a foundational framework for researchers working with this compound, emphasizing the importance of rigorous, well-controlled in vivo studies to validate its anti-cancer potential. By adhering to detailed and reproducible protocols, the scientific community can collectively build a robust understanding of this promising metabolic inhibitor and its path toward clinical application.

References

Efficacy of (2R,3S)-C75 in comparison to natural FASN inhibitors like cerulenin

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to FASN Inhibition: (2R,3S)-C75 vs. Cerulenin

An In-Depth Analysis for Researchers and Drug Development Professionals

The landscape of metabolic pathway modulation in disease therapy is ever-evolving, with Fatty Acid Synthase (FASN) emerging as a pivotal target, particularly in oncology and metabolic disorders.[1][2] FASN, the sole enzyme responsible for the de novo synthesis of fatty acids in mammals, is frequently overexpressed in various cancers, correlating with tumor progression and poor prognosis.[2][3] This has spurred the development and investigation of FASN inhibitors. Among these, the synthetic compound this compound and the natural product cerulenin are prominent, albeit with distinct characteristics that warrant a detailed comparison for informed experimental design and therapeutic strategy.

At the Bench: Mechanism of Action

Understanding the molecular interactions between an inhibitor and its target is fundamental. Both this compound and cerulenin target the β-ketoacyl synthase (KS) domain of FASN, a critical component of the fatty acid synthesis cycle.[3][4] However, their inhibitory profiles exhibit key differences.

Cerulenin , a natural antifungal antibiotic produced by the fungus Cephalosporium caeruleum, acts as a potent, irreversible inhibitor of FASN.[5][6] It forms a covalent bond with the active site cysteine residue of the KS domain, thereby permanently inactivating the enzyme.[4][7] This irreversible nature ensures a sustained blockade of fatty acid synthesis.

This compound , a synthetic derivative of cerulenin, was designed to offer improved chemical stability.[8] It also acts as an irreversible inhibitor, targeting the KS domain.[3] However, C75 is characterized as a slow-binding inhibitor.[8] This means that the equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is established over a timescale of minutes, a feature that can have distinct pharmacological implications.[8]

cluster_0 Cerulenin Inhibition cluster_1 This compound Inhibition FASN_KS_C FASN (KS Domain - Active Site Cysteine) Covalent_Complex_C Irreversible Covalent Complex FASN_KS_C->Covalent_Complex_C Covalent Bonding Cerulenin Cerulenin Cerulenin->Covalent_Complex_C FASN_KS_C75 FASN (KS Domain) EI_Complex Initial Reversible Complex FASN_KS_C75->EI_Complex Slow Binding C75 This compound C75->EI_Complex Irreversible_Complex_C75 Irreversible Covalent Complex EI_Complex->Irreversible_Complex_C75 Isomerization

Figure 1. Comparative mechanism of FASN inhibition.

In Vitro Efficacy: A Quantitative Look

The potency of an inhibitor is a critical parameter. In vitro assays provide a controlled environment to quantify this efficacy, typically expressed as the half-maximal inhibitory concentration (IC50).

InhibitorTarget DomainInhibition TypeReported IC50
This compound β-ketoacyl synthase (KS)Irreversible, Slow-binding~32-50 µM in cellular assays[9][10]
Cerulenin β-ketoacyl synthase (KS)IrreversibleVaries by cell line and assay

Note: IC50 values can vary significantly based on the specific assay conditions, cell lines used, and purity of the compounds.

Experimental Protocol: In Vitro FASN Inhibition Assay (Spectrophotometric)

This protocol outlines a common method to assess FASN activity by monitoring the oxidation of NADPH at 340 nm.[8][11]

Materials:

  • Purified FASN enzyme[8]

  • Potassium phosphate buffer (pH 7.6)[8]

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Inhibitor stock solution (this compound or cerulenin) dissolved in DMSO

  • Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

  • Prepare a reaction mixture containing purified FASN, potassium phosphate buffer, acetyl-CoA, and NADPH in a quartz cuvette.[8]

  • To measure background NADPH oxidation, monitor the absorbance at 340 nm for 3 minutes at 37°C.[8]

  • For standard assays, add the inhibitor (or DMSO vehicle control) and pre-incubate for a defined period (e.g., 3 minutes for cerulenin, or longer for slow-binding inhibitors like C75).[8]

  • Initiate the FASN-catalyzed reaction by adding malonyl-CoA.[8]

  • Immediately begin monitoring the decrease in absorbance at 340 nm for several minutes to determine the rate of NADPH oxidation.[8]

  • Calculate FASN activity based on the rate of NADPH consumption. One A340 unit is equivalent to 80.5 nm of NADPH oxidized.[8]

  • To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

cluster_workflow In Vitro FASN Inhibition Assay Workflow Start Prepare Reaction Mix (FASN, Buffer, Acetyl-CoA, NADPH) Measure_BG Measure Background NADPH Oxidation (340nm, 3 min) Start->Measure_BG Add_Inhibitor Add Inhibitor/ Vehicle Control Measure_BG->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Malonyl Initiate Reaction (Add Malonyl-CoA) Pre_Incubate->Add_Malonyl Measure_Activity Monitor NADPH Oxidation (340nm) Add_Malonyl->Measure_Activity Calculate Calculate FASN Activity and % Inhibition Measure_Activity->Calculate IC50 Determine IC50 Calculate->IC50

Figure 2. Workflow for a spectrophotometric in vitro FASN inhibition assay.

Cellular Potency and Off-Target Considerations

While in vitro assays are crucial, cellular assays provide a more biologically relevant context, accounting for cell permeability and metabolism. Both cerulenin and C75 have demonstrated the ability to inhibit fatty acid synthesis in various cancer cell lines, leading to apoptosis.[7][12]

Off-Target Effects: A significant consideration in drug development is the potential for off-target effects.

  • Cerulenin: While a potent FASN inhibitor, cerulenin's reactivity can lead to interactions with other cellular targets. It has been reported to inhibit topoisomerase I and HMG-CoA synthetase activity.[5][6] Its chemical instability can also be a limiting factor.

  • This compound: C75 has been shown to activate carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation.[13] This can lead to significant weight loss in animal models, an effect that may be independent of its FASN inhibition.[13]

FeatureThis compoundCerulenin
Cellular Effect Induces apoptosis, inhibits cell proliferation[12]Induces apoptosis, inhibits cell proliferation[12]
Known Off-Target Effects CPT-1 activation[13]Topoisomerase I inhibition, HMG-CoA synthetase inhibition[5][6]
Chemical Stability More stable than cerulenin[8]Chemically unstable

Experimental Protocol: Cellular FASN Activity Assay (Radiolabeling)

This protocol measures the incorporation of a radiolabeled precursor into cellular lipids, providing a direct assessment of de novo fatty acid synthesis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Inhibitor stock solution (this compound or cerulenin)

  • [U-14C]acetate or other suitable radiolabeled precursor

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the FASN inhibitor or vehicle control for a predetermined time.

  • Add the radiolabeled precursor (e.g., [U-14C]acetate) to the culture medium and incubate for a few hours.[14]

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Separate the different lipid classes (e.g., phospholipids, triglycerides, free fatty acids) using TLC.

  • Quantify the amount of radioactivity incorporated into each lipid fraction using a scintillation counter.[14]

  • Determine the inhibition of fatty acid synthesis by comparing the radioactivity in inhibitor-treated cells to control cells.

cluster_workflow Cellular FASN Activity Assay Workflow Seed_Cells Seed Cells Treat Treat with Inhibitor/ Vehicle Control Seed_Cells->Treat Add_Radiolabel Add Radiolabeled Precursor Treat->Add_Radiolabel Incubate Incubate Add_Radiolabel->Incubate Extract_Lipids Wash and Extract Total Lipids Incubate->Extract_Lipids Separate_Lipids Separate Lipids (TLC) Extract_Lipids->Separate_Lipids Quantify Quantify Radioactivity Separate_Lipids->Quantify Analyze Analyze Inhibition Quantify->Analyze

Figure 3. Workflow for a radiolabeling-based cellular FASN activity assay.

Pharmacokinetic Profile: A Glimpse into In Vivo Behavior

The in vivo fate of a compound is a critical determinant of its therapeutic potential.

  • Cerulenin: Generally exhibits poor pharmacokinetic properties, including instability and rapid clearance, which has limited its clinical development.[3]

  • This compound: Was developed to have improved chemical stability compared to cerulenin.[8] However, its development for human use has been hampered by issues such as profound weight loss in animal models, likely due to its off-target effects.[13]

ParameterThis compoundCerulenin
In Vivo Stability Chemically stable[8]Unstable
Key In Vivo Effect Causes significant weight loss in mice[13]Can reduce body weight gain in mice[5]
Clinical Development Not pursued for human drug development[13]Limited by poor pharmacokinetics[3]
Synthetic vs. Natural Origin: Implications for Drug Discovery

The origins of this compound and cerulenin highlight a central theme in drug development: the interplay between natural products and synthetic chemistry.

  • Cerulenin (Natural): Natural products provide a rich source of bioactive molecules with intricate structures. However, they often present challenges in terms of supply, structural modification, and optimizing pharmacokinetic properties.

  • This compound (Synthetic): Synthetic compounds offer the advantage of controlled, large-scale production and the ability to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties. The development of C75 based on the mechanism of cerulenin is a classic example of natural product-inspired drug design.[8]

Conclusion: Selecting the Right Tool for the Job

Both this compound and cerulenin are valuable tools for studying the role of FASN in health and disease.

  • Cerulenin remains a widely used research tool due to its potent and direct irreversible inhibition of FASN. However, its instability and potential off-target effects must be carefully considered when interpreting experimental results.

  • This compound offers improved chemical stability, making it more suitable for certain in vivo studies. Its slow-binding nature and off-target activation of CPT-1 are key distinguishing features that can be either advantageous or disadvantageous depending on the research question.

The choice between these two inhibitors will ultimately depend on the specific experimental context, the desired duration of inhibition, and the importance of minimizing known off-target effects. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for advancing our understanding of FASN biology and developing novel therapeutics targeting this critical metabolic enzyme.

References

A Researcher's Guide to Validating CPT-1 Activation by (2R,3S)-C75: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in metabolic research and drug development, the synthetic molecule C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) presents both a compelling therapeutic candidate and a fascinating mechanistic puzzle. Initially developed as an inhibitor of fatty acid synthase (FAS)[1], C75 exhibits a dual-action profile that distinguishes it from other metabolic modulators. Beyond halting fatty acid synthesis, it paradoxically stimulates fatty acid oxidation (FAO), a process governed by the mitochondrial gatekeeper enzyme, Carnitine Palmitoyltransferase-1 (CPT-1)[2][3][4].

This guide provides an in-depth, technically-grounded framework for researchers aiming to validate the role of CPT-1 activation in the observed effects of C75. We will dissect the core mechanistic paradox, present a series of self-validating experimental workflows with detailed protocols, and compare C75's activity against relevant pharmacological tools. Our objective is to equip you with the experimental logic and practical methodologies required to generate robust, publishable data in this complex area of metabolic research.

The Central Paradox: Reconciling FASN Inhibition with CPT-1 Activation

The primary action of C75 is the inhibition of Fatty Acid Synthase[5]. In canonical metabolic signaling, FASN inhibition leads to an accumulation of its substrate, malonyl-CoA. Malonyl-CoA is the key allosteric inhibitor of CPT-1, effectively acting as a brake on the import of long-chain fatty acids into the mitochondria for β-oxidation[6][7][8].

Therefore, a simple FASN inhibitor should decrease fatty acid oxidation. Yet, extensive research has shown that C75 treatment increases FAO and energy expenditure, an effect that can be reversed by the CPT-1 inhibitor etomoxir[7][9]. This suggests C75 doesn't just inhibit FASN but also actively overrides the inhibitory signal of malonyl-CoA to stimulate CPT-1. This guide focuses on how to experimentally prove this non-canonical activation.

Further complicating the picture is evidence that in certain tissues, particularly the hypothalamus, C75 can be metabolized into C75-CoA, which acts as a potent inhibitor of CPT-1[10][11][12]. This underscores the absolute necessity of a multi-pronged validation strategy to discern the context-dependent effects of C75.

cluster_0 Canonical Pathway cluster_1 C75 Intervention ACC Acetyl-CoA Carboxylase (ACC) MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 CPT-1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO C75 C75 C75->FASN Inhibits C75->CPT1 Activates

Figure 1: The C75 Mechanistic Paradox.

A Multi-Pronged Experimental Strategy for Validation

To rigorously validate CPT-1 activation as a primary mechanism of C75, a series of complementary experiments is required. This workflow is designed to move from direct enzymatic activity to functional cellular outcomes, incorporating critical controls to rule out alternative explanations.

Start Hypothesis: C75 Directly Activates CPT-1 EnzymeAssay Module 1: Direct CPT-1 Enzymatic Assay (Isolated Mitochondria) Start->EnzymeAssay FAO_Assay Module 2: Functional FAO Assay (Intact or Permeabilized Cells) EnzymeAssay->FAO_Assay Links enzymatic activity to cellular function Metabolite_ID Module 3: Addressing the C75-CoA Confounder (LC-MS/MS & Comparative Assays) FAO_Assay->Metabolite_ID Rules out confounding metabolite effects Conclusion Conclusion: Validated Role of CPT-1 Activation in the Effects of C75 Metabolite_ID->Conclusion

Figure 2: Self-Validating Experimental Workflow.

Experimental Module 1: Direct Measurement of CPT-1 Enzymatic Activity

Causality: The most direct way to test the hypothesis is to measure the enzymatic rate of CPT-1 in a cell-free system, such as isolated mitochondria, thereby removing confounding cellular signaling pathways. This experiment aims to determine if C75 can activate CPT-1 and, crucially, if it can do so in the presence of the inhibitor malonyl-CoA.

Methodology: A widely used method is a colorimetric assay that measures the rate of Coenzyme A (CoA-SH) release from palmitoyl-CoA as it is converted to palmitoyl-carnitine by CPT-1. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring absorbance at 412 nm[13].

Detailed Protocol: CPT-1 Activity Assay in Isolated Mitochondria
  • Mitochondrial Isolation:

    • Homogenize fresh tissue (e.g., rat liver, skeletal muscle) or cultured cells in ice-cold mitochondrial isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)[14].

    • Perform differential centrifugation steps (e.g., 1,000 x g for 10 min to pellet debris, then 10,000 x g for 10 min to pellet mitochondria) to enrich for a mitochondrial fraction.

    • Resuspend the mitochondrial pellet in a suitable buffer and determine protein concentration using a BCA or Bradford assay.

  • Assay Reaction:

    • In a 96-well plate, prepare reaction mixtures containing assay buffer (e.g., 70 mM sucrose, 50 mM Tris-HCl, 80 mM KCl, 1 mM EGTA, pH 7.4).

    • Add the experimental compounds:

      • Vehicle (e.g., DMSO)

      • C75 (e.g., 10-50 µM)

      • Malonyl-CoA (e.g., 20 µM, as a negative control)[7]

      • C75 + Malonyl-CoA

    • Add the mitochondrial sample (e.g., 50-100 µg protein) to each well.

    • Add L-carnitine and DTNB to the wells.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, palmitoyl-CoA.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 412 nm every minute for 15-20 minutes.

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

Comparative Data & Interpretation
Treatment GroupExpected CPT-1 Activity (% of Vehicle Control)Rationale
Vehicle Control100%Baseline enzymatic activity.
C75 (20 µg/ml)~160-210%[7]Demonstrates direct activation of CPT-1 by C75.
Malonyl-CoA (20 µM)~45-65%[7]Confirms the canonical inhibition of CPT-1, validating the assay system.
C75 + Malonyl-CoA~150-200%[7]Key Result: Shows that C75 can overcome the allosteric inhibition by malonyl-CoA.

Trustworthiness: A successful outcome from this module, where C75 not only activates CPT-1 but also rescues it from malonyl-CoA inhibition, provides strong, direct evidence for its role as a pharmacological agonist of CPT-1[7].

Experimental Module 2: Functional Assessment of Fatty Acid Oxidation in Cells

Causality: While the enzymatic assay is direct, it is performed in a non-physiological, cell-free environment. This module aims to validate that the enzymatic activation observed translates into a functional increase in FAO within a cellular context. We will use a specific CPT-1 inhibitor, etomoxir, as a critical tool to prove the effect is CPT-1 dependent.

Methodology: The Seahorse XF Analyzer is the gold standard for measuring real-time cellular metabolism[15]. By measuring the oxygen consumption rate (OCR), we can quantify mitochondrial respiration. Using specific substrates and inhibitors, we can isolate the portion of OCR that is dependent on the oxidation of long-chain fatty acids.

Detailed Protocol: Seahorse XF Long-Chain Fatty Acid Oxidation Assay
  • Cell Preparation:

    • Seed cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The following day, replace the growth medium with a low-bicarbonate, serum-free FAO assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and glutamine). Equilibrate the cells in a non-CO2 incubator for 1 hour.

  • Compound Loading:

    • Hydrate a Seahorse XF sensor cartridge overnight.

    • Load the injection ports of the cartridge with the compounds for sequential injection:

      • Port A: Substrate - Palmitate conjugated to BSA (or vehicle).

      • Port B: Test Compounds - Vehicle, C75.

      • Port C: CPT-1 Inhibitor - Etomoxir (or vehicle).

      • Port D: Further mitochondrial inhibitors (e.g., Antimycin A/Rotenone) to determine non-mitochondrial respiration.

  • Assay Execution:

    • Run the Seahorse XF Analyzer to establish a baseline OCR.

    • Inject Palmitate-BSA to initiate FAO-driven respiration.

    • Inject C75 (or vehicle) to measure its effect on FAO.

    • Inject Etomoxir to confirm that the C75-stimulated OCR is CPT-1 dependent.

Caveat on Etomoxir: It is critical to use etomoxir at concentrations that are specific for CPT-1 (typically < 5 µM). Higher concentrations (e.g., >100 µM) are known to have off-target effects, including inhibition of Complex I of the electron transport chain, which would confound the results[16][17].

Comparative Data & Interpretation
Sequential InjectionsTreatment GroupExpected OCR ResponseInterpretation
1. Palmitate-BSAAllIncrease from baselineConfirms cells can utilize fatty acids.
2. VehicleControlStable OCREstablishes baseline FAO rate.
2. C75TestSignificant increase in OCRC75 stimulates the rate of fatty acid oxidation.
3. EtomoxirBothOCR returns to baseline or belowKey Result: Demonstrates that the C75-stimulated FAO is entirely dependent on CPT-1 activity.

Trustworthiness: This experiment provides powerful functional evidence. By showing that the pro-oxidative effect of C75 is completely abrogated by a specific CPT-1 inhibitor, you create a self-validating system that links C75 directly to CPT-1 function in an intact cellular environment.

Experimental Module 3: Addressing the C75-CoA Inhibitory Metabolite

Causality: As mentioned, a critical counter-hypothesis is that C75 is converted to C75-CoA, which then inhibits CPT-1[10][12]. This effect appears to be particularly relevant in the central nervous system for appetite regulation[11]. For researchers working in any system, it is crucial to determine whether the parent compound (C75) or its metabolite (C75-CoA) is the dominant effector.

Methodology: This requires a combination of analytical chemistry and comparative bioassays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to detect the formation of C75-CoA, while parallel enzymatic assays can compare the effects of C75 and chemically synthesized C75-CoA.

Experimental Approaches
  • LC-MS/MS Detection of C75-CoA:

    • Treat your cells or tissue of interest with C75 over a time course (e.g., 0, 1, 4, 8 hours).

    • Perform a metabolite extraction optimized for acyl-CoAs.

    • Analyze the extracts using LC-MS/MS with a method specifically developed to detect and quantify C75 and C75-CoA, using an appropriate internal standard[11].

  • Comparative Enzymatic Assay:

    • Obtain or synthesize C75-CoA.

    • Perform the CPT-1 enzymatic assay as described in Module 1 with the following arms:

      • Vehicle

      • C75

      • C75-CoA

      • Etomoxir (as a positive control for inhibition)

    • This will directly compare the effects of the parent drug and its metabolite on CPT-1 activity[18].

Interpreting Potential Outcomes
ScenarioLC-MS/MS ResultComparative Assay ResultConclusion for Your System
1. Peripheral Activation C75-CoA is undetectable or at very low levels in your cells/tissue.C75 activates CPT-1; C75-CoA inhibits CPT-1.The observed pro-FAO effects are due to the parent C75 acting as a CPT-1 activator.
2. CNS-like Inhibition C75-CoA is robustly produced over time.Both C75 and C75-CoA lead to net CPT-1 inhibition (the metabolite effect dominates).The primary mechanism in your system is CPT-1 inhibition by the C75-CoA metabolite.
3. Biphasic Effect C75-CoA slowly accumulates over several hours.C75 treatment causes an initial activation of CPT-1, followed by inhibition at later time points.C75 has a biphasic effect: initial activation by the parent drug, followed by inhibition as the C75-CoA metabolite accumulates.

Final Synthesis and Recommendation

Validating the role of CPT-1 activation in the effects of C75 is not a single experiment but a logical progression of inquiry. The evidence overwhelmingly supports C75 as a pharmacological activator of CPT-1 in peripheral tissues, capable of overriding inhibition by malonyl-CoA[7][9][19]. However, the conversion to an inhibitory CoA-adduct in certain contexts, like the hypothalamus, is a critical pharmacological feature that cannot be ignored[12].

For any researcher investigating C75, the three-module workflow presented here provides a robust framework:

  • Confirm direct enzymatic activation using isolated mitochondria.

  • Validate the functional consequence on cellular FAO and its dependence on CPT-1 using specific inhibitors like etomoxir.

  • Investigate and rule out confounding effects from the C75-CoA metabolite in your specific model system.

By systematically applying these principles, you can confidently and accurately define the role of CPT-1 in the metabolic effects of C75, contributing high-quality, reliable data to the fields of cancer metabolism, obesity, and drug development.

References

Independent Validation of (2R,3S)-C75: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective analysis of (2R,3S)-C75, a significant molecule in the study of cancer metabolism. As Senior Application Scientists, our goal is to present a comprehensive technical resource that moves beyond a simple recitation of facts. We will delve into the causality behind experimental designs, offer self-validating protocols, and ground our discussion in authoritative research. This document is structured to provide a fluid, logical narrative, empowering researchers to critically evaluate and potentially reproduce key findings related to this compound.

Introduction to this compound: Beyond a Simple Fatty Acid Synthase Inhibitor

C75 is a synthetic, cell-permeable α-methylene-γ-butyrolactone that has garnered substantial interest as a tool to investigate the role of fatty acid metabolism in disease, particularly in oncology.[1] Unlike many metabolic inhibitors, C75's biological activity is stereospecific. The commercially available C75 is often a racemic mixture of its enantiomers. However, research has elucidated that the distinct pharmacological effects are attributable to individual stereoisomers.[2]

This guide focuses specifically on the This compound enantiomer , which is understood to be the (-)-C75 form . This particular stereoisomer is responsible for the potent inhibition of fatty acid synthase (FASN) and subsequent antitumor effects.[2] In contrast, the (+)-C75 enantiomer is primarily associated with the inhibition of carnitine palmitoyltransferase 1 (CPT1) and anorexic side effects.[2] This distinction is critical for the accurate design and interpretation of experiments targeting FASN-dependent cancer metabolism.

Mechanism of Action: A Dual Impact on Cellular Energetics

The primary and most well-documented mechanism of action for this compound is the inhibition of fatty acid synthase (FASN) .[3] FASN is a key enzyme in the de novo synthesis of fatty acids, a pathway that is notably upregulated in many cancer types to meet the demands of rapid cell proliferation for membrane synthesis, energy storage, and signaling molecule production. This compound acts as a slow-binding, irreversible inhibitor of FASN, leading to a cascade of events that culminate in apoptosis of cancer cells.[3][4]

A crucial consequence of FASN inhibition by this compound is the accumulation of its substrate, malonyl-CoA .[3] This buildup was initially thought to be the primary driver of apoptosis. However, the metabolic effects of this compound are more complex. While its enantiomer, (+)-C75, is a more potent CPT1 inhibitor, racemic C75 and potentially to a lesser extent (-)-C75, can also influence fatty acid oxidation.[5] This dual action of inhibiting fatty acid synthesis while potentially modulating fatty acid oxidation makes C75 a unique tool for studying cancer metabolism.[6]

Comparative Analysis: this compound vs. Other FASN Inhibitors

This compound is one of several inhibitors used to probe the function of FASN. A comparative understanding of their properties is essential for selecting the appropriate tool for a given research question.

InhibitorTarget DomainIC50 (approx.)Key CharacteristicsReferences
(-)-C75 Ketoacyl Synthase35 µM (PC3 cells)Irreversible, slow-binding inhibitor. Antitumor activity.[7]
Orlistat Thioesterase~278 µM (LN229 cells)FDA-approved for obesity. Reversible inhibitor.[8][9]
TVB-2640 Ketoacyl SynthasePotent, specific data variesOrally bioavailable, in clinical trials for oncology.[10]
Cerulenin Ketoacyl SynthaseVariesNatural product, unstable in solution.[9][10]

Key Insights:

  • Potency: While direct comparative studies are limited, available data suggests that (-)-C75 exhibits potent FASN inhibition, with IC50 values in the low micromolar range for various cancer cell lines.[7] Orlistat generally demonstrates lower potency against FASN in cancer cells.[8]

  • Specificity and Off-Target Effects: A key differentiator for (-)-C75 is its relative specificity for FASN-mediated antitumor effects, with the anorexic effects primarily attributed to the (+)-enantiomer.[2] This stereospecificity offers a significant advantage over the racemic mixture for targeted cancer research. However, it's important to acknowledge the potential for some residual effects on CPT1.

  • Clinical Relevance: While this compound has been a valuable research tool, its development for clinical use has been hampered by factors including its anorexic side effects (from the racemic mixture) and potential instability.[10] Newer generation FASN inhibitors, such as TVB-2640, have shown more promise in clinical trials.[10]

Experimental Protocols for Independent Validation

To ensure scientific rigor, the following detailed protocols are provided for key experiments to independently validate the published antitumor effects of this compound.

In Vitro FASN Inhibition Assay

This protocol outlines a method to measure the direct inhibitory effect of this compound on FASN activity in cancer cell lysates.

Principle: The assay measures the oxidation of NADPH to NADP+, which is a required cofactor for FASN activity. The decrease in absorbance at 340 nm is proportional to FASN activity.

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF-7)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Cell Lysate Preparation:

    • Culture cancer cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • FASN Inhibition Assay:

    • In a 96-well plate, add the following to each well:

      • Cell lysate (e.g., 50 µg of protein)

      • Potassium phosphate buffer

      • Acetyl-CoA (final concentration, e.g., 25 µM)

      • NADPH (final concentration, e.g., 75 µM)

      • This compound at various concentrations (or vehicle control)

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for slow-binding inhibition.[3]

    • Initiate the reaction by adding malonyl-CoA (final concentration, e.g., 27 µM).

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the absorbance vs. time curve).

    • Normalize the activity to the vehicle control.

    • Plot the percentage of FASN inhibition against the concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[11]

    • Incubate in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Identify four cell populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

In Vivo Xenograft Model for Antitumor Efficacy

This protocol provides a framework for assessing the antitumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS (with or without Matrigel) into the flank of each mouse.[13]

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring tumor dimensions with calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.[14]

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

    • Plot tumor growth curves and compare the tumor growth inhibition between the treated and control groups.[15]

Downstream Signaling Pathways of FASN Inhibition by this compound

The inhibition of FASN by this compound triggers a complex network of downstream signaling events that contribute to its antitumor effects.

FASN_Inhibition_Pathway C75 This compound FASN Fatty Acid Synthase (FASN) C75->FASN Inhibits Malonyl_CoA Malonyl-CoA ↑ C75->Malonyl_CoA Leads to Accumulation AMPK AMPK Activation C75->AMPK Modulates AKT AKT Pathway ↓ C75->AKT Leads to Inhibition FASN->Malonyl_CoA Consumes Fatty_Acids Fatty Acid Synthesis ↓ FASN->Fatty_Acids Catalyzes FASN->AKT Supports Malonyl_CoA->AMPK Modulates Fatty_Acids->AKT Supports Activation ACC ACC Phosphorylation AMPK->ACC Phosphorylates & Inhibits p53 p53 Activation AKT->p53 Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits p53->Apoptosis Induces

References

A Critical Review of the Therapeutic Potential of (2R,3S)-C75 Versus Next-Generation FASN Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Fatty Acid Synthase Inhibition in Oncology and Metabolic Diseases

In the landscape of therapeutic development, particularly in oncology and metabolic disorders, the targeting of cellular metabolism has emerged as a frontier of intense investigation. Central to this endeavor is the enzyme Fatty Acid Synthase (FASN), a key player in de novo lipogenesis.[1][2] Overexpressed in a multitude of cancers and implicated in metabolic diseases, FASN has become an attractive target for therapeutic intervention.[3][4][5] This guide provides a critical review and comparison of the first-generation FASN inhibitor, (2R,3S)-C75, and the next-generation inhibitors that have since entered the clinical arena, with a focus on their therapeutic potential, backed by experimental data.

The Allure of FASN as a Therapeutic Target

Under normal physiological conditions, FASN expression is low in most adult tissues, as dietary fatty acids are the primary source of lipids.[2] However, in cancer cells, there is a metabolic shift towards increased de novo fatty acid synthesis, a phenomenon critical for supporting rapid proliferation, membrane biogenesis, energy storage, and the generation of signaling molecules.[5] This reliance of tumor cells on FASN activity provides a therapeutic window, where inhibition of FASN can selectively induce apoptosis in cancer cells while sparing normal tissues.[3][6] Pharmacological inhibition of FASN disrupts lipid biosynthesis, leading to the accumulation of metabolic intermediates, metabolic stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1]

This compound: A Pioneering but Flawed FASN Inhibitor

This compound, a synthetic analog of the natural FASN inhibitor cerulenin, was one of the first small molecules developed to target FASN.[7] It acts as a slow-binding, irreversible inhibitor of FASN, interacting with the β-ketoacyl synthase, enoyl reductase, and thioesterase domains of the enzyme.[3][8][9]

Therapeutic Promise of C75

Preclinical studies demonstrated that C75 could induce apoptosis in various cancer cell lines and inhibit tumor growth in xenograft models.[3][7] Its mechanism of action was linked to the accumulation of the substrate malonyl-CoA, leading to cytotoxic effects and the induction of apoptosis.[3][6] Furthermore, C75 was shown to reduce the expression of HER2 in breast cancer cells, suggesting potential synergistic effects with anti-ErbB therapies.[3]

Limitations of C75

Despite its initial promise, the clinical development of C75 was hampered by significant limitations:

  • Poor Pharmacokinetics and Metabolic Instability: C75 suffers from poor bioavailability and metabolic instability, making it challenging to achieve and maintain therapeutic concentrations in vivo.[3]

  • Off-Target Effects and Lack of Selectivity: C75 is not entirely specific for FASN. It has been shown to activate carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation.[10][11] This dual action, while contributing to weight loss in animal models, complicates its therapeutic application and contributes to side effects.[11][12] It has also been shown to potentially inhibit mitochondrial fatty acid synthesis.[13]

  • Dose-Limiting Anorexia and Weight Loss: A major drawback of C75 is the profound anorexia and weight loss observed in preclinical models, a side effect that is not desirable in cancer patients who are often already cachectic.[7][10][12] This effect is thought to be related to its stimulation of CPT-1.[10]

  • Weak Potency: Compared to newer inhibitors, C75 has a relatively high IC50, requiring higher concentrations to achieve significant FASN inhibition.[10][14]

The Dawn of Next-Generation FASN Inhibitors

The limitations of C75 spurred the development of a new wave of FASN inhibitors with improved pharmacological properties. These next-generation inhibitors were designed to be more potent, selective, and orally bioavailable, with a better safety profile. A leading example of this new class is denifanstat (TVB-2640) .

Denifanstat (TVB-2640): A Paradigm of Progress

Denifanstat is an oral, potent, and reversible inhibitor of the FASN enzyme, specifically targeting its ketoacylreductase (KR) enzymatic activity.[15][16] It represents a significant advancement over C75 and has demonstrated promising results in both preclinical and clinical settings.

Key Advantages of Denifanstat over C75:

  • High Potency and Selectivity: Denifanstat exhibits significantly improved potency and selectivity for FASN compared to C75.[17] This enhanced selectivity minimizes off-target effects, leading to a more favorable safety profile.[18]

  • Favorable Pharmacokinetics: Denifanstat has predictable pharmacokinetics and is orally bioavailable, facilitating its clinical development and patient administration.[15][18]

  • Improved Tolerability: Clinical studies have shown that denifanstat is generally well-tolerated, without the severe anorexia and weight loss associated with C75.[15][16][19]

  • Clinical Validation: Denifanstat is the first FASN inhibitor to advance into multiple clinical trials for various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma, as well as for metabolic diseases like non-alcoholic steatohepatitis (NASH).[1][15][18][19][20][21][22]

Head-to-Head Comparison: this compound vs. Next-Generation FASN Inhibitors

ParameterThis compoundNext-Generation Inhibitors (e.g., Denifanstat)
Mechanism of Action Irreversible inhibitor of multiple FASN domains (β-ketoacyl synthase, enoyl reductase, thioesterase)[3]Reversible inhibitor of a specific FASN domain (e.g., ketoacylreductase for denifanstat)[15][16]
Potency (IC50) ~35 µM (in PC3 prostate cancer cells)[10]Significantly more potent (in the nanomolar range for some)[17][23]
Selectivity Poor; activates CPT-1, potentially inhibits mitochondrial FASN[10][11][13]High selectivity for FASN[17][18]
Pharmacokinetics Poor bioavailability and metabolic instability[3]Orally bioavailable with predictable pharmacokinetics[15][18]
Key Side Effects Profound anorexia and weight loss[7][10][12]Generally well-tolerated; mild to moderate adverse events[16][19]
Clinical Development Halted due to unfavorable properties[3]Actively in Phase II and III clinical trials for various indications[15][18][19][20][22]

FASN Signaling Pathway and Therapeutic Intervention

The activity of FASN is intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for optimizing the therapeutic use of FASN inhibitors.

FASN_Signaling_Pathway GFR Growth Factor Receptors (EGFR, HER2) PI3K_AKT PI3K/AKT Pathway GFR->PI3K_AKT activates SREBP1c SREBP-1c PI3K_AKT->SREBP1c activates FASN FASN SREBP1c->FASN upregulates expression Palmitate Palmitate FASN->Palmitate produces Lipid_Rafts Lipid Rafts Palmitate->Lipid_Rafts Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Oncogenic_Signaling Oncogenic Signaling Lipid_Rafts->Oncogenic_Signaling facilitates Cell_Proliferation Cell Proliferation & Survival Oncogenic_Signaling->Cell_Proliferation Membrane_Synthesis->Cell_Proliferation C75 This compound C75->FASN inhibits (irreversible) NextGen Next-Gen Inhibitors (e.g., Denifanstat) NextGen->FASN inhibits (reversible)

Caption: Simplified FASN signaling pathway and points of therapeutic intervention.

Experimental Protocols for Evaluating FASN Inhibitors

Objective comparison of FASN inhibitors necessitates standardized and robust experimental protocols. Below are methodologies for key assays.

FASN Enzyme Activity Assay (NADPH Depletion)

This assay measures the activity of purified FASN by monitoring the oxidation of its cofactor, NADPH.

Principle: FASN catalyzes the synthesis of fatty acids, a process that consumes NADPH. The rate of NADPH depletion, measured by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.

Step-by-Step Protocol:

  • Prepare Reaction Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA.

  • Prepare Reagents:

    • NADPH solution (e.g., 10 mM stock)

    • Acetyl-CoA solution (e.g., 10 mM stock)

    • Malonyl-CoA solution (e.g., 10 mM stock)

    • Purified FASN enzyme

    • FASN inhibitor (e.g., C75, denifanstat) at various concentrations.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of cell lysate or purified FASN enzyme.

    • Add the FASN inhibitor at the desired final concentration and pre-incubate for a specified time (e.g., 30 minutes at 37°C) to allow for inhibitor binding. Note: For slow-binding inhibitors like C75, pre-incubation time is critical.[8][9]

    • Initiate the reaction by adding a substrate mix containing NADPH (final concentration ~0.24 mM), acetyl-CoA (final concentration ~30 µM), and malonyl-CoA (final concentration ~50 µM) to a final volume of 200 µL.[24]

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of NADPH oxidation (slope of the absorbance vs. time curve). Determine the IC50 value of the inhibitor by plotting the percentage of FASN inhibition against the inhibitor concentration.

Cell Viability Assay (e.g., WST-1 or MTT)

This assay assesses the cytotoxic or cytostatic effects of FASN inhibitors on cancer cell lines.

Principle: Tetrazolium salts (like WST-1 or MTT) are cleaved by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the FASN inhibitor (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[25]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of FASN inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FASN inhibitor, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the FASN inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth curves between the treated and control groups to assess the anti-tumor efficacy.[26]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of FASN inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Assay FASN Enzyme Activity Assay Cell_Viability Cell Viability Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Pathway_Analysis Signaling Pathway Analysis (Western Blot) PK_PD Pharmacokinetics & Pharmacodynamics Pathway_Analysis->PK_PD Xenograft Tumor Xenograft Model Toxicity Toxicity Studies End End Toxicity->End Clinical Candidate Selection Start Inhibitor Synthesis & Characterization Start->Enzyme_Assay

References

Safety Operating Guide

A Guide to the Proper Disposal of (2R,3S)-C75: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research is built upon a foundation of safety and precision, not just in experimental execution but in the complete lifecycle management of chemical reagents. The fatty acid synthase (FASN) inhibitor, (2R,3S)-C75, is a powerful tool in metabolic and cancer research.[1][2][3] Its potent biological activity necessitates a rigorous and well-documented disposal protocol to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The core principle guiding the disposal of any potent, biologically active small molecule is to treat it as hazardous waste unless explicitly classified otherwise by a Safety Data Sheet (SDS) and institutional policy. Given that C75 is utilized for its cytotoxic effects on cancer cells, it is prudent to handle it with the same precautions as other cytotoxic or antineoplastic drugs.[1][4][5][6] This approach ensures the highest level of safety and compliance with regulations set forth by bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment is paramount. The primary risks associated with potent compounds like C75 are exposure through inhalation of aerosols or powder, skin absorption, or accidental ingestion.[5]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double Nitrile GlovesPrevents direct skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsProtects eyes from splashes of solutions or accidental aerosol generation.
Body Protection Disposable Lab Coat or GownPrevents contamination of personal clothing. Should be removed before leaving the designated work area.
Respiratory Protection NIOSH-approved RespiratorMandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.

All handling of solid this compound and preparation of its solutions should ideally be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[5]

Spill Management Protocol

Accidents can happen, and a clear, posted spill procedure is a critical component of laboratory safety.[5]

For Small Spills (Solid or Liquid):

  • Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the full PPE detailed in the table above.

  • Contain & Absorb:

    • Solid Spill: Gently cover the spill with absorbent pads to avoid raising dust.

    • Liquid Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).

  • Clean-Up: Starting from the outside of the spill and working inwards, carefully collect all contaminated materials using forceps or a scoop.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Dispose: Place all contaminated absorbents, cleaning materials, and disposable PPE into a designated hazardous waste container.[7]

Step-by-Step Disposal Workflow for this compound

The disposal of this compound must follow a systematic process of segregation, containment, and labeling, culminating in removal by a certified waste management service. Disposing of this compound down the drain or in the regular trash is strictly prohibited.[7][8]

Proper segregation is crucial for safety and compliant disposal.[9] Wastes must be accumulated at or near their point of generation in what is known as a Satellite Accumulation Area (SAA).[9][10][11]

  • Solid Chemical Waste: This stream includes:

    • Expired or unused this compound powder.

    • Contaminated consumables: weigh boats, pipette tips, microfuge tubes, and contaminated gloves or other PPE.

  • Liquid Chemical Waste:

    • Solutions containing this compound.

    • Solvents used to rinse containers that held the compound. It is best practice to segregate halogenated and non-halogenated solvent waste streams.[7]

  • Contaminated Sharps:

    • Needles, syringes, or glass Pasteur pipettes contaminated with this compound.

The choice of container is critical to prevent leaks and ensure compatibility.[8]

  • Solid & Liquid Waste: Use chemically compatible, leak-proof containers with secure, screw-top lids. The original reagent bottle is often a suitable choice for its specific waste stream. Containers must be in good condition, free of cracks or deterioration.[9]

  • Sharps Waste: All contaminated sharps must be placed directly into a designated, puncture-proof sharps container for chemical waste.

As soon as the first drop of waste is added to a container, it must be labeled.[7] The EPA requires that each waste container is clearly marked.[10][11]

The label must include:

  • The words "Hazardous Waste" .[9][10]

  • Full Chemical Name: "this compound" and all other components of the mixture, including solvents.[9] Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the associated hazards (e.g., "Toxic," "Cytotoxic").[9][10]

  • Principal Investigator (PI) and Laboratory Information: Name, building, and room number.[7]

The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][10]

  • Store waste containers with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[7]

  • Keep containers securely capped at all times, except when adding waste.[7][9]

  • Segregate incompatible waste types to prevent dangerous reactions.[9]

  • Do not store more than 55 gallons of hazardous waste in an SAA.[7]

Laboratory personnel should never transport hazardous waste themselves.[7]

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (typically six to twelve months, per institutional policy and EPA guidelines), contact your institution's Environmental Health & Safety (EHS) department.[8][12]

  • Schedule Pickup: Submit a chemical waste collection request through your institution's designated system.[7]

  • Professional Disposal: EHS or a licensed hazardous waste contractor will collect the waste for proper treatment and disposal, which may include incineration or other approved methods.[11]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2 & 3: Containerization & Labeling cluster_2 Step 4: Storage cluster_3 Step 5: Final Disposal generation Experiment Generates This compound Waste solid_waste Solid Waste (PPE, Consumables) generation->solid_waste Segregate liquid_waste Liquid Waste (Solutions, Rinsate) generation->liquid_waste Segregate sharps_waste Sharps Waste (Needles, Glassware) generation->sharps_waste Segregate solid_container Labeled Solid Waste Container solid_waste->solid_container Containerize liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container Containerize sharps_container Labeled Sharps Container sharps_waste->sharps_container Containerize saa Satellite Accumulation Area (SAA) - Secondary Containment - Securely Capped solid_container->saa Store liquid_container->saa Store sharps_container->saa Store ehs_request Submit Waste Pickup Request to EHS saa->ehs_request Container Full or Storage Limit Reached ehs_pickup EHS / Licensed Contractor Collects Waste ehs_request->ehs_pickup final_disposal Compliant Off-Site Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to this structured protocol, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment, protecting our ecosystem, and upholding the highest standards of scientific integrity.

References

Comprehensive Safety and Handling Guide for (2R,3S)-C75

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for the handling of (2R,3S)-C75. As a specific stereoisomer, this compound is presumed to be a potent, biologically active small molecule requiring stringent handling procedures to ensure personnel safety and experimental integrity. While a comprehensive toxicological profile for this specific isomer is not widely published, its nature as a potential fatty acid synthase inhibitor necessitates that it be handled as a hazardous substance. The primary routes of exposure to be prevented are inhalation of airborne particles, dermal contact, and accidental ingestion.[1] Therefore, the implementation of a robust Personal Protective Equipment (PPE) and handling protocol is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a conservative approach to PPE is required, treating it as a potent, cytotoxic compound. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated.[1]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[1]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling the solid compound or solutions.[1][2]Protects against splashes and aerosolized particles from entering the eyes or face.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of fine particles.[1][3]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the laboratory.[1]

Operational and Disposal Plans

Engineering Controls and Safe Handling Protocol

All manipulations of this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Procedural Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh solid this compound in fume hood prep_materials->weigh reconstitute Reconstitute with appropriate solvent weigh->reconstitute aliquot Aliquot and store solutions reconstitute->aliquot decontaminate Decontaminate surfaces aliquot->decontaminate dispose_solid Dispose of solid waste decontaminate->dispose_solid dispose_liquid Dispose of liquid waste decontaminate->dispose_liquid remove_ppe Doff PPE in correct order dispose_solid->remove_ppe dispose_liquid->remove_ppe

Caption: Procedural workflow for the safe handling and preparation of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately and seek emergency medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill, cover it with an absorbent material designed for chemical spills. For large spills, evacuate the laboratory and contact the institution's environmental health and safety office immediately.[4]

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.

Waste TypeExamplesDisposal ContainerDisposal Method
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[1]High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.[1]DO NOT pour down the drain.[1] Incineration by a certified hazardous waste management company.
Sharps Hazardous Waste Needles and syringes used for in vivo studies.Puncture-proof, labeled sharps container designated for hazardous waste.[1]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-C75
Reactant of Route 2
(2R,3S)-C75

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。